molecular formula C9H14ClNO B1326274 2-Isopropoxyaniline hydrochloride CAS No. 748771-95-1

2-Isopropoxyaniline hydrochloride

Cat. No.: B1326274
CAS No.: 748771-95-1
M. Wt: 187.66 g/mol
InChI Key: FNNHHPXYKGNPLB-UHFFFAOYSA-N
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Description

2-Isopropoxyaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNHHPXYKGNPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropoxyaniline Hydrochloride

Introduction

This compound is an aromatic amine derivative of significant interest to researchers in medicinal chemistry and drug development. As a key building block, its purity, stability, and solubility are paramount for the successful synthesis of complex pharmacologically active molecules. The presence of the isopropoxy group and the amine functionality, which is stabilized as a hydrochloride salt, imparts specific physicochemical characteristics that dictate its handling, reactivity, and formulation potential. This guide provides a comprehensive overview of these properties, grounded in established analytical principles and methodologies, to empower scientists in their research endeavors. We will delve into the causality behind experimental choices, offering not just data, but a framework for its practical application.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. This compound is the salt formed from the reaction of the free base, 2-isopropoxyaniline, with hydrochloric acid. This conversion is often a crucial step in purification, as the salt form typically exhibits greater crystallinity and stability.[1]

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source
Chemical Name This compound -
CAS Number 748771-95-1 [2]
Molecular Formula C₉H₁₄ClNO [2]
Molecular Weight 187.67 g/mol [2]
Canonical SMILES CC(C)OC1=CC=CC=C1N.Cl [2]
Free Base CAS 29026-74-2 [3][4][5][6]

| Free Base MW | 151.21 g/mol |[3][4][5][6][7] |

The structure consists of a benzene ring substituted with an amino group and an isopropoxy group at the ortho position. The amino group is protonated to form an ammonium chloride salt, which significantly influences the molecule's physical properties compared to its free base form.

Section 2: Core Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in both reactive and biological systems. For this compound, these properties are largely governed by its ionic nature and the interplay of its functional groups.

Table 2: Summary of Physical Properties

Property Value Significance & Experimental Insight
Appearance Solid (expected) The free base is a solid.[4][5][6] The hydrochloride salt is expected to be a crystalline solid, which is advantageous for handling, weighing, and stability. Visual inspection for color and form is a primary, albeit qualitative, purity check.
Melting Point No data available A sharp melting point is a key indicator of high purity. The absence of data necessitates experimental determination, typically via Differential Scanning Calorimetry (DSC), which provides a precise melt endotherm.
Boiling Point No data available As a salt, it is expected to decompose at high temperatures rather than boil. The free base has a boiling point of 242 °C.[3] Thermogravimetric Analysis (TGA) is the appropriate technique to determine its thermal stability and decomposition temperature.
Solubility No quantitative data available The hydrochloride salt form is anticipated to have significantly higher aqueous solubility than the free base due to its ionic character. It is likely soluble in polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[8]

| pKa | No data available | The pKa of the anilinium ion is crucial for predicting its ionization state at different pH values, which impacts everything from reaction kinetics to bioavailability. Based on structurally similar anilines, the pKa is expected to be in the range of 4-5. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a gold-standard for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated UV-Vis or HPLC method (see Section 5).

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific spectra for the hydrochloride are not publicly available, the expected features can be reliably predicted based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms.

    • Expected Signals: A doublet around 1.3 ppm (6H) for the two methyl groups of the isopropyl moiety; a septet around 4.5 ppm (1H) for the methine proton; a series of multiplets in the 6.8-7.5 ppm range (4H) for the aromatic protons; and a broad, exchangeable singlet at a downfield chemical shift for the -NH₃⁺ protons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify functional groups.

    • Expected Bands: A broad absorption band in the 2500-3000 cm⁻¹ range corresponding to the N-H stretching of the ammonium salt; C-H stretching bands just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic); a strong C-O-C (ether) stretching band around 1200-1250 cm⁻¹; and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

  • UV-Vis (Ultraviolet-Visible Spectroscopy): This analysis provides information about the electronic transitions within the molecule, primarily the aromatic chromophore.[9][10]

    • Expected Absorption: The benzene ring will exhibit characteristic absorption bands in the UV region, typically around 230 nm and 280 nm. The exact λmax and molar absorptivity (ε) should be determined experimentally in a specified solvent (e.g., methanol or water) as part of quality control.[11]

Section 4: Synthesis and Purification Workflow

The preparation of this compound is a two-step process that begins with the synthesis of the free base, followed by salt formation, which also serves as a purification step.

Step 1: Synthesis of 2-Isopropoxyaniline (Williamson Ether Synthesis)

This classic reaction involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 2-aminophenol acts as the nucleophile. A general procedure is adapted from similar syntheses.[12][13]

  • Deprotonation: 2-Aminophenol is dissolved in a suitable solvent (e.g., N,N-Dimethylformamide). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the more acidic phenolic hydroxyl group, forming the sodium phenoxide in situ.

  • Alkylation: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The mixture is then heated (e.g., to 80 °C) to facilitate the Sₙ2 reaction, where the phenoxide displaces the halide to form the ether linkage.

  • Work-up and Isolation: After cooling, the reaction is quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate), washed to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-isopropoxyaniline free base.

Step 2: Formation and Purification of the Hydrochloride Salt

The conversion to the hydrochloride salt is an effective method for purifying the amine from non-basic impurities.[1]

  • Dissolution: The crude 2-isopropoxyaniline is dissolved in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a toluene/hexane mixture.

  • Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise to the stirred solution.

  • Precipitation: The this compound will precipitate out of the solution as a solid.

  • Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any remaining impurities, and dried under vacuum to yield the purified product.

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation & Purification A 2-Aminophenol B Sodium Phenoxide Intermediate A->B  + Base (e.g., NaH) C Crude 2-Isopropoxyaniline B->C  + Isopropyl Halide D Dissolve in Organic Solvent C->D  Transfer E Precipitated Hydrochloride Salt D->E  + HCl F Purified 2-Isopropoxyaniline HCl E->F  Filter & Dry

Figure 1: General workflow for the synthesis and purification of 2-Isopropoxyaniline HCl.

Section 5: Analytical Methodologies for Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of the compound. A validated HPLC method is the cornerstone of quality control for non-volatile organic molecules.[14]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the main component from potential impurities, such as starting materials or side-products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining and separating aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) ensures that both polar and nonpolar impurities are eluted and resolved.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm (or the experimentally determined λmax).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G A Sample Weighing & Dissolution B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (280 nm) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Purity Calculation E->F

Figure 2: Workflow for HPLC-based purity analysis.

Section 6: Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Recommended Storage: The compound should be stored at room temperature in an inert atmosphere.[2]

  • Causality: The "inert atmosphere" recommendation is critical. Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities over time. The presence of the electron-donating isopropoxy and amino groups activates the aromatic ring, potentially increasing this susceptibility. Storing under nitrogen or argon mitigates this degradation pathway.

  • Hygroscopicity: As a salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a dry environment to prevent water absorption, which could affect weighing accuracy and potentially promote hydrolysis.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its physicochemical properties. Its solid, salt-based form offers advantages in handling and stability over its free base. A comprehensive understanding of its solubility, spectral characteristics, and thermal stability, supported by robust analytical methods like HPLC, is essential for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their synthetic and drug discovery workflows.

References

  • AMERICAN ELEMENTS®. 2-Isopropoxyaniline | CAS 29026-74-2. [Link]

  • PubChem. 2-Isopropylaniline | C9H13N | CID 12561. [Link]

  • Lead Sciences. 2-Chloro-5-isopropoxyaniline. [Link]

  • Win-Win Chemical. 41200-96-8 2,4-Dichloro-5-Isopropoxyaniline. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Google Patents. US4124640A - Process for producing alkoxyanilines.
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Sources

1H NMR spectrum of 2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-isopropoxyaniline. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental NMR principles and extensive field experience. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. The guide explains the causal electronic effects of the amino and isopropoxy substituents that govern the spectral appearance. Furthermore, it includes a self-validating, step-by-step experimental protocol for acquiring a high-resolution spectrum, complete with data processing and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Fundamental Principles: Decoding the Spectrum

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei (protons).[1][2] The spectrum reveals three key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, causing an upfield shift (to a lower ppm).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

  • Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).[5][6]

In 2-isopropoxyaniline, the interplay between the electron-donating amino (-NH₂) group and the electron-donating isopropoxy (-OCH(CH₃)₂) group creates a unique electronic landscape on the aromatic ring, which is directly reflected in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis of 2-Isopropoxyaniline

The structure of 2-isopropoxyaniline presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Based on the electronic properties of the substituents and analysis of similar structures, a detailed prediction of the spectrum can be made.

Aromatic Region (δ 6.7–7.0 ppm)

The amino and isopropoxy groups are both ortho-, para-directing activators, meaning they donate electron density to the benzene ring, particularly at the ortho and para positions. This increased electron density shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ 7.26 ppm). The four aromatic protons are chemically non-equivalent and will appear as a complex multiplet system in the range of approximately 6.7 to 7.0 ppm. For alkoxy analogues like 2-methoxyaniline, the phenyl protons are typically found shifted upfield to the range of δ 6.7–6.8.[7]

  • H-6 (ortho to -NH₂ and meta to -O-iPr): This proton is expected to be the most upfield due to the strong shielding from the adjacent amino group. It will likely appear as a doublet of doublets (dd).

  • H-3 (ortho to -O-iPr and meta to -NH₂): Similarly shielded, this proton will also likely be a doublet of doublets (dd).

  • H-4 and H-5 (meta to substituents): These two protons will form a more complex pattern, likely appearing as overlapping multiplets resembling a triplet or doublet of doublets for each. Their chemical shifts will be influenced by both substituents.

The coupling constants will be characteristic of aromatic systems:

  • ³J (ortho-coupling): ~7-9 Hz

  • ⁴J (meta-coupling): ~2-3 Hz

  • ⁵J (para-coupling): ~0-1 Hz

Isopropoxy Group Protons

The isopropoxy group gives rise to two distinct signals: a methine proton (-CH) and six equivalent methyl protons (-CH₃).

  • Methine Proton (-CH, septet, ~δ 4.4-4.5 ppm): This single proton is adjacent to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal will be split into a septet. Being attached to the electron-withdrawing oxygen atom, it is significantly deshielded and appears downfield. For the related 3-isopropoxyaniline, this proton appears as a septet at 4.47 ppm.[8]

  • Methyl Protons (-CH₃, doublet, ~δ 1.3 ppm): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton, so their signal is split into a doublet (1+1=2). These aliphatic protons are shielded and appear far upfield. In 3-isopropoxyaniline, these protons give a doublet at 1.32 ppm.[8] The coupling constant (³J) for the interaction between the methine and methyl protons is typically around 6.0 Hz.

Amino Group Protons (-NH₂)
  • Amino Protons (-NH₂, broad singlet, variable δ ~3.6 ppm): The two protons of the amino group typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] In many aniline derivatives, this signal is observed around 3.5-4.0 ppm.[9] The signal can sometimes be very broad or even disappear upon shaking the sample with D₂O, a useful technique for confirming its assignment.

Data Summary

The predicted ¹H NMR data for 2-isopropoxyaniline is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (H-3, H-4, H-5, H-6)6.7 – 7.0Multiplet (m)4Hortho: ~7-9, meta: ~2-3
Amino (-NH₂)~3.6 (variable)Broad Singlet (br s)2HN/A
Methine (-OCH (CH₃)₂)~4.4 – 4.5Septet (sept)1H³J ≈ 6.0
Methyl (-OCH(CH₃ )₂)~1.3Doublet (d)6H³J ≈ 6.0

Visualization of Molecular Structure and Couplings

The following diagram illustrates the structure of 2-isopropoxyaniline with protons labeled and highlights the key spin-spin couplings that determine the signal multiplicities.

Caption: Molecular structure of 2-isopropoxyaniline and key ¹H-¹H couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data quality and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[10]

  • Weighing: Accurately weigh 5-25 mg of 2-isopropoxyaniline into a clean, dry vial.[11][12] For a small molecule, this amount is typically sufficient for a standard ¹H NMR experiment.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include DMSO-d₆, Acetone-d₆, or Benzene-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Cap the vial and gently agitate or vortex until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

These steps are based on a modern Fourier Transform NMR spectrometer.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and check its depth using the manufacturer's gauge. Place the sample into the spectrometer's autosampler or manual insertion port.

  • Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift over time. This is a crucial step for maintaining high resolution.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern instruments and are usually sufficient. Poor shimming results in broad, distorted peaks.[5]

  • Parameter Setup:

    • Experiment: Select a standard 1D proton pulse-acquire experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: A typical value is 2-4 seconds, which affects the digital resolution.

    • Relaxation Delay: Set a delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via FT.

  • Phasing: The spectrum phase is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: The chemical shift axis is calibrated. If the solvent is CDCl₃, the residual CHCl₃ peak at δ 7.26 ppm can be used as a secondary internal reference.[12]

  • Integration: The integral curves for each signal are calculated to determine the relative number of protons.

References

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

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  • Reddit. (2022). Good resources for learning the theory behind NMR? Retrieved from [Link]

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  • ResearchGate. (2002). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Retrieved from [Link]

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  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

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  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Isopropoxyaniline Hydrochloride: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting and boiling points of 2-isopropoxyaniline hydrochloride. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the principles and practical methodologies essential for the characterization of amine hydrochloride salts in a drug development context. We will explore the theoretical underpinnings, detail robust experimental protocols, and address the nuances of thermal analysis for this specific compound.

Executive Summary: The Physicochemical Profile of this compound

This compound (CAS No. 748771-95-1) is an organic compound of interest in synthetic chemistry and drug discovery.[1] A critical step in the characterization of any new chemical entity is the determination of its fundamental physical properties, such as melting and boiling points. These parameters are indicative of purity, stability, and crystal lattice energy.

Understanding the Impact of Salt Formation on Physical Properties

The conversion of a free base, such as 2-isopropoxyaniline, to its hydrochloride salt profoundly alters its intermolecular forces and, consequently, its physical properties. The lone pair of electrons on the nitrogen atom of the aniline moiety is protonated by hydrochloric acid, forming an ammonium cation. This introduces strong ionic interactions (ion-ion and ion-dipole forces) into the crystal lattice, which are significantly stronger than the hydrogen bonding and van der Waals forces present in the free base.

This enhanced intermolecular attraction has two primary consequences:

  • Elevated Melting Point : A greater amount of thermal energy is required to overcome the strong ionic forces holding the crystal lattice together. Therefore, the melting point of this compound is expected to be substantially higher than that of its free base.[2]

  • Undefined Boiling Point : Amine hydrochlorides are salts and typically do not exhibit a true boiling point at atmospheric pressure. Upon aggressive heating, they are more likely to decompose or dissociate back into the free amine and hydrogen chloride gas rather than transitioning into a gaseous state of the intact salt.

The following table summarizes the available data for the free base and the expected properties of the hydrochloride salt:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known/Expected Melting PointKnown/Expected Boiling Point
2-Isopropoxyaniline29026-74-2C₉H₁₃NO151.21Not Available242 °C at 760 mmHg[3][4]
This compound748771-95-1C₉H₁₄ClNO187.67Expected to be significantly higher than the free base; requires experimental determination.Not applicable; likely to decompose upon heating.

Experimental Determination of the Melting Point

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid.[5] For this compound, the capillary melting point method is the most common and accessible technique.

Causality Behind the Experimental Choices

The choice of the capillary method is based on its precision, small sample requirement, and the ability to visually observe the melting process. The rate of heating is a critical parameter; a slow ramp rate in the vicinity of the melting point is crucial for allowing the system to remain in thermal equilibrium, thereby yielding an accurate melting range.[6][7] For an unknown compound, a preliminary rapid heating can be employed to determine an approximate melting temperature, followed by a more precise measurement.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation :

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.[7]

    • Load the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Apparatus Setup :

    • Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device). Calibration should be periodically verified with certified reference standards.[8]

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement :

    • If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20 °C/min) to get a preliminary value.[7]

    • For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[5]

Interpreting the Results
  • Sharp Melting Range (0.5-1 °C) : Indicative of a pure compound.[5]

  • Broad Melting Range (>2 °C) : Suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

  • Decomposition : If the sample darkens or effervesces during heating, this indicates decomposition. The temperature at which this is observed should be recorded as the decomposition point.

The Challenge of Boiling Point Determination for Amine Salts

As previously mentioned, determining a boiling point for this compound is generally not a feasible or meaningful characterization. The energy required to overcome the ionic forces and vaporize the salt is typically higher than the energy required to induce chemical decomposition.

Alternative Thermal Analysis: Thermogravimetric Analysis (TGA)

A more informative technique for assessing the thermal stability of this compound is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This would allow for the determination of the decomposition temperature, providing valuable information about the compound's thermal stability.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the thermal analysis of a novel amine hydrochloride salt like this compound.

G cluster_0 Initial Assessment cluster_1 Melting Point Determination cluster_2 Boiling Point & Thermal Stability cluster_3 Data Interpretation & Reporting start Obtain Dry Sample of 2-Isopropoxyaniline HCl lit_review Literature Search for Physical Properties start->lit_review prep_sample Prepare Capillary Sample (2-3 mm) lit_review->prep_sample Data Unavailable bp_consideration Assess Feasibility of Boiling Point Measurement lit_review->bp_consideration Data Unavailable fast_scan Rapid Preliminary Scan (~10°C/min) prep_sample->fast_scan slow_scan Precise Scan (1-2°C/min) fast_scan->slow_scan Approximate MP Found record_mp Record Melting Range (T1-T2) slow_scan->record_mp analyze_mp Analyze Melting Range for Purity record_mp->analyze_mp tga_analysis Perform Thermogravimetric Analysis (TGA) bp_consideration->tga_analysis Boiling Point Infeasible record_decomp Determine Onset of Decomposition tga_analysis->record_decomp final_report Compile Physicochemical Data Sheet record_decomp->final_report analyze_mp->final_report

Caption: Workflow for thermal analysis of 2-isopropoxyaniline HCl.

Conclusion

While the precise melting point of this compound requires experimental determination, this guide provides the theoretical foundation and practical protocols necessary for researchers to perform this characterization with confidence. The key takeaway is that due to its ionic nature, the hydrochloride salt will have a significantly higher melting point than its free base and will likely decompose before boiling. Therefore, a careful melting point determination and a thermogravimetric analysis to establish the decomposition temperature are the most appropriate and informative methods for characterizing the thermal properties of this compound. This approach ensures scientific rigor and provides the critical data needed for further development and application.

References

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An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Isopropoxyaniline hydrochloride. This compound, while not extensively characterized in public literature, serves as an excellent model for understanding the steric and electronic interplay between an ortho-alkoxy substituent and a protonated amine on an aromatic ring—a common motif in pharmaceutical agents. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for its characterization. We will explore intramolecular interactions, stereoelectronic effects, and the impact of protonation on conformational preference. Detailed, field-proven protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are provided to empower researchers in their own investigations of this and structurally related molecules.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For small molecule drug candidates, the specific spatial arrangement of functional groups—its conformation—dictates how it recognizes and interacts with its target protein. This compound presents a fascinating case study. The ortho-disposed isopropoxy and ammonium groups create a sterically crowded environment where subtle energetic trade-offs govern the molecule's preferred shape.

The protonation of the aniline nitrogen to form the hydrochloride salt is a critical feature. This not only enhances aqueous solubility but also transforms the amino group into an ammonium cation (-NH3+), a potential hydrogen bond donor. The key questions this guide will address are:

  • What is the preferred orientation of the bulky isopropoxy group relative to the aromatic ring and the adjacent ammonium group?

  • Does an intramolecular hydrogen bond form between the ammonium proton and the ether oxygen of the isopropoxy group?

  • How does the molecule pack in a solid-state crystalline lattice?

Understanding these features is paramount for predicting pharmacokinetics, optimizing ligand-receptor binding, and ensuring the stability and bioavailability of a final drug product.

Molecular Structure and Potential Conformations

The core structure of this compound consists of a benzene ring substituted with an isopropoxy group [-OCH(CH₃)₂] and an ammonium group [-NH₃⁺] at the C1 and C2 positions, respectively, with a chloride counter-ion. The primary conformational flexibility arises from the rotation around two key single bonds: the C(aryl)-O bond and the O-C(isopropyl) bond.

Torsional Degrees of Freedom

The orientation of the isopropoxy group is defined by the torsion angle τ₁ (C2-C1-O-Cisopropyl). A planar conformation (τ₁ = 0° or 180°) is generally disfavored due to steric hindrance. Instead, the group is expected to be twisted out of the plane of the benzene ring.

The conformation is further complicated by the potential for intramolecular hydrogen bonding between one of the ammonium protons and the lone pair electrons of the isopropoxy oxygen atom. The existence and strength of this bond are highly dependent on the geometry. If present, it would significantly restrict the conformational freedom of the molecule, favoring a more planar arrangement where the N-H bond can align with the oxygen atom.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Isopropoxyaniline, is presented below. These properties influence its behavior in both solution and the solid state.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
Boiling Point 242 °C at 760 mmHg[1]
Density (estimate) 1.0406 g/cm³[1]
CAS Number 29026-74-2[1][2]
Visualization of Potential Conformations

The interplay between steric hindrance and potential intramolecular hydrogen bonding leads to several low-energy conformations. The diagram below illustrates the key rotational bond and the potential hydrogen bond that stabilizes the structure.

Caption: Key structural features of this compound.

Experimental Determination of Structure and Conformation

A multi-technique approach is essential for a definitive characterization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This technique will definitively answer whether an intramolecular hydrogen bond exists in the crystal lattice and reveal the preferred conformation and packing arrangement.

Self-Validating Protocol:

  • Crystal Growth (Self-Validation Step): The quality of the diffraction data is entirely dependent on the quality of the crystal.

    • Objective: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

    • Method: Slow evaporation is a robust starting point. Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a co-solvent like dichloromethane) to near saturation. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Validation: A suitable crystal will be clear, have well-defined faces, and will not be a conglomerate of smaller crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

    • Use a modern diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source.

    • Collect a full sphere of diffraction data, ensuring high completeness and redundancy.

  • Structure Solution and Refinement:

    • Process the raw data (integration and scaling) using appropriate software (e.g., APEX, XDS).

    • Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).

    • Refine the structural model against the diffraction data using full-matrix least-squares (e.g., SHELXL). Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be located in the difference Fourier map and refined or placed in calculated positions.

    • Validation: The final refined structure should have low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1, and a clean difference electron density map. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While SC-XRD provides the solid-state structure, NMR spectroscopy reveals the structure and dynamics in solution, which is often more relevant to biological activity. Specific NMR experiments can probe through-space proximity of atoms, providing crucial conformational information.

Self-Validating Protocols:

  • ¹H and ¹³C NMR:

    • Objective: Confirm the chemical identity and provide initial insights into the molecular environment.

    • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as it can influence hydrogen bonding and conformation.[3][4]

    • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the expected structure of this compound.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY):

    • Objective: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary NMR method for conformational analysis.

    • Method: Acquire a 2D NOESY (for small molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum.

    • Key Analysis: A cross-peak between the methine proton of the isopropoxy group [-OCH(CH₃)₂] and one of the aromatic protons would strongly indicate a specific orientation of the isopropoxy group relative to the ring. A cross-peak between an ammonium proton and the isopropoxy methine proton would be compelling evidence for an intramolecular hydrogen bond or at least a close spatial arrangement in solution.

    • Validation: The presence or absence of key cross-peaks provides direct, albeit qualitative, evidence for specific conformations. The results should be correlated with computational models.

Computational Modeling and Conformational Analysis

Causality: Computational chemistry provides a powerful tool to explore the entire potential energy surface of a molecule, calculate the relative energies of different conformers, and predict structural parameters. This complements experimental data by providing a theoretical framework for understanding the observed structures.

Self-Validating Workflow:

G cluster_0 Computational Workflow A 1. Initial Structure Generation (e.g., from SMILES string) B 2. Conformational Search (Molecular Mechanics, e.g., MMFF94) A->B Explore rotational space C 3. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) B->C Refine low-energy conformers D 4. Frequency Calculation (Verify minima, obtain thermochemistry) C->D Confirm stability E 5. Final Energy Calculation (Higher level of theory, e.g., B3LYP/def2-TZVP) D->E Improve accuracy F 6. Analysis (Relative energies, geometries, comparison to experiment) E->F

Caption: A validated workflow for computational conformational analysis.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (C2-C1-O-Cisopropyl). This is typically done using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

  • Quantum Mechanical Optimization: Take the low-energy conformers identified from the initial search and re-optimize their geometries using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Perform a frequency calculation for each optimized structure. (Validation Step): The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

  • Relative Energy Calculation: The relative energies of the stable conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This allows for a prediction of the most likely conformation.

Conclusion and Future Outlook

The molecular structure and conformation of this compound are governed by a delicate balance of steric repulsion from the bulky isopropoxy group and the potential for stabilizing intramolecular hydrogen bonding with the ammonium group. While public data on this specific molecule is limited, a robust characterization is achievable through the synergistic application of single-crystal X-ray diffraction, advanced NMR techniques, and computational modeling.

The protocols and workflows detailed in this guide provide a validated pathway for researchers to elucidate the three-dimensional structure of this molecule and others with similar structural motifs. Such detailed structural knowledge is not merely an academic exercise; it is a critical component in the rational design and development of new pharmaceutical agents, enabling the optimization of target binding, improvement of physicochemical properties, and ultimately, the creation of safer and more effective medicines.

References

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An In-depth Technical Guide to the Toxicological Profile of o-Isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Isopropoxyaniline, also known as 2-isopropoxyaniline or o-IPA, is an aromatic amine with emerging significance in chemical synthesis. As its applications widen, a thorough understanding of its toxicological profile becomes paramount for ensuring occupational safety and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the current toxicological data for o-isopropoxyaniline, synthesizing available research to offer field-proven insights for professionals in research and drug development. While extensive data on certain toxicological endpoints are limited, this document consolidates existing knowledge and highlights areas requiring further investigation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior both in the environment and within a biological system. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are the cornerstones of its toxicokinetic profile.

PropertyValueReference
CAS Number 41406-00-2
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 229-230 °C[1]
Density 1.025 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)[1]
Solubility Soluble in organic solvents.[2] Limited information on water solubility is available.
Refractive Index n20/D 1.5500

Toxicokinetics: An Overview

Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion of a substance in the body.[3] Currently, there is a lack of specific studies detailing the toxicokinetic profile of o-isopropoxyaniline. However, based on its structural similarity to aniline and its physicochemical properties, some general predictions can be made. As a lipophilic aromatic amine, it is likely to be readily absorbed through the skin, inhalation, and ingestion.[1] The metabolic pathways are anticipated to involve the liver, potentially leading to the formation of reactive metabolites. The excretion route is likely to be primarily through the urine after metabolic conversion. Further research is critically needed to delineate the specific ADME properties of o-isopropoxyaniline.

Acute and Subacute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single exposure or multiple exposures over a short period.[4] A comparative study on the acute and subacute toxicity of aniline and o-isopropoxyaniline (o-IPA) in rats has provided crucial data in this area.[5]

Key Findings:

  • Lethal Dose (LD50): The study established LD50 values for o-isopropoxyaniline in rats for various routes of administration.[5]

  • Methemoglobinemia: Similar to aniline, o-isopropoxyaniline has been shown to exert a methemoglobin-forming effect.[5] This is a critical toxicological endpoint for aromatic amines, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.

  • Organ Damage: Subacute exposure (6 months) in rats, with doses administered by stomach tube, resulted in damage to the liver and kidney parenchyma.[5] While the liver damage was less severe than that caused by aniline, o-isopropoxyaniline demonstrated a stronger effect on the renal cortex epithelium.[5]

  • Hematological Effects: Changes in the peripheral blood picture were observed after subacute exposure.[5]

  • Other Effects: Inhibition of body weight increase and a significant increase in the relative and absolute weight of the liver and spleen were also noted.[5]

Table of Acute Toxicity Data (LD50) in Rats: [5]

Route of Administrationo-Isopropoxyaniline (g/kg)Aniline (g/kg)
Oral (stomach tube) 0.840.45
Intraperitoneal 0.230.34
Dermal 2.200.67

Local Irritancy

o-Isopropoxyaniline has been identified as an irritant to the skin and eyes.[1][5]

  • Skin Irritation: It is classified as causing skin irritation.[6][7] Direct contact can lead to redness and discomfort.

  • Eye Irritation: It is also classified as causing serious eye irritation.[6][7] Contact with the eyes can result in significant damage.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, with symptoms including coughing and wheezing.[1][8]

Mutagenicity

Mutagenicity is the capacity of a chemical to induce mutations in the genetic material of an organism.[9] There is currently no specific data available from mutagenicity studies, such as the Ames test, for o-isopropoxyaniline. The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] A positive result in this test indicates that the chemical is a mutagen and may, therefore, be a potential carcinogen.[10] Given the structural alerts for mutagenicity associated with aromatic amines, it is highly recommended that o-isopropoxyaniline be evaluated for its mutagenic potential using a standard battery of genotoxicity tests.

Experimental Protocol: Ames Test (Microbial Reverse Mutation Assay)

This protocol provides a generalized workflow for assessing the mutagenic potential of a substance like o-isopropoxyaniline.

Objective: To determine the ability of o-isopropoxyaniline to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

  • o-Isopropoxyaniline (test substance)

  • S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare various concentrations of o-isopropoxyaniline.

  • Incubation: In separate tubes, mix the test substance, the bacterial strain, and either a buffer or the S9 mix.

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies suggests a mutagenic potential.

Diagram: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis A Prepare o-Isopropoxyaniline Concentrations D Mix Test Compound, Bacteria, and S9 Mix/Buffer A->D B Prepare Bacterial Cultures (e.g., S. typhimurium) B->D C Prepare S9 Mix (for metabolic activation) C->D E Add Mixture to Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Compare with Controls H->I J Assess Mutagenic Potential I->J

Caption: Generalized workflow for the Ames test to assess mutagenicity.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for o-isopropoxyaniline.[12][13] However, its structural relationship to aniline, a compound with known carcinogenic potential in animals, raises concerns.[14] Aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). The primary mode of action for aniline-induced carcinogenicity is thought to be related to its ability to cause methemoglobinemia and subsequent oxidative stress, leading to spleen tumors in rats.[14] Given that o-isopropoxyaniline also induces methemoglobinemia, a similar carcinogenic potential cannot be ruled out and warrants further investigation.[5]

Reproductive and Developmental Toxicity

The potential for o-isopropoxyaniline to cause reproductive or developmental toxicity has not been evaluated.[15][16] This represents a significant data gap, and studies are needed to assess its effects on fertility, embryonic development, and postnatal development.

Analytical Methodologies

The detection and quantification of o-isopropoxyaniline in biological matrices are crucial for toxicokinetic and exposure monitoring studies.[17][18] While specific methods for o-isopropoxyaniline are not extensively documented, standard analytical techniques for aromatic amines can be adapted.

Potential Analytical Methods:

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification in biological fluids.[2]Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at a suitable wavelength (e.g., 254 nm).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in various matrices.[2]Column: Capillary column with a non-polar stationary phase; Carrier Gas: Helium; Ionization: Electron Ionization (EI).[2]

Diagram: Analytical Workflow

Analytical_Workflow A Sample Collection (e.g., Blood, Urine, Tissue) B Sample Preparation (e.g., Extraction, Clean-up) A->B Matrix Stabilization C Instrumental Analysis (HPLC or GC-MS) B->C Analyte Isolation D Data Acquisition C->D Separation & Detection E Data Processing and Quantification D->E Peak Integration F Toxicokinetic Modeling & Exposure Assessment E->F Concentration Determination

Caption: General workflow for the analysis of o-isopropoxyaniline in biological samples.

Conclusion and Future Directions

The available toxicological data for o-isopropoxyaniline primarily characterize its acute toxicity, local irritant effects, and its capacity to induce methemoglobinemia. A significant finding is the damage to the liver and kidneys observed in subacute studies. However, substantial data gaps exist concerning its chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. Its structural similarity to aniline suggests a potential for similar long-term health effects, which underscores the urgent need for further research in these areas. For professionals handling this compound, strict adherence to safety protocols, including the use of personal protective equipment to prevent skin contact, eye exposure, and inhalation, is imperative.[7][8] Future research should prioritize a comprehensive evaluation of the toxicological endpoints for which data is currently lacking to enable a complete and accurate risk assessment.

References

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Aniline Oxidation: A Mechanistic Exploration of Pathways and Products

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a cornerstone for a vast array of chemical syntheses, from pharmaceuticals and dyes to advanced polymers.[1][2] Its utility is intrinsically linked to its susceptibility to oxidation—a process that is both synthetically powerful and mechanistically complex. The oxidation of aniline does not follow a single, predictable path; instead, it branches into multiple pathways dictated by a delicate interplay of factors including the choice of oxidant, pH of the medium, temperature, and substituents on the aromatic ring. This guide provides an in-depth exploration of the core reaction mechanisms governing aniline oxidation. We will dissect the formation of key intermediates, such as the aniline radical cation, and trace their evolution into diverse products, including polyaniline, benzoquinones, and various coupling products. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to control and leverage aniline oxidation in their work.

The Foundational Step: Formation of the Aniline Radical Cation

At its core, the oxidation of aniline is a process involving the loss of electrons.[1][3] Regardless of the specific oxidant or reaction conditions, the seminal event is the one-electron oxidation of the aniline molecule to form an aniline radical cation . The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus prone to oxidation.[4]

This radical cation is a pivotal intermediate. Its subsequent reactions—coupling with another radical cation, reacting with a neutral aniline molecule, or undergoing further oxidation—determine the final product distribution. Understanding the factors that influence the formation and fate of this species is key to controlling the reaction outcome.

G Aniline Aniline (C₆H₅NH₂) RadicalCation Aniline Radical Cation (C₆H₅NH₂•+) Aniline->RadicalCation -1e⁻ (Oxidant) Products Diverse Products (Polymers, Quinones, etc.) RadicalCation->Products Subsequent Reactions (Coupling, Oxidation)

Critical Control Parameters: Navigating the Reaction Landscape

The path taken after the initial oxidation event is highly sensitive to the reaction environment. The ability to selectively synthesize a desired product hinges on the precise control of several key parameters.

The Decisive Role of pH

The acidity of the reaction medium is arguably the most critical factor influencing the mechanism.

  • Strongly Acidic Conditions (pH < 2.5): Aniline is protonated to form the anilinium cation (C₆H₅NH₃⁺). This species is significantly more resistant to oxidation than neutral aniline. However, once oxidation is initiated, these conditions are ideal for the polymerization process, leading to the formation of polyaniline (PANI) in its conductive, protonated (emeraldine salt) form.[5]

  • Weakly Acidic to Neutral Conditions (pH 2-8): In this range, both neutral aniline and the anilinium ion are present. Chemical oxidation is readily initiated, leading to a complex mixture of products, including oligomers and polymers.[1][3]

  • Alkaline Conditions (pH > 8): Neutral aniline molecules dominate and are easily oxidized.[5] However, this environment favors the formation of non-polymeric products. Reactions can terminate at the oligomer stage, or lead to coupling products like azobenzene and intramolecular cyclization products like phenazines.[2][5]

The reaction kinetics often exhibit a "parabola-like" dependence on pH, with the maximum oxidation rate occurring near the pKa of the specific aniline derivative.[6]

The Influence of the Oxidizing Agent

The nature and strength of the oxidant are instrumental in directing the reaction toward specific products.

Oxidizing AgentTypical ConditionsMajor Product(s)Mechanism Type
Ammonium Persulfate ((NH₄)₂S₂O₈) Acidic (e.g., H₂SO₄, HCl)Polyaniline (PANI)Polymerization[5][7]
Potassium Dichromate (K₂Cr₂O₇) Acidic (H₂SO₄)p-BenzoquinoneOver-oxidation[8][9]
Potassium Permanganate (KMnO₄) Neutral / Alkaline / AcidicNitrobenzene / Azobenzene / Aniline BlackOver-oxidation[1][2]
Nitric Acid (HNO₃) Controlled, elevated temp.NitrobenzeneSelective Oxidation[1]
Ozone (O₃) pH 9Nitrobenzene, Azobenzene, Ring CleavageAdvanced Oxidation[8][10]
Atmospheric OH• Radicals Atmospheric conditionsC₆H₅NH• (Aminyl radical)H-abstraction[11]
Electrochemical Oxidation Controlled potentialPolyaniline, specific oligomersControlled Polymerization[1]
The Impact of Ring Substituents

The electronic nature of substituents on the aniline ring modifies its susceptibility to oxidation. This is a crucial consideration in drug development, where aniline scaffolds are common.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, lowering the redox potential and making the molecule easier to oxidize .[4]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, increasing the redox potential and making the molecule harder to oxidize .[4]

Major Mechanistic Pathways Unveiled

Pathway I: Oxidative Polymerization to Polyaniline (PANI)

The synthesis of PANI is the most commercially significant application of aniline oxidation. It typically proceeds via chemical oxidation with ammonium persulfate in a strong acid.

  • Initiation: Aniline is oxidized to its radical cation.

  • Propagation: Two radical cations couple, predominantly in a "head-to-tail" fashion (N-atom of one to the para-C-atom of the other), to form a dimer radical cation. This is often the rate-determining step.

  • Chain Growth: The dimer is re-oxidized and couples with another aniline radical cation. This process of oxidation-coupling-reoxidation repeats, elongating the polymer chain.

  • Protonation: The resulting polymer, in its emeraldine base form, is protonated by the acid in the medium to yield the highly conductive emeraldine salt, which is typically dark green.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Aniline B Aniline Radical Cation A->B -1e⁻ C Dimer Radical Cation (Head-to-Tail Coupling) B->C + Aniline Radical Cation D Trimer... C->D Repeat Oxidation & Coupling E Pernigraniline (Fully Oxidized) D->E ... F Emeraldine Salt (Conductive Form) E->F Reduction & Protonation (H+)

Pathway II: Oxidation to p-Benzoquinone

When a strong oxidizing agent like acidified potassium dichromate is used, the reaction proceeds past polymerization to ring oxidation, yielding p-benzoquinone. This is a classic transformation in organic synthesis.

The mechanism involves initial hydroxylation at the para-position to form 4-aminophenol, which is then further oxidized to a quinoneimine intermediate. Finally, hydrolysis of the imine yields the final p-benzoquinone product.[9]

G Aniline Aniline Aminophenol 4-Aminophenol Aniline->Aminophenol [O] Quinoneimine Quinoneimine Aminophenol->Quinoneimine [O] Benzoquinone p-Benzoquinone Quinoneimine->Benzoquinone Hydrolysis (+H₂O, -NH₃)

Pathway III: Atmospheric and Environmental Oxidation

In an environmental context, aniline degradation is often initiated by atmospheric radicals like hydroxyl (OH•) and hydroperoxyl (HO₂•).[12] Theoretical and experimental studies show that the primary mechanism is H-abstraction from the amino (-NH₂) group to form the aminyl radical (C₆H₅NH•).[11] A secondary pathway involves the addition of the OH radical to the aromatic ring, typically at the ortho position.[11] These initial products can then undergo further reactions, contributing to the formation of atmospheric aerosols.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for achieving specific oxidation outcomes. Adherence to stoichiometry, temperature, and addition rates is critical for reproducibility and product purity.

Protocol 1: Synthesis of p-Benzoquinone via Dichromate Oxidation

Causality: This protocol uses a strong oxidant in a highly acidic medium to favor over-oxidation of the ring rather than polymerization. The low temperature is crucial to control the exothermic reaction and prevent the formation of tarry byproducts.

  • Apparatus Setup: In a two-neck flask equipped with a dropping funnel and a thermometer, prepare a solution of aniline (4.4 mL) in water (100 mL). Place the flask in an ice-salt bath to maintain a temperature between 0-2 °C.[8]

  • Oxidant Preparation: In a separate flask, carefully and slowly add concentrated sulfuric acid (400 mL) to a mixture containing potassium dichromate (16.0 g). This mixture is highly corrosive and exothermic; handle with extreme caution.

  • Reaction: Slowly add the dichromate-sulfuric acid mixture to the stirred aniline solution via the dropping funnel over a period of approximately 1.5 hours, ensuring the internal temperature does not rise above 2 °C.[8] A dark blue or black solution will form.

  • Work-up & Isolation: After the addition is complete, allow the mixture to stir for an additional hour. The product can be isolated by steam distillation or solvent extraction. The resulting p-benzoquinone is a yellow crystalline solid.

Protocol 2: Synthesis of Polyaniline (Emeraldine Salt) via Persulfate Oxidation

Causality: This protocol uses a milder oxidant (ammonium persulfate) in a strong acid (HCl) to promote controlled polymerization. The acid protonates the growing polymer chain, rendering it soluble and allowing for high molecular weight growth before precipitation.

  • Monomer Solution: In a beaker, dissolve 20 mL of aniline in 300 mL of 1.0 M HCl. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve 11.4 g of ammonium persulfate in 200 mL of 1.0 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: While vigorously stirring the aniline solution, add the ammonium persulfate solution dropwise over 15-20 minutes. The solution will turn from colorless to pale blue, then deep blue, and finally a dark green precipitate will form.

  • Aging: Continue stirring the reaction mixture in the ice bath for 2 hours to ensure complete polymerization.

  • Isolation: Collect the dark green precipitate (the emeraldine salt form of polyaniline) by vacuum filtration. Wash the precipitate sequentially with 1.0 M HCl, methanol, and finally acetone until the filtrate is colorless.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 24 hours.

G start Start prep_an Prepare Aniline Solution in 1.0 M HCl start->prep_an prep_ox Prepare (NH₄)₂S₂O₈ Solution in 1.0 M HCl start->prep_ox cool Cool Both Solutions to 0-5 °C prep_an->cool prep_ox->cool mix Add Oxidant to Aniline Dropwise with Stirring cool->mix age Stir for 2 Hours (Aging) mix->age filter Vacuum Filter Precipitate age->filter wash Wash with HCl, MeOH, Acetone filter->wash dry Dry in Vacuum Oven wash->dry end End: Polyaniline (Emeraldine Salt) dry->end

Conclusion

The oxidation of aniline is a rich and multifaceted field of study. The reaction's outcome is not predetermined but is rather a function of carefully controlled experimental choices. By understanding the central role of the aniline radical cation and the profound influence of pH and the chosen oxidant, researchers can navigate the complex mechanistic landscape to selectively synthesize a wide range of valuable products. From conductive polymers like polyaniline to essential synthetic intermediates like p-benzoquinone, the controlled oxidation of aniline remains a vital tool in the arsenal of modern chemistry. This guide serves as a foundational reference for professionals aiming to harness the full potential of this classic yet ever-relevant reaction.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Advanced Aspects of Spectroscopy and Materials Science Research. [Link]

  • Turhan, K., Uzun, D., & Turgut, H. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295-1301. [Link]

  • McKay, G., Mezyk, S. P., Gutierrez, P. L., & Remucal, C. K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2456–2465. [Link]

  • Wang, L., & Wang, L. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology, 55(12), 8019–8028. [Link]

  • Stejskal, J., & Trchová, M. (2012). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 45(15), 5621–5629. [Link]

  • Turhan, K., Uzun, D., & Turgut, H. (2008). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]

  • Liang, J., Lai, B., & Zhang, J. (2017). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ResearchGate. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Advanced Aspects of Spectroscopy and Materials Science Research. [Link]

  • Aniline. Wikipedia. [Link]

  • Al-gorani, A. S., Al-Ghamdi, A. A., & El-Shishtawy, R. M. (2025). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A. [Link]

  • Vedantu. (n.d.). Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. [Link]

  • Wang, H., Sun, B., & Guan, X. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue, 37(2), 588-94. [Link]

  • Oxidation of aniline with ammonium persulfate in an acidic aqueous... ResearchGate. [Link]

Sources

The Pivotal Role of 2-Isopropoxyaniline Hydrochloride in Unraveling Reaction Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the utility of 2-Isopropoxyaniline hydrochloride as a critical tool in mechanistic studies within organic synthesis and drug discovery. While often viewed as a simple building block, its unique structural and electronic properties, particularly the ortho-isopropoxy group, offer profound insights into reaction pathways, catalyst behavior, and the structure-activity relationships of bioactive molecules. This guide will move beyond a cursory overview to dissect the causal relationships behind its application in key synthetic transformations and its role as a precursor to targeted therapeutics. Detailed experimental protocols, mechanistic considerations, and spectroscopic data analysis are provided to empower researchers in leveraging this versatile compound for their own investigations.

Introduction: Beyond a Simple Aniline Derivative

This compound, a substituted aniline, is more than a mere synthetic intermediate. Its strategic importance in mechanistic studies arises from the interplay of the nucleophilic amino group and the sterically demanding, electron-donating isopropoxy group at the ortho position. This unique arrangement allows researchers to probe the intricacies of various reaction mechanisms, from classic heterocyclic syntheses to modern catalytic processes. The hydrochloride salt form enhances stability and simplifies handling, making it a reliable reagent in a variety of experimental setups. This guide will illuminate how the subtle features of this molecule can be exploited to gain a deeper understanding of chemical reactivity and to design novel molecules with specific biological functions.

Physicochemical Properties and Spectroscopic Fingerprints

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in mechanistic studies.

Table 1: Physicochemical Properties of 2-Isopropoxyaniline

PropertyValueReference
Molecular FormulaC₉H₁₃NO[1]
Molecular Weight151.21 g/mol [1]
Boiling Point242 °C at 760 mmHg
Density1.014 g/cm³
FormSolid[1]

Note: Data for the free base, 2-Isopropoxyaniline, is often reported. The hydrochloride salt will have a higher molecular weight and different solubility profile.

Spectroscopic Data: A Window into Reactivity

Spectroscopic analysis provides a detailed "fingerprint" of a molecule, which is essential for confirming its identity and for monitoring its transformation during a chemical reaction.

Table 2: Key Spectroscopic Data for Isopropoxyaniline Isomers

Spectroscopic Data2-Isopropoxyaniline3-Isopropoxyaniline4-Isopropoxyaniline
¹H NMR (CDCl₃, δ ppm) Aromatic protons, methine (septet), methyl (doublet)Aromatic protons, methine (septet), methyl (doublet)Aromatic protons, methine (septet), methyl (doublet)
¹³C NMR (CDCl₃, δ ppm) Distinct signals for aromatic carbons, methine, and methyl carbonsDistinct signals for aromatic carbons, methine, and methyl carbonsDistinct signals for aromatic carbons, methine, and methyl carbons
Mass Spectrum (m/z) Molecular ion peak at 151Molecular ion peak at 151Molecular ion peak at 151

Note: Specific chemical shifts will vary slightly based on the solvent and instrument parameters. The ortho, meta, and para substitution patterns will result in unique splitting patterns in the aromatic region of the ¹H NMR spectrum, allowing for unambiguous identification.

Application in Mechanistic Studies of Heterocyclic Synthesis

This compound is a valuable substrate for the synthesis of quinolines, a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer properties.[2][3][4] The ortho-isopropoxy group can influence the regioselectivity and reaction kinetics of these cyclization reactions, providing insights into the underlying mechanisms.

Probing the Skraup-Doebner-Von Miller Quinoline Synthesis

The Skraup-Doebner-Von Miller synthesis is a classic method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][5] The reaction proceeds through a complex mechanism involving conjugate addition, cyclization, dehydration, and oxidation.

A proposed mechanistic pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a fragmentation-recombination sequence.[6]

Experimental Protocol: Mechanistic Investigation of the Skraup-Doebner-Von Miller Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Structural Elucidation: Characterize the resulting quinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemistry of the cyclization.

By comparing the reaction outcomes (yield, regioselectivity, and reaction time) with those of other substituted anilines (e.g., aniline, 4-isopropoxyaniline), researchers can elucidate the steric and electronic effects of the ortho-isopropoxy group on the reaction mechanism.

Skraup_Doebner_Von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 2-Isopropoxyaniline Adduct Conjugate Addition Adduct Aniline->Adduct Conjugate Addition Ketone α,β-Unsaturated Ketone Ketone->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Dehydrated Dehydrated Intermediate Cyclized->Dehydrated Dehydration Quinoline Substituted Quinoline Dehydrated->Quinoline Oxidation

Caption: Generalized workflow of the Skraup-Doebner-Von Miller quinoline synthesis.

Investigating the Friedländer Annulation

The Friedländer synthesis provides an alternative route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] The use of 2-isopropoxyaniline as a precursor to the required 2-aminoaryl ketone allows for a systematic study of how the ortho-alkoxy group influences the cyclization step.

The reaction can proceed through two plausible mechanisms: an initial aldol condensation followed by cyclization and dehydration, or an initial Schiff base formation followed by an intramolecular aldol-type reaction.[8]

Experimental Protocol: Mechanistic Study of the Friedländer Annulation

  • Synthesis of the Precursor: Synthesize the 2-amino-isopropoxyacetophenone from 2-isopropoxyaniline via a suitable acylation reaction.

  • Condensation Reaction: React the synthesized 2-amino-isopropoxyacetophenone (1 equivalent) with a ketone containing an α-methylene group (e.g., acetone, 1.5 equivalents) in the presence of an acid or base catalyst.

  • Kinetic Analysis: Monitor the reaction rate using techniques like in-situ NMR or UV-Vis spectroscopy to determine the kinetic parameters.

  • Isotope Labeling Studies: Employ isotopically labeled reactants (e.g., using deuterium or ¹³C) to trace the bond-forming and bond-breaking steps, providing definitive evidence for the operative mechanism.

These experiments can reveal whether the ortho-isopropoxy group directs the reaction towards one mechanistic pathway over the other and how it affects the overall reaction efficiency.

Friedlander_Annulation cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First cluster_product Product AminoKetone 2-Aminoaryl Ketone (from 2-Isopropoxyaniline) Aldol Aldol Adduct AminoKetone->Aldol SchiffBase Schiff Base AminoKetone->SchiffBase MethyleneKetone α-Methylene Ketone MethyleneKetone->Aldol MethyleneKetone->SchiffBase CyclizedA Cyclized Intermediate Aldol->CyclizedA Quinoline Substituted Quinoline CyclizedA->Quinoline Dehydration CyclizedB Cyclized Intermediate SchiffBase->CyclizedB CyclizedB->Quinoline Dehydration Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L = Ligand from 2-Isopropoxyaniline) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OR)₂ RedElim Product Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

A Precursor to Bioactive Molecules for Mechanistic Biology

This compound serves as a key starting material for the synthesis of molecules with specific biological activities, particularly kinase inhibitors. [4][9][10]The quinazoline and quinoline scaffolds, readily accessible from this precursor, are privileged structures in the design of drugs targeting protein kinases, which are crucial regulators of cellular processes. [4][11]

Synthesis of Kinase Inhibitors and Elucidation of their Mechanism of Action

Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme. The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the aniline ring, such as the isopropoxy group, can modulate the binding affinity and selectivity of the inhibitor.

Experimental Workflow: From Synthesis to Mechanistic Understanding of a Kinase Inhibitor

  • Synthesis: Synthesize a library of potential kinase inhibitors based on a quinazoline or quinoline scaffold, incorporating this compound.

  • In Vitro Kinase Assays: Screen the synthesized compounds against a panel of protein kinases to determine their inhibitory activity (e.g., IC₅₀ values).

  • Cell-Based Assays: Evaluate the most potent inhibitors in cancer cell lines to assess their anti-proliferative effects.

  • Mechanism of Action Studies:

    • Western Blotting: Analyze the phosphorylation status of downstream signaling proteins to confirm target engagement in cells.

    • Molecular Modeling and Docking: Use computational methods to predict the binding mode of the inhibitor in the kinase active site.

    • X-ray Crystallography: Obtain a crystal structure of the inhibitor bound to its target kinase to visualize the key interactions at the atomic level.

This integrated approach allows for a comprehensive understanding of how the structural features of the inhibitor, originating from the 2-isopropoxyaniline precursor, contribute to its biological activity.

Kinase_Inhibitor_Workflow Start 2-Isopropoxyaniline Hydrochloride Synthesis Synthesis of Quinazoline/Quinoline Inhibitors Start->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening CellAssays Cell-Based Assays Screening->CellAssays MoA Mechanism of Action (Western Blot, Docking, Crystallography) CellAssays->MoA

Sources

Methodological & Application

synthesis of 2-Isopropoxyaniline hydrochloride from 2-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 2-Isopropoxyaniline Hydrochloride: A Guide to Selective O-Alkylation of 2-Aminophenol

Abstract

This technical guide provides a comprehensive methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol is centered on a selective Williamson ether synthesis for the O-alkylation of 2-aminophenol, followed by conversion to its stable hydrochloride salt. We will delve into the mechanistic rationale for experimental choices, providing a robust, self-validating protocol designed for researchers, chemists, and drug development professionals. This document offers detailed, step-by-step procedures, safety protocols, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

Alkoxyanilines, such as 2-isopropoxyaniline, are critical structural motifs and versatile building blocks in organic synthesis. Their utility is particularly pronounced in the development of pharmacologically active compounds and advanced materials. The direct alkylation of aminophenols presents a classic chemical challenge: controlling the selectivity between O-alkylation of the hydroxyl group and N-alkylation of the amino group.[1] This guide outlines a field-proven strategy that favors the desired O-alkylation by leveraging the enhanced nucleophilicity of the phenoxide ion under basic conditions. The subsequent conversion to the hydrochloride salt enhances the compound's stability, shelf-life, and handling characteristics, making it more suitable for downstream applications.

Reaction Principle and Mechanism

The synthesis is a two-step process: (1) a Williamson ether synthesis to form the 2-isopropoxyaniline free base, and (2) salt formation with hydrogen chloride.

2.1. Williamson Ether Synthesis: A Selective O-Alkylation

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[2] The process involves the deprotonation of the phenolic hydroxyl group of 2-aminophenol using a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. This phenoxide is a significantly more potent nucleophile than the neutral hydroxyl group.

While the amino group is also nucleophilic, the phenolic proton is substantially more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 30). Consequently, a stoichiometric amount of a base like NaOH will selectively deprotonate the hydroxyl group, generating the phenoxide in situ.[3] This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion in a concerted SN2 mechanism to form the ether linkage.[2][4]

To maximize the yield of the SN2 product and minimize the competing E2 elimination reaction, a primary or secondary alkyl halide is preferred.[5] As 2-bromopropane is a secondary halide, some elimination is possible, but for this substrate, the SN2 pathway is generally efficient.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Aminophenol 2-Aminophenol Phenoxide Sodium 2-aminophenoxide (Nucleophile) Aminophenol->Phenoxide  -H₂O Base NaOH SN2_label Sₙ2 Phenoxide->SN2_label AlkylHalide 2-Bromopropane (Electrophile) AlkylHalide->SN2_label Product 2-Isopropoxyaniline SN2_label->Product  -NaBr

Figure 1: Reaction mechanism for the selective O-alkylation of 2-aminophenol.

Experimental Guide: From Synthesis to Purification

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

3.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMolesEquiv.
2-Aminophenol95-55-6109.1310.0 g0.09161.0
Sodium Hydroxide1310-73-240.003.85 g0.09621.05
2-Bromopropane75-26-3122.9912.5 g (9.4 mL)0.10161.1
Ethanol (Anhydrous)64-17-546.07150 mL--
Ethyl Acetate141-78-688.11~200 mL--
Diethyl Ether60-29-774.12~100 mL--
Hydrochloric Acid (conc.)7647-01-036.46As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Saturated NaCl (Brine)7647-14-558.44~50 mL--

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

3.3. Overall Experimental Workflow

workflow start Start: Reagents step1 Dissolve 2-aminophenol and NaOH in Ethanol start->step1 step2 Add 2-Bromopropane & Reflux step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up: Quench, Evaporate Ethanol step3->step4 Upon Completion step5 Liquid-Liquid Extraction (Ethyl Acetate) step4->step5 step6 Dry & Concentrate (Crude Free Base) step5->step6 step7 Dissolve in Diethyl Ether step6->step7 step8 Precipitate with HCl step7->step8 step9 Filter & Wash Salt step8->step9 end Final Product: 2-Isopropoxyaniline HCl step9->end

Figure 2: Step-by-step experimental workflow.

3.4. Protocol Part A: Synthesis of 2-Isopropoxyaniline (Free Base)

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 2-aminophenol (10.0 g, 0.0916 mol) and anhydrous ethanol (150 mL). Stir the mixture until the solid is mostly dissolved.

  • Base Addition: Carefully add sodium hydroxide pellets (3.85 g, 0.0962 mol) to the mixture. The solution will warm up as the base dissolves and reacts with the phenol to form the sodium phenoxide. Stir for 15-20 minutes at room temperature.[6]

  • Alkylation: Add 2-bromopropane (12.5 g, 0.1016 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes.[6]

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.[7]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminophenol spot and the appearance of a new, less polar product spot indicates reaction progression.

3.5. Protocol Part B: Work-up and Isolation of the Free Base

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: To the remaining residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.[6]

  • Layer Separation: Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (50 mL).

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL) to remove residual water and inorganic salts.[6]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-isopropoxyaniline as an oil or low-melting solid.

3.6. Protocol Part C: Formation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-isopropoxyaniline free base in diethyl ether (~100 mL). If there are any insoluble impurities, filter the solution.

  • Acidification and Precipitation: While stirring the ethereal solution, slowly add concentrated hydrochloric acid dropwise using a glass pipette. The this compound salt will immediately begin to precipitate as a white or off-white solid. Continue adding HCl until no further precipitation is observed. A convenient alternative is to bubble hydrogen chloride gas through the solution.[8]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[8] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or non-basic impurities.[8] Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆)δ ~10.0-11.0 (br s, 3H, -NH₃⁺), δ ~7.0-7.5 (m, 4H, Ar-H), δ ~4.6-4.8 (sept, 1H, -OCH(CH₃)₂), δ ~1.3 (d, 6H, -OCH(CH₃)₂)
¹³C NMR (DMSO-d₆)δ ~145-150 (Ar C-O), δ ~125-130 (Ar C-N), δ ~110-125 (Ar C-H), δ ~70-72 (-OCH), δ ~21-23 (-CH₃)
FT-IR (KBr, cm⁻¹)~3200-2800 (br, N-H stretch of amine salt), ~3050 (Ar C-H stretch), ~2980 (sp³ C-H stretch), ~1250 (Ar-O-C stretch)
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₉H₁₃NO), m/z ≈ 152.10

Note: Exact NMR chemical shifts may vary depending on the solvent and concentration. The characterization of related impurities and final products by techniques like HPLC, LC/MS, and various NMR experiments is a standard practice in pharmaceutical development.[9][10]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[11][12] Avoid breathing dust and ensure skin and eye contact is prevented.[13]

  • 2-Bromopropane (Isopropyl Bromide): Highly flammable liquid and vapor.[14][15] May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[16][17] Keep away from heat, sparks, and open flames.[18]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[19] Handle with extreme care to avoid contact. Aqueous solutions can react violently with acids.[20]

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle only in a fume hood.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work far from ignition sources.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient base; Loss during work-up.Extend reflux time and monitor by TLC. Ensure base is anhydrous and added in slight excess. Be careful during extractions not to discard the organic layer.
Significant N-Alkylation Reaction temperature too high; Stronger, less-hindered alkylating agent used.Maintain a gentle reflux. For other substrates, consider protecting the amine group (e.g., as an amide) before alkylation.[1][21]
Product Fails to Precipitate Product is too soluble in the chosen solvent; Insufficient HCl added.Try a less polar solvent for precipitation. Add more HCl. Ensure the free base is fully dissolved before adding acid.
Oily or Impure Product Incomplete reaction; Inefficient washing during work-up.Purify the crude free base by column chromatography before salt formation. Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).[22]
References
  • Scholes, G., & Van Helden, R. (1982). Process for the preparation of aniline derivatives (EP 0066325 A1). European Patent Office.
  • University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Buc, H. E. (1925). Preparation of isopropyl-para-aminophenol (US Patent 1,555,452). U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Org. Synth. 1941, 21, 68. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • Ube Industries. (1983). 2-Aminophenol derivatives and process for their preparation (EP 0083204 A2). European Patent Office.
  • Reddy, G. et al. (2015). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 107, 347-355. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Sumitomo Chemical Company. (1980). Process for preparing aminophenol ether (NL7907558A). Google Patents.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

  • Beijing Charna Chemicals Ltd. (2009). Improvement for production process for isopropyl aniline (CN101492378A). Google Patents.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Reddy, G. et al. (2015). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 107, 347-355. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Ube Industries. (1983). 2-Aminophenol derivatives and process for their preparation (EP 0083204 A2). European Patent Office. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Evonik Degussa GmbH. (2012). Method for producing O-alkylated cyclic aminoalcohols (US Patent 8,173,844 B2). U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Sodium hydroxide. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Isopropyl Bromide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet: Isopropyl Bromide. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet: 2-Aminophenol Extra Pure. Retrieved from [Link]

  • Pradissitto, R., et al. (2021). NMR Characterization of Lignans. Molecules, 26(8), 2340. Retrieved from [Link]

  • Shandong Jiulong Chemical Co., Ltd. (2015). Synthetic method of 2-aminophenol-4-sulfonamide (CN104592064A). Google Patents.
  • National Institutes of Health (NIH). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

Sources

Protocol for the Synthesis of 2-Isopropoxyaniline via Williamson Ether Synthesis: A Guide to O-Alkylation of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed protocol for the synthesis of 2-isopropoxyaniline, a valuable building block in medicinal chemistry, utilizing the Williamson ether synthesis. The guide delves into the mechanistic nuances of the reaction, emphasizing the critical parameters for achieving selective O-alkylation of 2-aminophenol. It includes a step-by-step experimental procedure, safety protocols, characterization methods, and troubleshooting advice tailored for researchers in drug development.

Introduction and Scientific Context

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[3] This methodology is particularly relevant in pharmaceutical development for the synthesis of aryl ethers, which are common motifs in pharmacologically active molecules.

This application note focuses on the synthesis of 2-isopropoxyaniline from 2-aminophenol and an isopropyl halide. This transformation presents a unique challenge: the presence of two nucleophilic sites, the hydroxyl (-OH) and the amino (-NH₂) groups. Selective alkylation of the hydroxyl group is paramount to obtaining the desired product. This protocol is optimized to favor O-alkylation by carefully selecting the base and reaction conditions to generate the more nucleophilic phenoxide species.

Reaction Mechanism and Selectivity

The synthesis of 2-isopropoxyaniline via the Williamson ether synthesis is a two-step process:

  • Deprotonation: The phenolic hydroxyl group of 2-aminophenol is more acidic (pKa ≈ 10) than the amino group (pKa ≈ 35 for the N-H bond of an aniline). Therefore, a strong base, such as sodium hydride (NaH), will selectively deprotonate the hydroxyl group to form a sodium phenoxide intermediate.[2] This step is critical for directing the subsequent alkylation to the oxygen atom.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) in a classic SN2 reaction.[3][4] This backside attack displaces the halide leaving group, forming the C-O ether linkage.

Reaction Scheme: Step 1: Deprotonation 2-Aminophenol + NaH → Sodium 2-aminophenoxide + H₂ (gas)

Step 2: SN2 Alkylation Sodium 2-aminophenoxide + 2-Bromopropane → 2-Isopropoxyaniline + NaBr

A potential side reaction is the E2 elimination of the secondary alkyl halide (2-bromopropane), which is competitive with the SN2 pathway.[1][5] However, by maintaining moderate reaction temperatures, the substitution product is favored.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 2-isopropoxyaniline.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Aminophenol≥99%Sigma-Aldrich95-55-6
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
2-Bromopropane99%Sigma-Aldrich75-26-3
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Fisher Scientific68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Deionized Water--7732-18-5
Saturated Sodium Chloride Solution (Brine)---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6

Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer and stir bar, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Safety and Reagent Handling

Extreme caution must be exercised throughout this procedure.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[6][7][8] It releases flammable hydrogen gas upon contact with water and other protic sources.[9] Handle exclusively under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • 2-Aminophenol: Harmful if swallowed or inhaled and causes skin irritation.[10][11][12] Avoid creating dust.

  • 2-Bromopropane: Highly flammable liquid and vapor.[13] It is a suspected reproductive toxin and may cause organ damage through prolonged exposure.[14][15] Handle in a well-ventilated fume hood.

  • DMF: A potential reproductive hazard. Avoid skin contact and inhalation.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 2-aminophenol (e.g., 5.0 g, 45.8 mmol). Add anhydrous DMF (e.g., 100 mL) to dissolve the starting material.

  • Phenoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, e.g., 2.0 g, 50.4 mmol, 1.1 eq) portion-wise over 15-20 minutes. Vigorous bubbling (H₂ evolution) will occur. Stir the mixture at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (e.g., 4.7 mL, 50.4 mmol, 1.1 eq) dropwise via a syringe or dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of 2-aminophenol.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of deionized water (e.g., 50 mL) to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add more deionized water (150 mL) and ethyl acetate (150 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting oil or solid by flash column chromatography on silica gel or by vacuum distillation to afford pure 2-isopropoxyaniline.[16]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble & Dry Glassware Reagents Weigh & Dissolve 2-Aminophenol in DMF Setup->Reagents Deprotonation Add NaH at 0°C (Phenoxide Formation) Reagents->Deprotonation Alkylation Add 2-Bromopropane at 0°C Deprotonation->Alkylation Heating Heat to 50-60°C & Monitor by TLC Alkylation->Heating Quench Quench with H₂O Heating->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate & Purify (Chromatography/Distillation) Dry->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

Sources

Application Notes and Protocols: The Strategic Use of 2-Isopropoxyaniline Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-isopropoxyaniline hydrochloride as a versatile and strategic starting material for the synthesis of a diverse range of heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale behind the application of this precursor in constructing key heterocyclic cores relevant to medicinal chemistry and drug discovery. We will delve into the nuanced reactivity of 2-isopropoxyaniline and present detailed, field-tested protocols for the synthesis of quinolines, benzoxazoles, and benzodiazepines. The methodologies are designed to be self-validating, with an emphasis on mechanistic understanding to empower researchers to adapt and innovate upon these foundational procedures.

Introduction: The Strategic Advantage of the Isopropoxy Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2][3] The strategic selection of starting materials is paramount to the efficient and successful synthesis of novel chemical entities. 2-Isopropoxyaniline, and its hydrochloride salt, offers several distinct advantages as a synthetic precursor. The aniline functional group is a classical nucleophile, readily participating in a wide array of cyclization and condensation reactions. The ortho-isopropoxy group, however, imparts unique steric and electronic properties.

The bulky isopropoxy group can influence the regioselectivity of reactions, directing incoming electrophiles and influencing the conformation of reaction intermediates. Electronically, the oxygen atom of the isopropoxy group is electron-donating through resonance, activating the aromatic ring towards electrophilic substitution.[4] This electronic modulation can also influence the nucleophilicity of the aniline nitrogen. Furthermore, the isopropoxy moiety can serve as a key pharmacophoric element, potentially enhancing the binding affinity of the final molecule to its biological target through hydrophobic and hydrogen bonding interactions.

The hydrochloride salt form of 2-isopropoxyaniline enhances its stability and shelf-life, making it a convenient and reliable starting material. The free base can be readily generated in situ or in a separate step by treatment with a suitable base.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of the aniline moiety.[4] Key transformations include:

  • Nucleophilic Acyl Substitution: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides, which can be precursors for cyclization.

  • Imine Formation: Condensation with aldehydes and ketones to form Schiff bases, which are versatile intermediates for various heterocyclic syntheses.[5]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for the aniline itself, derivatives can participate in SNAr reactions.

  • Cycloaddition Reactions: The aniline nitrogen can be incorporated into various cycloaddition strategies to form five- and six-membered rings.[6]

The following sections will provide detailed protocols for the application of these principles in the synthesis of medicinally relevant heterocyclic systems.

Synthesis of Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classical and effective method for quinoline synthesis. In this protocol, we adapt this strategy using 2-isopropoxyaniline.

Mechanistic Rationale

The synthesis of a 2-substituted-8-isopropoxyquinoline from 2-isopropoxyaniline proceeds in a two-step sequence. First, the aniline is acylated, for example, with ethyl acetoacetate, to form an enaminone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the quinoline ring system. The isopropoxy group at the 8-position of the resulting quinoline can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Visualizing the Workflow: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Isopropoxyaniline_HCl 2-Isopropoxyaniline Hydrochloride Base_Treatment In situ free base generation (e.g., NaHCO3) 2-Isopropoxyaniline_HCl->Base_Treatment Ethyl_Acetoacetate Ethyl Acetoacetate Condensation Condensation & Dehydration Ethyl_Acetoacetate->Condensation Base_Treatment->Condensation Cyclization Acid-catalyzed Intramolecular Cyclization (e.g., PPA) Condensation->Cyclization Quinoline_Product 2-Methyl-8-isopropoxy- quinolin-4(1H)-one Cyclization->Quinoline_Product

Caption: Workflow for the synthesis of a quinoline derivative.

Detailed Experimental Protocol: Synthesis of 2-Methyl-8-isopropoxyquinolin-4(1H)-one

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound29026-74-2187.671.88 g (10 mmol)
Ethyl acetoacetate141-97-9130.141.30 g (10 mmol)
Polyphosphoric acid (PPA)8017-16-1N/A~20 g
Sodium bicarbonate (NaHCO₃)144-55-884.010.92 g (11 mmol)
Ethanol64-17-546.07As needed
Dichloromethane (DCM)75-09-284.93As needed
Saturated sodium bicarbonate solutionN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • Free Base Generation and Condensation:

    • To a 100 mL round-bottom flask, add this compound (1.88 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ethanol (30 mL).

    • Stir the suspension and add sodium bicarbonate (0.92 g, 11 mmol) portion-wise over 5 minutes.

    • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting residue, add polyphosphoric acid (~20 g).

    • Heat the mixture to 120 °C with stirring for 2 hours. The mixture will become viscous.

  • Work-up and Purification:

    • Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (~100 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.

    • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-methyl-8-isopropoxyquinolin-4(1H)-one.

Self-Validation:

  • TLC Monitoring: During the condensation step, the disappearance of the starting materials and the appearance of a new, higher Rf spot indicates the formation of the enaminone intermediate.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected mass for C₁₃H₁₅NO₂ is 217.26 g/mol .

Synthesis of Benzoxazoles: A Cyclodehydration Approach

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. Here, we will first need to synthesize the corresponding ortho-amino-isopropoxyphenol, which can be achieved through selective demethylation of a dimethoxy precursor, followed by isopropylation. For the purpose of this protocol, we will assume the availability of 2-amino-6-isopropoxyphenol.

Mechanistic Rationale

The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-6-isopropoxyphenol by a suitable acylating agent (e.g., an acid chloride or anhydride). The resulting ortho-acylaminophenol then undergoes an acid-catalyzed intramolecular cyclodehydration to form the benzoxazole ring.

Visualizing the Workflow: Benzoxazole Synthesis

Benzoxazole_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aminophenol 2-Amino-6-isopropoxyphenol Acylation Acylation Aminophenol->Acylation Acylating_Agent Acylating Agent (e.g., Benzoyl Chloride) Acylating_Agent->Acylation Cyclodehydration Acid-catalyzed Cyclodehydration Acylation->Cyclodehydration Benzoxazole_Product 2-Phenyl-7-isopropoxy- benzoxazole Cyclodehydration->Benzoxazole_Product

Caption: General workflow for benzoxazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-7-isopropoxybenzoxazole

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Amino-6-isopropoxyphenolN/A167.201.67 g (10 mmol)
Benzoyl chloride98-88-4140.571.41 g (10 mmol)
Pyridine110-86-179.1015 mL
Polyphosphoric acid (PPA)8017-16-1N/A~15 g
Dichloromethane (DCM)75-09-284.93As needed
Saturated sodium bicarbonate solutionN/AN/AAs needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • Acylation:

    • Dissolve 2-amino-6-isopropoxyphenol (1.67 g, 10 mmol) in pyridine (15 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride (1.41 g, 10 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclodehydration:

    • Remove the pyridine under reduced pressure.

    • To the residue, add polyphosphoric acid (~15 g) and heat the mixture to 140 °C for 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel to yield the desired benzoxazole.

Self-Validation:

  • Reaction Monitoring: The acylation step can be monitored by TLC for the consumption of the aminophenol.

  • Spectroscopic Analysis: Confirmation of the benzoxazole structure should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The expected mass for C₁₆H₁₅NO₂ is 253.29 g/mol .

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds known for their diverse pharmacological activities. A common synthetic route is the condensation of an ortho-phenylenediamine with a β-dicarbonyl compound. In this protocol, we will first need to synthesize 2-isopropoxybenzene-1,2-diamine from 2-isopropoxyaniline via nitration and subsequent reduction. Assuming the successful synthesis of this diamine, we can proceed with the benzodiazepine formation.

Mechanistic Rationale

The reaction involves a double condensation between the two amino groups of the ortho-phenylenediamine and the two carbonyl groups of the β-dicarbonyl compound. This typically proceeds through the formation of an initial enamine or imine, followed by a second intramolecular condensation to form the seven-membered diazepine ring.

Visualizing the Workflow: 1,5-Benzodiazepine Synthesis

Benzodiazepine_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Diamine 2-Isopropoxybenzene- 1,2-diamine Condensation Acid-catalyzed Condensation Diamine->Condensation Dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Benzodiazepine_Product 2,4-Dimethyl-6-isopropoxy- 1H-1,5-benzodiazepine Condensation->Benzodiazepine_Product

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethyl-6-isopropoxy-1H-1,5-benzodiazepine

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Isopropoxybenzene-1,2-diamineN/A166.221.66 g (10 mmol)
Acetylacetone (2,4-pentanedione)123-54-6100.121.00 g (10 mmol)
Ethanol64-17-546.0725 mL
Glacial Acetic Acid64-19-760.052-3 drops

Procedure:

  • Condensation Reaction:

    • In a 50 mL round-bottom flask, dissolve 2-isopropoxybenzene-1,2-diamine (1.66 g, 10 mmol) in ethanol (25 mL).

    • Add acetylacetone (1.00 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation:

  • Reaction Completion: Monitor the disappearance of the starting materials by TLC.

  • Structural Verification: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the benzodiazepine ring. The expected mass for C₁₄H₁₈N₂O is 230.31 g/mol .

Safety and Handling of 2-Isopropoxyaniline and its Hydrochloride

2-Isopropoxyaniline and its hydrochloride salt should be handled with appropriate safety precautions.[7]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7][8][9]

  • Handling: Use only in a well-ventilated area.[8][9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] It may be heat and air-sensitive.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[7][8][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties, conferred by the ortho-isopropoxy group, can be strategically exploited to influence reaction outcomes and to introduce a key pharmacophoric element. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich synthetic chemistry of this precursor and to develop novel heterocyclic scaffolds for applications in drug discovery and materials science. The emphasis on mechanistic understanding and self-validating procedures is intended to empower the user to not only replicate these methods but also to innovate and adapt them for their specific research goals.

References

  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC. PubMed Central. Available from: [Link].

  • 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed. PubMed. Available from: [Link].

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC. National Institutes of Health. Available from: [Link].

  • Synthesis of 2-isoxazolines and isoxazoles with uracil fragments | Request PDF. ResearchGate. Available from: [Link].

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - NCBI. National Center for Biotechnology Information. Available from: [Link].

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. ResearchGate. Available from: [Link].

  • US Patent for Process for producing alkoxyanilines. Google Patents.
  • 2-Isopropoxyaniline | CAS 29026-74-2 | AMERICAN ELEMENTS ®. American Elements. Available from: [Link].

  • Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique | International journal of health sciences. ScienceScholar. Available from: [Link].

  • ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. - ResearchGate. ResearchGate. Available from: [Link].

  • Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. - ResearchGate. ResearchGate. Available from: [Link].

  • SN2 reaction of an aniline on an alkyl halide - laboratory experiment - YouTube. YouTube. Available from: [Link].

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The Strategic Utility of 2-Isopropoxyaniline Hydrochloride in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the selection of versatile and reliable precursors is a cornerstone of efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 2-Isopropoxyaniline hydrochloride emerges as a significant building block, offering a unique combination of steric and electronic properties that can be strategically employed in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a precursor, detailing its synthesis, characterization, and application in the generation of advanced pharmaceutical intermediates. The protocols and methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, providing a robust framework for its practical implementation in the laboratory.

Physicochemical Properties and Structural Attributes

This compound is the salt form of 2-isopropoxyaniline, enhancing its stability and handling characteristics. The presence of the isopropoxy group at the ortho position to the amine functionality imparts distinct reactivity and conformational preferences to the molecule.

PropertyValueSource
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Appearance Off-White to Light Brown Crystalline SolidGeneral laboratory observation
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.General chemical knowledge
Storage 2-8°C, protected from light and moisture

The hydrochloride salt form improves the compound's stability and simplifies handling and weighing procedures in a laboratory setting. For many synthetic applications, the free base, 2-isopropoxyaniline, is generated in situ by treatment with a suitable base.

Synthesis of 2-Isopropoxyaniline: The Williamson Ether Synthesis Approach

A common and efficient method for the preparation of 2-isopropoxyaniline is the Williamson ether synthesis, which involves the O-alkylation of 2-aminophenol with an isopropyl halide.[1][2] This Sₙ2 reaction is favored by the use of a primary or secondary alkyl halide and a strong base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[1][3]

Reaction Scheme:

Williamson Ether Synthesis aminophenol 2-Aminophenol step1 Reaction Mixture aminophenol->step1 isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) isopropyl_halide->step1 base Base (e.g., K₂CO₃) base->step1 solvent Solvent (e.g., DMF) solvent->step1 isopropoxyaniline 2-Isopropoxyaniline salt Salt Byproduct water Water step2 Work-up & Purification step1->step2 Heat (Reflux) step2->isopropoxyaniline step2->salt step2->water

Caption: Williamson Ether Synthesis of 2-Isopropoxyaniline.

Detailed Protocol for the Synthesis of 2-Isopropoxyaniline:

Materials:

  • 2-Aminophenol

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain it under reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-isopropoxyaniline.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-isopropoxyaniline as an oil or low-melting solid.

Application in the Synthesis of a Heterocyclic Scaffold: A Model Protocol

The amino group of 2-isopropoxyaniline is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization. The aniline ring is also activated towards electrophilic aromatic substitution.[4] This reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[5][6] The following protocol details a representative synthesis of a benzoxazole derivative, a common scaffold in medicinal chemistry.

Reaction Scheme: Synthesis of a Benzoxazole Derivative

Benzoxazole Synthesis isopropoxyaniline 2-Isopropoxyaniline step1 Amide Formation isopropoxyaniline->step1 acyl_chloride Acyl Chloride (e.g., Benzoyl Chloride) acyl_chloride->step1 base Base (e.g., Pyridine) base->step1 solvent Solvent (e.g., Toluene) amide_intermediate Amide Intermediate step2 Cyclization amide_intermediate->step2 Heat (e.g., with PPA) benzoxazole 2-Phenyl-7-isopropoxybenzoxazole step1->amide_intermediate Stir at RT step2->benzoxazole

Caption: Synthesis of a Benzoxazole Derivative from 2-Isopropoxyaniline.

Detailed Protocol for Benzoxazole Synthesis:

Materials:

  • 2-Isopropoxyaniline

  • Benzoyl chloride

  • Pyridine

  • Toluene, anhydrous

  • Polyphosphoric acid (PPA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step A: Amide Formation

  • Dissolve 2-isopropoxyaniline (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

Step B: Cyclization

  • To the crude amide intermediate, add polyphosphoric acid.

  • Heat the mixture to 150-160 °C for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-phenyl-7-isopropoxybenzoxazole.

Quality Control and Analytical Methods

Robust quality control of this compound and its subsequent products is crucial to ensure the reliability and reproducibility of synthetic processes in pharmaceutical development.[7][8][9]

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of 2-isopropoxyaniline and reaction products.Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with 0.1% formic acidDetection: UV at 254 nm[4][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and confirmation of product identity.Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumIonization: Electron Ionization (EI)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of 2-isopropoxyaniline and its derivatives.¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H bonds.[4]
Melting Point Assessment of purity for solid materials.A sharp melting point range indicates high purity.

Safety and Handling

2-Isopropoxyaniline and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[12][13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12][14]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[12]

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[12]

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[13]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of molecular scaffolds relevant to the pharmaceutical industry. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its amino and aromatic functionalities provide medicinal chemists with a powerful tool for the construction of novel and complex drug candidates. The protocols and analytical methods detailed in this guide offer a comprehensive framework for the effective utilization of this important building block in drug discovery and development programs.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8058453B2 - Process for the preparation of Carvedilol Form II.
  • Google Patents. (n.d.). CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
  • Royal Society of Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. RSC.org. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61458-61467. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. RSC.org. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). In-process and finished products quality control tests for pharmaceutical tablets according to Pharmacopoeias. Retrieved from [Link]

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  • Journal of Pharmaceutical Research International. (2015). In-Process and Finished Products Quality Control Tests for Pharmaceutical Capsules According to Pharmacopoeias. Journal of Pharmaceutical Research International, 9(2), 1-9. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). A novel synthesis of imatinib and its intermediates. Retrieved from [Link]

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  • WIPO Patentscope. (n.d.). WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL. Retrieved from [Link]

  • American Elements. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
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  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

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Application and Protocol for the Synthesis of Novel Pyrimidine Derivatives Utilizing 2-Isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-isopropoxyaniline hydrochloride in the synthesis of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry. The document details the chemical logic, a representative synthetic protocol, and the importance of this class of compounds in drug discovery.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic compounds in the field of medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyrimidine nucleus is a key structural motif in numerous therapeutic agents and natural products, such as nucleic acids.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making the development of novel synthetic routes to diverse pyrimidine derivatives a critical endeavor in drug discovery.[2][4]

This compound serves as a valuable building block in this context. The isopropoxy group can influence the molecule's lipophilicity and metabolic stability, while the aniline moiety provides a reactive site for incorporation into the pyrimidine core through various synthetic strategies. This guide will focus on a common and effective method for the synthesis of 2-substituted pyrimidine derivatives.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent method for the synthesis of N-aryl-pyrimidin-4-amines involves the nucleophilic aromatic substitution (SNAr) reaction of a substituted aniline with a pyrimidine core bearing a suitable leaving group, such as a halogen, at the 4-position. The hydrochloride salt of 2-isopropoxyaniline is typically neutralized in situ to release the free amine, which then acts as the nucleophile.

The reaction is generally facilitated by a base to quench the HCl generated during the reaction and is often carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of solvent is also critical and is typically a high-boiling polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane.

Reaction Workflow Diagram

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_isopropoxyaniline_hcl 2-Isopropoxyaniline Hydrochloride reaction_mixture Reaction Mixture 2_isopropoxyaniline_hcl->reaction_mixture 2_4_dichloropyrimidine 2,4-Dichloropyrimidine 2_4_dichloropyrimidine->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture quenching Quenching with Water reaction_mixture->quenching Heat (e.g., 80-90 °C) extraction Extraction quenching->extraction purification Column Chromatography extraction->purification final_product 2-Chloro-N-(2-isopropoxyphenyl) pyrimidin-4-amine purification->final_product

Caption: Workflow for the synthesis of a 2-chloropyrimidine derivative.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-chloro-N-(2-isopropoxyphenyl)pyrimidin-4-amine, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.0 eq), and potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with water.

    • Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(2-isopropoxyphenyl)pyrimidin-4-amine.[5]

Expected Results and Characterization

The following table summarizes the expected data for the synthesized compound.

ParameterExpected Value
Appearance White to off-white solid
Yield 70-85%
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (d, 1H), 7.85 (d, 1H), 7.20-7.00 (m, 3H), 6.90 (d, 1H), 4.60 (sept, 1H), 1.40 (d, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.5, 161.0, 158.0, 148.0, 128.0, 125.0, 122.0, 121.0, 115.0, 110.0, 72.0, 22.0
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₁₄ClN₃O: 263.08; found: 264.09 [M+H]⁺

Further Applications and Derivatization

The resulting 2-chloro-N-(2-isopropoxyphenyl)pyrimidin-4-amine is a versatile intermediate. The remaining chlorine atom at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of novel pyrimidine derivatives for biological screening.[6] This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds. For example, further reaction with a substituted aniline can lead to the synthesis of potent dual Mer/c-Met inhibitors for cancer therapy.[5][6]

Conclusion

The use of this compound in conjunction with functionalized pyrimidines provides a robust and versatile route to novel heterocyclic compounds. The protocol outlined in this guide is a representative example of how this building block can be effectively utilized in the synthesis of medicinally relevant pyrimidine derivatives. The ability to further functionalize the pyrimidine core opens up vast possibilities for the development of new therapeutic agents.

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available from: [Link]

  • Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. PubMed Central. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available from: [Link]

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  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]

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  • 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Available from: [Link]

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  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry. YouTube. Available from: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-isopropoxyaniline hydrochloride in palladium-catalyzed cross-coupling reactions. This document offers detailed protocols, an in-depth analysis of reaction components, and insights into the mechanistic nuances of these transformations, ensuring both scientific integrity and practical applicability.

Introduction: The Versatility of 2-Isopropoxyaniline in Modern Synthesis

2-Isopropoxyaniline is a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.[1][2] Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-nitrogen bonds.[3][4] The presence of the isopropoxy group at the ortho position introduces unique steric and electronic properties that can influence reaction outcomes. This guide will focus on the practical application of this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

The hydrochloride salt form of 2-isopropoxyaniline is often commercially available due to its increased stability and ease of handling compared to the free base. A crucial first step in its use is the in situ neutralization with a suitable base to generate the reactive free aniline.

PropertyValueReference
CAS Number 29026-74-2[5]
Molecular Formula C₉H₁₃NO[5]
Molecular Weight 151.21 g/mol [5]
Appearance Solid[5]
Boiling Point 242 °C at 760 mmHg[6]

Part 1: The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7]

Scientific Rationale

The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The 2-isopropoxyaniline moiety presents specific considerations:

  • Electronic Effects : The electron-donating nature of the isopropoxy and amino groups can accelerate the oxidative addition step.

  • Steric Hindrance : The bulky isopropoxy group at the ortho position can influence the choice of ligand and may require slightly elevated temperatures to achieve optimal yields.

  • The Hydrochloride Salt : The presence of the hydrochloride necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Isopropoxyaniline Derivative with Phenylboronic Acid

This protocol is adapted from established procedures for ortho-substituted anilines and provides a reliable starting point for optimization.[8]

Reaction Scheme:

A representative Suzuki-Miyaura coupling workflow.

Materials:

  • Halogenated this compound (e.g., 5-bromo-2-isopropoxyaniline hydrochloride) (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like G3-XPhos) (1-3 mol%)

  • Ligand (e.g., XPhos or SPhos) (2-6 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 or 2-MeTHF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated this compound, phenylboronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)2-MeTHF10012High
G3-XPhos (3)-Cs₂CO₃ (3)Dioxane/H₂O808High

Part 2: The Buchwald-Hartwig Amination: Crafting Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][9] It has become a go-to method for the synthesis of a wide variety of aryl amines from aryl halides or triflates and primary or secondary amines.[10]

Scientific Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key challenge is to promote the reductive elimination of the C-N bond, which is often facilitated by bulky, electron-rich phosphine ligands.[11] For a substrate like 2-isopropoxyaniline, the electron-rich nature of the aromatic ring can make oxidative addition favorable. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine coupling partner.[12]

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with a Halogenated Aromatic and this compound

This protocol is based on general procedures for the coupling of primary anilines with aryl halides.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂) (1-2 mol%)

  • Ligand (e.g., BippyPhos or tBuBrettPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or KOt-Bu) (2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl halide, palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the this compound and the anhydrous, degassed solvent.

  • Reaction: Seal the tube and stir the mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Part 3: The Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14] It is a valuable tool for the synthesis of substituted alkenes.[15]

Scientific Rationale

The Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6][16] The regioselectivity of the alkene insertion is a key consideration.

Detailed Protocol: Heck Reaction of a Halogenated 2-Isopropoxyaniline and an Alkene

This is a general protocol that can be optimized for specific substrates.

Materials:

  • Halogenated 2-isopropoxyaniline (1.0 eq)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃) (4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF, NMP, or toluene)

  • Diatomaceous earth (Celite)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a reaction vessel, add the halogenated 2-isopropoxyaniline, palladium catalyst, ligand (if used), and base.

  • Inerting: Purge the vessel with an inert gas.

  • Reagent Addition: Add the solvent and the alkene.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC.

  • Work-up: Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography.

Part 4: Potential Applications and Further Transformations

The products derived from these palladium-catalyzed reactions with 2-isopropoxyaniline serve as versatile intermediates for the synthesis of more complex, biologically active molecules.

  • Synthesis of Carbazoles: The biaryl amines produced from Suzuki or Buchwald-Hartwig reactions can be precursors to carbazoles, a class of compounds with significant applications in materials science and pharmaceuticals.[17]

  • Synthesis of Benzofurans: 2-Alkoxyanilines can be utilized in palladium-catalyzed syntheses of substituted benzofurans, which are present in many natural products and bioactive compounds.[18][19]

References

  • 2-Isopropoxyaniline | CAS 29026-74-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 23, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Shao, C., Zhou, B., Wu, Z., Ji, X., & Zhang, Y. (2017). Synthesis of Carbazoles from 2-Iodobiphenyls by Palladium-Catalyzed C-H Activation and Amination with Diaziridinone. Advanced Synthesis & Catalysis, 360(2), 289-293. [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). ACS Omega.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12).
  • Palladium-catalyzed synthesis of carbazoles from N-(2-halophenyl)-2,6-diisopropylanilines. (2010). Tetrahedron Letters, 51(15), 1965-1967.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. (2013). Chemistry – A European Journal, 19(38), 12618-12622.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry, 86(22), 15650-15657.
  • (PDF) Palladium-Catalysed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1997). Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2819.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols.
  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1614-1619.
  • Development and Synthesis of Biologically Active Compounds. (2024, April 4). Molecules, 29(7), 1599.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science.
  • Palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives. (2018).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 17). Organic Letters.
  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. (2008). Journal of the American Chemical Society, 130(41), 13555-13557.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry, 86(22), 15650-15657.
  • Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. (2022). Science Advances, 8(1).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 23, 2026, from [Link]...

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015).
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023, March 7).
  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. (2021). Organic & Biomolecular Chemistry, 19(3), 596-601.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters, 7(23), 5087-5090.
  • Heck Reaction—State of the Art. (2018).
  • Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. (2021). CHIMIA International Journal for Chemistry, 75(4), 282-287.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2022). Organic Letters, 24(43), 7949-7954.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances.
  • Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 23, 2026, from [Link]

  • Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investig

Sources

The Strategic Deployment of 2-Isopropoxyaniline Hydrochloride in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficiency in Modern Synthesis

In the landscape of contemporary drug discovery and development, the demand for rapid, efficient, and structurally diverse molecular libraries is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic strategy, offering a powerful avenue to construct complex molecular architectures in a single, atom-economical step.[1] By combining three or more reactants in a one-pot synthesis, MCRs circumvent the need for isolating intermediates, thereby saving time, resources, and reducing waste. This application note delves into the utility of 2-isopropoxyaniline hydrochloride as a versatile building block in MCRs, with a particular focus on its application in the synthesis of quinoline scaffolds, a privileged structural motif in medicinal chemistry.[2]

The isopropoxy substituent at the ortho position of the aniline ring introduces unique steric and electronic properties that can be exploited to influence reaction outcomes and impart desirable physicochemical characteristics to the final products. The hydrochloride salt form, while requiring consideration for in-situ neutralization or acid-catalyzed conditions, offers advantages in terms of stability and handling. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical execution of MCRs involving this compound, enabling the streamlined synthesis of novel heterocyclic entities with therapeutic potential.

Core Principles: The Reactivity of 2-Isopropoxyaniline in MCRs

The nucleophilic nature of the amino group in 2-isopropoxyaniline is the primary driver of its reactivity in multicomponent reactions.[3] The isopropoxy group, being an electron-donating group, further enhances the nucleophilicity of the aniline. However, in its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. Therefore, for reactions requiring a free amine, in-situ neutralization with a suitable base is necessary. Conversely, for acid-catalyzed MCRs, the hydrochloride salt can be used directly, with the reaction conditions facilitating the equilibrium between the protonated and free amine forms.

This guide will focus on an exemplary acid-catalyzed MCR, the Doebner-von Miller reaction, for the synthesis of substituted quinolines. This reaction is particularly well-suited for aniline hydrochlorides as it is typically conducted under acidic conditions.[4]

Application Focus: The Doebner-von Miller Reaction for Quinolines

The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[2] The reaction can be performed using a pre-formed α,β-unsaturated aldehyde or ketone, or by generating it in situ from the aldol condensation of two equivalents of an aldehyde or a ketone.

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful Doebner-von Miller reaction.

  • Acid Catalyst: Strong Brønsted acids like hydrochloric acid or sulfuric acid are commonly employed.[4] When using this compound, the inherent HCl can contribute to the required acidity, though additional acid may be necessary to drive the reaction efficiently. Lewis acids can also be utilized.

  • Carbonyl Component: A wide range of α,β-unsaturated aldehydes and ketones can be used, allowing for diverse substitution patterns on the resulting quinoline ring. For this protocol, we will utilize crotonaldehyde.

  • Solvent: The choice of solvent depends on the solubility of the starting materials and the reaction temperature. Alcohols or polar aprotic solvents are often suitable.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate.

Reaction Mechanism Workflow

The mechanism of the Doebner-von Miller reaction is complex and can involve several pathways. A generally accepted sequence of events is depicted below.[5]

Doebner_von_Miller cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline 2-Isopropoxyaniline (from hydrochloride) Michael_Addition Michael Addition Aniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Cyclization Intramolecular Electrophilic Aromatic Substitution Michael_Addition->Cyclization Forms dihydroquinoline intermediate Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Substituted Quinolone Oxidation->Quinoline

Caption: A simplified workflow of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 8-Isopropoxy-4-methylquinoline

This protocol details the synthesis of a substituted quinoline using this compound and crotonaldehyde via a Doebner-von Miller reaction.

Materials and Equipment
Material/EquipmentDescription
This compoundReagent grade
CrotonaldehydeReagent grade, freshly distilled
Hydrochloric acidConcentrated, 37%
EthanolAnhydrous
Sodium hydroxide solution10% (w/v)
DichloromethaneReagent grade
Anhydrous sodium sulfateReagent grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel500 mL
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
Standard laboratory glassware
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 53.3 mmol).

  • Reagent Addition: To the flask, add ethanol (100 mL) and concentrated hydrochloric acid (5 mL). Stir the mixture until the solid dissolves.

  • Addition of Carbonyl: Slowly add freshly distilled crotonaldehyde (7.47 g, 106.6 mmol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 8-isopropoxy-4-methylquinoline.

Self-Validating System and Troubleshooting
Expected ObservationPotential PitfallTroubleshooting Tip
The reaction mixture turns dark during reflux.The reaction is sluggish or incomplete.Ensure the crotonaldehyde is freshly distilled. Increase the reaction time or the amount of acid catalyst.
A precipitate forms upon neutralization.The product is difficult to extract from the aqueous layer.Ensure the pH is sufficiently basic (8-9) to deprotonate any remaining aniline. Perform additional extractions.
The purified product is a pale yellow oil or solid.The product is contaminated with starting material or byproducts.Optimize the column chromatography conditions (solvent system, gradient).

Data Presentation: Expected Outcome and Characterization

The successful synthesis will yield 8-isopropoxy-4-methylquinoline. The expected yield and key characterization data are summarized below.

PropertyExpected Value
Yield 60-75%
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.7 (d, 1H), ~8.0 (d, 1H), ~7.4 (t, 1H), ~7.2 (d, 1H), ~7.0 (d, 1H), ~4.8 (sept, 1H), ~2.6 (s, 3H), ~1.4 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~158, 149, 144, 136, 129, 125, 122, 120, 110, 72, 22, 19
Mass Spectrometry (EI) m/z (%) = 187 (M⁺)

Broader Applications and Future Directions

The protocol described herein for the Doebner-von Miller reaction is just one example of the utility of this compound in MCRs. This versatile building block can also be employed in other powerful multicomponent reactions such as the Ugi and Passerini reactions to generate diverse scaffolds for drug discovery.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] The use of this compound in a Ugi reaction would require the addition of a non-nucleophilic base to liberate the free amine for the initial imine formation. The resulting products would be highly functionalized peptidomimetics.

Ugi_Reaction cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Amine 2-Isopropoxyaniline (from hydrochloride + base) Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Carboxylic_Acid Carboxylic Acid Nucleophilic_Addition Nucleophilic Addition of Isocyanide Carboxylic_Acid->Nucleophilic_Addition Isocyanide Isocyanide Isocyanide->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition Mumm_Rearrangement Mumm Rearrangement Nucleophilic_Addition->Mumm_Rearrangement Bis_Amide α-Acylamino Amide Mumm_Rearrangement->Bis_Amide

Caption: General workflow of the Ugi four-component reaction.

The strategic implementation of this compound in a variety of MCRs opens up a vast chemical space for exploration. The resulting libraries of novel, substituted heterocycles can be screened for a wide range of biological activities, accelerating the identification of promising lead compounds for drug development. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of multicomponent reactions in their synthetic endeavors.

References

  • American Elements. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

  • Akrami, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1835. Available at: [Link]

  • Kaushik, K. L. (Ed.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. De Gruyter.
  • JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. Retrieved from [Link]

  • Singh, S., et al. (2021). Synthesis of quinoline and its derivatives using various name reactions: an overview. International Journal of Pharmaceutical Sciences and Research, 12(8), 4125-4137.
  • U.S. Pharmacopeial Convention. (2011). Description and Solubility. In USP 35-NF 30.
  • National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem Compound Database. Retrieved from [Link]

  • Banerjee, B., et al. (2023). Multicomponent Synthesis: Bioactive Heterocycles. ChemistrySelect, 8(48), e202303496.
  • Routledge. (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Zimmer, R., et al. (2008). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Beilstein Journal of Organic Chemistry, 4, 35. Available at: [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Choi, P. J., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. Available at: [Link]

  • Cilibrizzi, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 811. Available at: [Link]

  • Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17088-17105.
  • El Kaim, L., & Grimaud, L. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 345-367.
  • Saha, N., et al. (2022). Multicomponent Synthesis: Bioactive Heterocycles. In Advances in Organic Synthesis (Vol. 15, pp. 3-34). Bentham Science Publishers.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropylaniline. PubChem Compound Database. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

  • Chemistry with Dr. S. Mishra. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • Emmer, J., et al. (2018). List of solvents used in the systematic screening. Crystal Growth & Design, 18(11), 6849-6857.

Sources

Application Notes and Protocols: The Role of 2-Isopropoxyaniline Hydrochloride in Azo Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Isopropoxyaniline Hydrochloride in Color Chemistry

This compound is an aromatic amine that serves as a valuable precursor in the synthesis of a variety of organic molecules, most notably azo dyes and pigments. The presence of the isopropoxy group on the aniline ring influences the final color, solubility, and fastness properties of the resulting colorants. This guide provides a comprehensive overview of the fundamental chemistry, key applications, and detailed protocols for utilizing this compound in the manufacturing of azo dyes.

The core of its application lies in the diazotization of its primary amine group to form a highly reactive diazonium salt. This intermediate is then coupled with various aromatic compounds, known as coupling components, to generate the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of these compounds. The hydrochloride salt form of 2-isopropoxyaniline enhances its stability and solubility in aqueous acidic media, which is crucial for the initial diazotization step.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 748771-95-1[1]
Molecular Formula C₉H₁₄ClNO[1]
Molecular Weight 187.67 g/mol [1]
Appearance White to off-white crystalline solid[2]
Boiling Point ~242 °C (of free base)[3]
Storage Inert atmosphere, room temperature[1]

Safety and Handling Precautions

This compound is a chemical that requires careful handling to minimize health risks. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine group of 2-isopropoxyaniline is converted into a diazonium salt by reacting it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[5] The hydrochloride form of the aniline derivative ensures its solubility in the acidic reaction medium.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo bond and generates the colored dye molecule.[7]

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Isopropoxyaniline_HCl 2-Isopropoxyaniline Hydrochloride Diazonium_Salt 2-Isopropoxybenzene Diazonium Chloride 2-Isopropoxyaniline_HCl->Diazonium_Salt Nitrous Acid NaNO2_HCl NaNO2 / HCl (0-5 °C) Coupling_Component Coupling Component (e.g., β-Naphthol) Azo_Dye Azo Dye/Pigment Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component->Azo_Dye

Figure 1: General workflow for the synthesis of azo dyes from this compound.

Detailed Application Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol provides a detailed procedure for the synthesis of a representative red azo dye by coupling diazotized 2-isopropoxyaniline with β-naphthol.

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol (2-Naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol (for recrystallization)

  • Ice

Experimental Procedure

Part 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10-15 minutes.

  • After the addition is complete, continue stirring the mixture for another 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 2-isopropoxybenzene diazonium chloride.

Part 2: Azo Coupling with β-Naphthol

  • In a separate 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide. This creates a solution of the sodium salt of β-naphthol, which is a highly activated coupling component.

  • Cool this alkaline β-naphthol solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold β-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.

Isolation and Purification
  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product with higher purity.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Azo_Dye_Synthesis_Workflow Start Start Diazotization Diazotization of 2-Isopropoxyaniline HCl Start->Diazotization Coupling Azo Coupling with β-Naphthol Diazotization->Coupling Isolation Isolation by Filtration Coupling->Isolation Purification Purification by Recrystallization Isolation->Purification Drying Drying Purification->Drying End Final Azo Dye Product Drying->End

Figure 2: Step-by-step workflow for the synthesis of an azo dye.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the azo group (-N=N-), as well as other functional groups present in the molecule.[3][6]

  • UV-Visible Spectroscopy: The UV-Vis spectrum will reveal the maximum wavelength of absorption (λmax), which determines the color of the dye.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the dye molecule.[6]

Applications in Pigment Manufacturing

While the above protocol describes the synthesis of a soluble dye, insoluble pigments can be produced by selecting appropriate starting materials and modifying the reaction conditions. The synthesis of azo pigments often involves coupling the diazonium salt with a coupling component that imparts insolubility to the final molecule. The particle size and crystalline form of the pigment, which are critical for its performance properties (e.g., color strength, opacity, and lightfastness), can be controlled by the reaction conditions and post-synthesis treatments.

Conclusion

This compound is a versatile and important intermediate in the synthesis of azo dyes and pigments. A thorough understanding of the diazotization and coupling reactions, along with careful control of reaction parameters, allows for the creation of a wide range of colorants with desirable properties. The protocols and information provided in this guide serve as a foundation for researchers and scientists to explore the potential of this compound in the development of novel and high-performance dyes and pigments.

References

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery, 58(318), 1408-1416.
  • Diazotization-Coupling Reaction --.doc. (n.d.).
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  • Synthesis, characterization and sorption studies of β-naphthol azo dyes on wool fabric. (2015). Iranian Journal of Organic Chemistry, 6(2), 1247-1253.
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023). Molecules, 28(14), 5467.
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013).
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). Iraqi Journal of Science, 65(12).
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  • Exploring Flow Procedures for Diazonium Formation. (2016). Organic Process Research & Development, 20(8), 1436-1443.
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  • Preparation of the Yellow-Colored Aluminum Pigments with Double-Layer Structure Using a Crosslinked Copolymeric Dye. (2018). Polymers, 10(10), 1109.
  • US2310181A - Azo dyestuffs - Google P
  • Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. (n.d.).
  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022). Polymers, 14(15), 3020.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017). International Journal of Pharmaceutical Sciences Review and Research, 44(2), 104-108.
  • Preparation of Paint Pigments Project | PDF - Scribd. (n.d.).
  • synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. (n.d.).
  • Preparation of Phenyl azo-beta naphthol ( 2-naphthol aniline dye ) NCERT guide - YouTube. (2019).
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  • SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. (n.d.).
  • Natmil Tichatal Mmatio* SmriM U. S. DEPARTMENT OF COMMERCE - DTIC. (1974).

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isopropoxyaniline Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 2-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate. The purity of starting materials is paramount in synthesizing active pharmaceutical ingredients (APIs), and recrystallization remains a powerful, cost-effective, and scalable method for achieving the required purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization of this compound. Our approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Physicochemical Properties of 2-Isopropoxyaniline and its Hydrochloride

Understanding the fundamental properties of your compound is the first step in developing a robust purification strategy. The conversion of the parent aniline, which can be an oil at room temperature, to its crystalline hydrochloride salt is a common and effective tactic to facilitate purification by recrystallization.[1][2]

Property2-IsopropoxyanilineThis compoundReferences
CAS Number 29026-74-2Not explicitly available; derived from parent[3]
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO[3]
Molecular Weight 151.21 g/mol 187.67 g/mol [3]
Appearance Solid or oilExpected to be a crystalline solid[3][4]
Boiling Point ~242 °CDecomposes upon heating[5]
Solubility Soluble in many organic solvents like ethanol and methylene chloride; insoluble in water.Generally soluble in polar solvents like water and lower alcohols (methanol, ethanol); less soluble in nonpolar organic solvents.[4][6]

Core Principles and General Workflow of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal solvent will dissolve the compound and its impurities to different extents, and the solubility of the target compound should be highly dependent on temperature.[7]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[8]

  • Filtration (optional): If insoluble impurities are present, a hot filtration is performed.

  • Crystallization: The hot, saturated solution is cooled slowly and without agitation. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[9]

  • Isolation: The purified crystals are collected by filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The pure crystals are dried to remove residual solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product A Impure Solid C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities present E Slow Cooling (Crystal Formation) C->E No insoluble impurities D->E F Cold Filtration (Isolate Crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide: Recrystallization of this compound

This section is structured in a question-and-answer format to directly address common issues.

Q1: How do I select the optimal recrystallization solvent?

Answer: This is the most critical step for successful recrystallization. The ideal solvent should:

  • Completely dissolve this compound when hot (at or near its boiling point).

  • Dissolve very little of the compound when cold (at or below room temperature).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.[7]

  • Be chemically inert, not reacting with the compound.[7]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be sufficiently volatile for easy removal from the purified crystals.[7]

For amine hydrochlorides, which are ionic salts, polar solvents are a good starting point. Often, a mixed-solvent system is required.[8][10] In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[8]

Recommended Solvents to Screen:

Solvent SystemTypeRationale & Comments
Isopropanol SingleA common choice for hydrochloride salts. Its polarity is suitable, and it's readily available.
Ethanol/Water MixedDissolve in a minimum of hot ethanol (good solvent), then add hot water (anti-solvent) dropwise.[8] The ratio needs to be determined empirically.
Isopropanol/Hexane MixedDissolve in hot isopropanol, then add hexane as the anti-solvent. This is a good choice if non-polar impurities are present.
Methanol/Diethyl Ether MixedUse with caution due to the high volatility and flammability of diethyl ether. Dissolve in methanol and add ether as the anti-solvent.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (or the "good" solvent of a mixed pair) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Q2: My compound has oiled out instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point.[11] This is common when the compound is significantly impure.[11]

Causality & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent.

  • Cause: The concentration of the solute is too high, or the cooling is too rapid.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[9][11]

  • Cause: High concentration of impurities depressing the melting point.

    • Solution: If slow cooling and dilution don't work, it may be necessary to first perform a different purification step (like a silica plug or acid-base extraction) to remove the bulk of the impurities before attempting recrystallization.[12]

Q3: No crystals have formed even after the solution has cooled in an ice bath. What's wrong?

Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded. Crystal formation requires nucleation, which is the initial formation of a small crystal that can then grow.[11]

Solutions to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.[11]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for other crystals to grow upon.[11]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[11]

  • Flash Freeze: As a last resort, cool the solution in a dry ice/acetone bath. This can sometimes force precipitation, though it often results in very small crystals or an amorphous powder, which may be less pure.

Troubleshooting_Crystallization cluster_oil Oiling Out cluster_clear No Crystals (Supersaturation) Start Problem Occurs Q1 Is it an oil or a clear solution? Start->Q1 Oil Oil Q1->Oil Oil Clear Clear Solution Q1->Clear Clear Solution Reheat Reheat solution Oil->Reheat AddSolvent Add more hot solvent Reheat->AddSolvent SlowCool Cool very slowly AddSolvent->SlowCool Oil_End Crystals Form SlowCool->Oil_End Scratch Scratch flask Clear->Scratch Seed Add seed crystal Scratch->Seed ReduceVol Reduce solvent volume Seed->ReduceVol Clear_End Crystals Form ReduceVol->Clear_End

Caption: Decision-making workflow for common recrystallization problems.
Q4: My final product is still colored, even after recrystallization. Why?

Answer: Colored impurities are a common issue, especially with aniline derivatives which can oxidize and form highly colored polymeric byproducts.[1]

Causality & Solutions:

  • Cause: The colored impurity has a similar solubility profile to your product and co-crystallized.

    • Solution 1: Activated Charcoal. After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. The charcoal adsorbs colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling.

    • Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired purity.

  • Cause: The compound is degrading during the heating process.

    • Solution: Try to use a lower-boiling solvent or minimize the time the solution is kept hot. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Q5: My recovery yield is very low. How can I improve it?

Answer: While some loss of product is inherent to recrystallization (some compound will always remain in the mother liquor), yields can often be improved.[13]

Causality & Solutions:

  • Cause: Using too much solvent. This is the most common reason for low recovery.[14]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Cause: Cooling the solution too quickly. Rapid cooling leads to smaller, less pure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Cause: Incomplete crystallization.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Cause: Washing the collected crystals with too much solvent or with warm solvent.

    • Solution: Wash the crystals on the filter funnel with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it better to recrystallize the hydrochloride salt instead of the free aniline? Anilines, including 2-isopropoxyaniline, are often liquids or low-melting solids that can be difficult to crystallize. Converting the basic amine to its hydrochloride salt creates an ionic compound with a much higher melting point and a more rigid crystal lattice, which significantly improves the ease and efficiency of recrystallization.[1][15]

Q2: How do I regenerate the free 2-isopropoxyaniline from the purified hydrochloride salt? To recover the free amine, dissolve the purified hydrochloride salt in water and add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The free aniline will separate and can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is then dried and the solvent evaporated to yield the pure 2-isopropoxyaniline.

Q3: What are the likely impurities in my crude this compound? Impurities often stem from the synthetic route.[16] If synthesized via Williamson ether synthesis from 2-aminophenol and an isopropyl halide, common impurities could include:

  • Unreacted 2-aminophenol.

  • Over-alkylated products (N-isopropyl-2-isopropoxyaniline).

  • Byproducts from side reactions.

  • Oxidation products formed during the reaction or storage.[17]

Q4: What analytical methods can confirm the purity of my final product?

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any residual impurities.[18]

References

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILING OF DRUGS. Retrieved from [Link]

  • ChemBK. (2024, April 9). Isopropoxyaniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • American Elements. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylethanediol. Retrieved from [Link]

  • USP. (2012, June 12). 5830 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. Retrieved from [Link]

  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • Carl ROTH. (n.d.). Aniline hydrochloride. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Yield for 2-Isopropoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-isopropoxyaniline?

A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) by the phenoxide ion of 2-aminophenol. The reaction proceeds via an SN2 mechanism.[1][2][3]

Q2: Why is my reaction yield for 2-isopropoxyaniline consistently low?

A2: Low yields can stem from several factors. A primary challenge in the synthesis of 2-isopropoxyaniline is the competition between O-alkylation (desired) and N-alkylation (side-product) of the 2-aminophenol starting material. Additionally, as 2-bromopropane is a secondary alkyl halide, the E2 elimination reaction can compete with the desired SN2 substitution, forming propene gas as a byproduct.[2][4] Other factors include incomplete deprotonation of the phenol, suboptimal reaction temperature, or inappropriate solvent choice.

Q3: How can I selectively achieve O-alkylation over N-alkylation?

A3: A highly effective strategy is to protect the amino group of 2-aminophenol before the alkylation step.[5][6] A common and efficient method involves the formation of an imine by reacting 2-aminophenol with benzaldehyde. This temporarily masks the nucleophilicity of the amino group, directing the alkylation to the hydroxyl group. The imine protecting group can then be easily removed by acid hydrolysis.[5][6]

Q4: What are the ideal reaction conditions (base, solvent, temperature) for this synthesis?

A4: The optimal conditions can vary, but a common and effective combination is using potassium carbonate (K2CO3) as the base in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).[5][6][7] The reaction is typically heated to reflux to ensure a reasonable reaction rate.[5][6] Using a strong base like sodium hydride (NaH) can also be effective in deprotonating the phenol.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction's progress.[8][9] You can spot the reaction mixture alongside your starting material (2-aminophenol) on a silica gel plate. As the reaction proceeds, you will observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (2-isopropoxyaniline). A suitable eluent system would be a mixture of petroleum ether and ethyl acetate.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-isopropoxyaniline and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Formation
Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow or stalled reaction.- Ensure your base is fresh and anhydrous. - Use a stronger base if necessary (e.g., NaH). - Use at least a stoichiometric amount of base relative to the 2-aminophenol.
Poor Quality Alkylating Agent The isopropyl halide may have degraded over time.- Use a freshly opened bottle of 2-bromopropane or 2-iodopropane. - Consider distilling the alkylating agent if its purity is questionable.
Suboptimal Temperature The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.- Ensure the reaction is being heated to the appropriate reflux temperature of the chosen solvent. - Monitor the temperature of the reaction mixture, not just the heating mantle setting.
Inappropriate Solvent The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.- Use a polar aprotic solvent like DMF, acetone, or DMSO to enhance the nucleophilicity of the phenoxide.[3]
Issue 2: Presence of Significant Impurities
Potential Impurity Identification Mitigation and Removal
N-isopropyl-2-aminophenol (N-alkylation product) This isomer will have a different Rf value on TLC and distinct peaks in the 1H NMR spectrum.- Protect the amino group with benzaldehyde prior to alkylation.[5][6] - If formed, it can be challenging to separate from the desired product due to similar polarities. Careful column chromatography may be effective.
Unreacted 2-aminophenol Will co-spot with the starting material on TLC.- Increase reaction time or temperature. - Add a slight excess of the alkylating agent and base. - Can be removed during workup by washing the organic layer with a dilute aqueous acid solution to protonate and extract the basic 2-aminophenol.
Oxidation Products Aminophenols are susceptible to air oxidation, leading to colored impurities.[10]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light.[10] - Purification by column chromatography can remove colored impurities.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The Williamson ether synthesis of 2-isopropoxyaniline proceeds through an SN2 mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-aminophenol 2-Aminophenol Phenoxide 2-Aminophenoxide 2-aminophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 2-Isopropoxyaniline Phenoxide->Product SN2 Attack Isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_halide->Product Troubleshooting_Workflow Start Low Yield of 2-Isopropoxyaniline Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Quality (Base, Alkylating Agent) Check_SM->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temperature) Check_Reagents->Check_Conditions Analyze_Impurities Analyze Crude Product for Impurities (TLC, NMR) Check_Conditions->Analyze_Impurities N_Alkylation N-Alkylation Product Detected? Analyze_Impurities->N_Alkylation Protect_Amine Implement Amino Group Protection Strategy N_Alkylation->Protect_Amine Yes Optimize_Conditions Optimize Reaction Conditions N_Alkylation->Optimize_Conditions No End Improved Yield Protect_Amine->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Isopropoxyaniline with Amino Group Protection

This protocol is adapted from a procedure for the selective O-alkylation of aminophenols and is recommended for achieving high yields and minimizing N-alkylation side products. [5][6] Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to yield the crude N-benzylidene-2-aminophenol. This can be purified by recrystallization from ethanol if necessary, but can often be used directly in the next step.

Step 2: O-Alkylation

  • To a stirred solution of the N-benzylidene-2-aminophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add 2-bromopropane (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 20 hours, monitoring the reaction progress by TLC.

Step 3: Deprotection and Work-up

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add dichloromethane and 1N hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the imine.

  • Separate the layers. Neutralize the aqueous layer with sodium bicarbonate and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isopropoxyaniline.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Characterization Data
  • 1H NMR (300 MHz, CDCl3): δ 1.35 (d, J = 6.3 Hz, 6H, CH3), 3.79 (s, 2H, NH2), 4.53 (m, 1H, CH), 6.67-6.82 (m, 4H, ArH). [5]

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Technical Support Center: Williamson Ether Synthesis of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of the Williamson ether synthesis, specifically when working with aniline and aminophenol substrates. This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize an O-alkylated aniline, but my primary product is the N-alkylated aniline. Why is this happening?

A: This is the most common challenge when performing a Williamson ether synthesis on substrates like aminophenols. You are observing a classic case of competing nucleophilicity. Both the hydroxyl group (-OH) and the amino group (-NH₂) are nucleophilic. While the hydroxyl group is more acidic and readily deprotonated by a base to form a potent phenoxide nucleophile, the lone pair on the nitrogen of the amino group remains a reactive site.

Direct alkylation of unprotected aminophenols often results in a mixture of O- and N-alkylated products, and sometimes even di-alkylated species, because the reaction conditions do not sufficiently differentiate between the two nucleophilic centers.[1][2] The formation of N-alkylated products can sometimes be kinetically favored, even if the O-anion is more stable.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific experimental failures and provides a logical path to their resolution.

Issue 1: Predominant N-Alkylation and Poor Selectivity

Q: My primary goal is O-alkylation of an aminophenol, but I'm isolating the N-alkylated product and mixtures. How do I force the reaction to favor O-alkylation exclusively?

A: (Causality & Solution) The root cause is the ambident nature of the aminophenol nucleophile.[3] To guarantee O-alkylation, you must temporarily render the amino group non-nucleophilic. The most robust and widely accepted strategy is the use of a protecting group for the amine.[2][4]

By converting the amine into a functional group that is stable to the basic and nucleophilic conditions of the ether synthesis (e.g., a carbamate or an imine), you effectively remove it from the reaction equation.[5] Once the O-alkylation is complete, the protecting group is removed in a separate step to reveal the desired product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection start Aminophenol Substrate protect React with Protecting Agent (e.g., Benzaldehyde, Boc-anhydride) start->protect protected_sub Protected Aminophenol (Imine or Carbamate) protect->protected_sub williamson 1. Deprotonate with Base (e.g., NaH) 2. Add Primary Alkyl Halide (R-X) protected_sub->williamson ether Protected Alkoxy-Aniline williamson->ether deprotect Hydrolyze Protecting Group (e.g., Acidic workup) ether->deprotect final_product Final O-Alkylated Aniline deprotect->final_product

Caption: Workflow for selective O-alkylation using a protecting group strategy.

This protocol utilizes an inexpensive and efficient imine protection strategy.[2][4]

Part A: Protection of the Amino Group

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature. The formation of the N-benzylideneaminophenol (imine) can be monitored by TLC and is often complete within a few hours, yielding a crystalline product that can be isolated by filtration.[4]

Part B: Williamson Ether Synthesis

  • Suspend the dried N-benzylideneaminophenol (1.0 eq) in a polar aprotic solvent like DMF or DMSO.[6]

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

Part C: Deprotection

  • Upon reaction completion, quench the reaction carefully by adding water.

  • Perform an acidic workup by adding 1M HCl. This step simultaneously hydrolyzes the imine back to the free amine and removes the benzaldehyde byproduct.[4]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Neutralize the aqueous layer with a base (e.g., NaOH) and extract the final product, 2-(benzyloxy)aniline.

  • Purify the product via column chromatography.

Issue 2: Low Yield Due to Elimination Side Reaction

Q: I am attempting to synthesize an ether using a secondary alkyl halide, and my yield is very low. I'm isolating a significant amount of an alkene byproduct. What is happening?

A: (Causality & Solution) The Williamson ether synthesis is an SN2 reaction.[7] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[8] The phenoxide you generate is not only a strong nucleophile but also a strong base.

  • Primary Alkyl Halides: Work best as they are sterically unhindered, favoring the SN2 pathway.[7]

  • Secondary Alkyl Halides: Are sterically more hindered. The phenoxide base can more easily abstract a proton from a beta-carbon, leading to a competing E2 elimination reaction that forms an alkene. This often results in a mixture of ether and alkene.[3]

  • Tertiary Alkyl Halides: Do not work. They are too sterically hindered for SN2, and elimination (E2) is almost exclusively observed.[9]

To resolve this, you must always choose the synthetic route that utilizes a primary alkyl halide . If you need to make an ether with a secondary alkyl group, the secondary group should come from the alcohol (phenolic) component, and the other group from a primary alkyl halide.

G start Phenoxide + Alkyl Halide sn2 SN2 Attack (Substitution) start->sn2 e2 E2 Attack (Elimination) start->e2 ether Desired Ether Product sn2->ether note1 Favored by: - Primary R-X - Unhindered Base sn2->note1 alkene Alkene Byproduct e2->alkene note2 Favored by: - Secondary/Tertiary R-X - Strong/Bulky Base - High Temperature e2->note2

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Issue 3: Reaction Stalls or Fails to Proceed

Q: My reaction isn't working. I've confirmed my starting materials are correct, but I see no product formation after several hours.

A: (Causality & Solution) Several factors can cause a reaction to stall:

  • Poor Leaving Group: The SN2 reaction rate is dependent on the quality of the leaving group. The reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be very slow. Consider switching to the corresponding bromide or iodide.[3]

  • Unreactive Halide: The Williamson synthesis does not work with aryl or vinyl halides. The SN2 mechanism requires a backside attack on an sp³-hybridized carbon, which is not possible for sp²-hybridized carbons in aromatic rings or alkenes.[10][11] For synthesizing diaryl ethers, alternative methods like the Ullmann condensation or Buchwald-Hartwig amination are necessary.[12]

  • Incomplete Deprotonation: If the base is not strong enough or has degraded, the concentration of the active phenoxide nucleophile will be too low. Ensure you are using a strong base like NaH or KH and that it is fresh.[7]

  • Solubility Issues: If the phenoxide salt is not soluble in the reaction solvent, it cannot effectively react with the alkyl halide. Using a phase-transfer catalyst (PTC) can resolve this. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction.[3][13][14]

Data Summary: Optimizing Reaction Conditions

The choice of reagents and conditions has a profound impact on reaction outcomes. Use this table as a guide for designing your experiment.

ParameterRecommended ChoiceRationale & Impact on Side Reactions
Aniline Substrate Amine-protected aminophenolPrevents N-alkylation. The most critical factor for achieving O-selectivity.[2][4]
Alkylating Agent Primary Alkyl Halide (R-I or R-Br)Minimizes E2 elimination. Secondary halides give mixtures, tertiary halides give only elimination. Iodides are the most reactive leaving groups.[3][7]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the phenol, maximizing the concentration of the desired phenoxide nucleophile.[15]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Solubilizes the phenoxide salt and accelerates SN2 reactions. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.[3][6]
Temperature 50-100 °CProvides sufficient energy for the reaction. However, higher temperatures can increase the rate of the competing E2 elimination pathway.[3][8]
Additives Phase-Transfer Catalyst (e.g., TBAB)Recommended for reactions with poor solubility. Increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[13][14]
References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Google Patents. (2020).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chemistry For Everyone. (2023). What Are The Limitations Of Williamson Ether Synthesis? YouTube. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Shrestha, R., et al. (2013). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 135(42), 15847-15857. [Link]

  • ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Denmark Group. (n.d.). Phase Transfer Catalysis. [Link]

  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-Isopropoxyaniline Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction yields and achieve consistent, high-purity results.

Troubleshooting Guide: Addressing Low Yield Scenarios

Low yields in the synthesis of 2-isopropoxyaniline, and its subsequent conversion to the hydrochloride salt, can be a significant impediment to research and development timelines. This section addresses specific problems you might encounter and offers systematic approaches to identify and resolve the root causes.

Scenario 1: The primary reaction yield of 2-isopropoxyaniline is consistently low.

Several factors can contribute to a diminished yield of the free base, 2-isopropoxyaniline. The most common synthetic routes involve either the Williamson ether synthesis starting from 2-aminophenol or the reduction of 2-isopropoxynitrobenzene.

Question: My Williamson ether synthesis of 2-isopropoxyaniline from 2-aminophenol and an isopropyl halide is underperforming. What are the likely causes and how can I improve the yield?

Answer:

The Williamson ether synthesis is a robust method for forming ethers, but its application to aminophenols presents a key challenge: the potential for competing N-alkylation alongside the desired O-alkylation.[1][2] Here’s a breakdown of potential issues and their solutions:

  • Competing N-Alkylation: The amino group of 2-aminophenol is also nucleophilic and can react with the isopropyl halide, leading to the formation of N-isopropyl-2-aminophenol and N,O-diisopropyl-2-aminophenol as byproducts.[2][3]

    • Solution: To favor O-alkylation, the phenolic hydroxyl group must be selectively deprotonated to form the more nucleophilic phenoxide.[1] This is typically achieved by using a suitable base. The choice and stoichiometry of the base are critical. A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is often employed. Ensure you are using at least a stoichiometric equivalent of the base relative to 2-aminophenol.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can enhance the rate of S(_N)2 reactions.[4]

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote elimination reactions, especially with secondary halides like isopropyl bromide, leading to the formation of propene.[5] A moderate temperature, typically refluxing in a suitable solvent, is a good starting point.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent prolonged heating that could lead to byproduct formation.

    • Alkylating Agent: Isopropyl bromide is generally more reactive than isopropyl chloride. Using a slight excess of the alkylating agent can help drive the reaction to completion.[1]

  • Reagent Quality:

    • Moisture: The presence of water can hydrolyze the alkoxide intermediate and reduce the effectiveness of the base. Ensure all reagents and solvents are anhydrous.

    • Purity of Starting Materials: Impurities in the 2-aminophenol or isopropyl halide can lead to side reactions and lower yields. Use reagents of high purity.

Experimental Protocol: Optimized Williamson Ether Synthesis of 2-Isopropoxyaniline
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in anhydrous DMF.

  • Base Addition: Add 1.1 equivalents of powdered anhydrous potassium carbonate to the solution.

  • Alkylation: To the stirred suspension, add 1.2 equivalents of isopropyl bromide dropwise at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-isopropoxyaniline.[6]

Question: I'm preparing 2-isopropoxyaniline by reducing 2-isopropoxynitrobenzene, but the yield is poor. What could be going wrong?

Answer:

The reduction of a nitroarene to an aniline is a common and generally high-yielding transformation.[7] However, several factors can lead to incomplete conversion or the formation of byproducts.

  • Incomplete Reduction:

    • Catalyst Activity: If you are using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst may be deactivated.[7] Ensure the catalyst is fresh and handled under an inert atmosphere if it is pyrophoric. The efficiency of hydrogenation can be sensitive to catalyst poisons, such as sulfur compounds.

    • Reducing Agent Stoichiometry: If using a chemical reducing agent like tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in ammonium chloride, ensure you are using a sufficient stoichiometric excess of the metal.[1][8] The surface area of the metal is also important; use a fine powder for better reactivity.[8]

  • Side Reactions:

    • Over-reduction: Under harsh hydrogenation conditions (high pressure and temperature), the aromatic ring can be reduced.[9] Careful control of reaction parameters is necessary.

    • Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species.

  • Reaction Conditions:

    • Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. For metal/acid reductions, an aqueous or alcoholic medium is typical.

    • Temperature and Pressure: Catalytic hydrogenations are often performed at room temperature and moderate hydrogen pressure. Some reactions may require heating to proceed at a reasonable rate.[7]

Troubleshooting Table for Low Yield in Reduction of 2-Isopropoxynitrobenzene
Observation Potential Cause Recommended Action
Starting material remains after extended reaction time.Inactive catalyst or insufficient reducing agent.Use fresh catalyst or increase the equivalents of the metal reducing agent. Ensure the metal is a fine powder.
A complex mixture of products is observed by TLC/GC-MS.Side reactions due to harsh conditions or catalyst poisoning.Optimize reaction temperature and pressure. Purify starting materials to remove potential catalyst poisons.
The reaction is sluggish or fails to initiate.Poor quality reagents or insufficient activation.Check the quality of the reducing agent and the concentration of the acid. For catalytic hydrogenation, ensure proper catalyst handling and an inert atmosphere.[8]
Scenario 2: The yield loss is significant during the conversion of 2-isopropoxyaniline to its hydrochloride salt.

The formation of the hydrochloride salt is typically a straightforward acid-base reaction. However, losses can occur during this step if not performed carefully.

Question: I am losing a significant amount of product when I try to precipitate this compound. How can I minimize this loss?

Answer:

Loss of product during salt formation and isolation is often due to solubility issues and mechanical losses.

  • Solubility of the Hydrochloride Salt: this compound has some solubility in various solvents.

    • Solution: The precipitation is typically carried out by dissolving the free base in a non-polar solvent where the hydrochloride salt is insoluble (e.g., diethyl ether, dichloromethane) and then adding a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol). Using a minimal amount of the initial solvent and ensuring the HCl solution is concentrated will maximize precipitation. Cooling the mixture in an ice bath can further decrease the solubility of the salt and improve the isolated yield.

  • Incomplete Precipitation:

    • Solution: Ensure that a slight excess of HCl is added to completely convert the aniline to its salt. You can monitor the pH of the solution to confirm it is acidic.

  • Mechanical Losses during Filtration and Washing:

    • Solution: When filtering the precipitated salt, wash the solid with a small amount of a cold, non-polar solvent in which the salt is known to be sparingly soluble (e.g., cold diethyl ether) to remove any residual impurities without dissolving a significant amount of the product. Ensure the filter cake is properly dried to remove all solvent.

Experimental Protocol: High-Yield Precipitation of this compound
  • Dissolution: Dissolve the purified 2-isopropoxyaniline in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Crystallization: Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold, anhydrous diethyl ether.

  • Drying: Dry the solid under vacuum to obtain the final this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to 2-isopropoxyaniline?

A1: Both the Williamson ether synthesis from 2-aminophenol and the reduction of 2-isopropoxynitrobenzene are viable routes. The choice often depends on the availability and cost of the starting materials. The Williamson ether synthesis can be more direct if 2-aminophenol is readily available, but requires careful control to avoid N-alkylation.[1][2] The reduction route is often very clean and high-yielding if the starting nitro compound is accessible.[7]

Q2: How can I confirm the formation of my product and identify byproducts?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and get a preliminary idea of the product mixture's complexity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any major byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product.

Q3: My final this compound product is discolored. What is the cause and how can I purify it?

A3: Anilines are prone to air oxidation, which can lead to the formation of colored impurities.[10]

  • Prevention: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps like distillation.

  • Purification: If the hydrochloride salt is discolored, you can try recrystallizing it from a suitable solvent system (e.g., ethanol/diethyl ether). Alternatively, you can convert the salt back to the free base, purify the free base by distillation or column chromatography, and then re-precipitate the hydrochloride salt.[10]

Visualizing the Synthesis and Troubleshooting Logic

To provide a clearer understanding of the chemical processes and the decision-making involved in troubleshooting, the following diagrams have been created.

Synthetic Pathways to 2-Isopropoxyaniline

G cluster_0 Williamson Ether Synthesis cluster_1 Nitroarene Reduction 2-Aminophenol 2-Aminophenol 2-Isopropoxyaniline 2-Isopropoxyaniline 2-Aminophenol->2-Isopropoxyaniline 1. Base (e.g., K2CO3) 2. Isopropyl Bromide 2-Isopropoxyaniline HCl 2-Isopropoxyaniline HCl 2-Isopropoxyaniline->2-Isopropoxyaniline HCl HCl 2-Isopropoxynitrobenzene 2-Isopropoxynitrobenzene 2-Isopropoxynitrobenzene->2-Isopropoxyaniline Reducing Agent (e.g., H2, Pd/C or Fe, NH4Cl)

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Low Yield

G cluster_williamson Williamson Ether Synthesis Issues cluster_reduction Nitro Reduction Issues cluster_salt Salt Formation Issues start Low Yield Observed williamson_check Check for N-Alkylation (TLC, NMR, MS) start->williamson_check If Williamson Route reduction_check Incomplete Reaction? (TLC, NMR) start->reduction_check If Reduction Route salt_solubility Product Loss in Filtrate? start->salt_solubility If Loss During Salt Formation williamson_conditions Review Reaction Conditions (Base, Solvent, Temp.) williamson_check->williamson_conditions williamson_reagents Verify Reagent Quality (Anhydrous, Purity) williamson_conditions->williamson_reagents reduction_catalyst Catalyst/Reagent Activity reduction_check->reduction_catalyst reduction_conditions Optimize Conditions (Temp., Pressure) reduction_catalyst->reduction_conditions salt_precipitation Optimize Precipitation (Solvent, Temp.) salt_solubility->salt_precipitation salt_handling Refine Isolation Technique salt_precipitation->salt_handling

Caption: Troubleshooting workflow for low yield.

References

  • Sortais, J.-B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Walsh, P. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (1978). Process for producing alkoxyanilines.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • ResearchGate. (2025). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • LookChem. Purification of Aniline. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Nicewicz, D. A. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism. [Link]

  • PharmaCompass. 3-isopropoxy aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • European Patent Office. (n.d.). Process for the preparation of aniline derivatives. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • Organic Syntheses. p-IODOANILINE. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]

  • ResearchGate. (n.d.). (a) Influences of nitrobenzene concentration on the initial.... [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • Indian Academy of Sciences. (n.d.). Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. [Link]

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Catalyst Selection for Reactions Involving 2-Isopropoxyaniline Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2-isopropoxyaniline hydrochloride. This guide is designed to provide you with field-proven insights and practical solutions for catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve robust, reproducible results.

Part 1: Foundational Knowledge & General FAQs

This section addresses common preliminary questions regarding the handling and reactivity of this compound in catalytic reactions.

Q1: How does the hydrochloride salt form of 2-isopropoxyaniline impact my reaction setup?

The hydrochloride salt form means the aniline is protonated (anilinium chloride). This has two primary implications:

  • Basicity : The aniline nitrogen is not nucleophilic in its protonated state. You MUST add a base to neutralize the hydrochloride and liberate the free aniline for it to participate in the reaction. You will need at least one equivalent of base for the neutralization, plus the amount required for the catalytic cycle itself.

  • Solubility : The salt form may have different solubility characteristics compared to the free base. Ensure it is fully dissolved or adequately suspended in your chosen solvent before initiating the reaction.

Q2: What are the main challenges associated with 2-isopropoxyaniline as a substrate?

2-Isopropoxyaniline presents a classic challenge in cross-coupling chemistry: it is both electron-rich and sterically hindered.

  • Electron-Rich Nature : The isopropoxy and amino groups are both electron-donating, which activates the aromatic ring.[1] This can make the oxidative addition step in many catalytic cycles slower compared to electron-poor aryl halides.

  • Steric Hindrance : The ortho-isopropoxy group provides significant steric bulk around the nitrogen atom and the adjacent ring position. This steric hindrance can impede the approach of the bulky catalyst complex and the other coupling partner, requiring carefully selected ligands to overcome.[2][3]

Q3: What general class of catalysts should I consider for C-N and C-C bond formation with this substrate?

Palladium-catalyzed cross-coupling reactions are the most effective and widely used methods.[4] Specifically, reactions like the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds) are industry standards.[5][6] The success of these reactions is highly dependent on the choice of a phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[7]

Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] When coupling 2-isopropoxyaniline with an aryl halide/triflate, catalyst selection is critical.

Catalyst & Ligand Selection

The key to success is using a catalyst system that is both highly active and can accommodate the steric bulk of the substrate.

  • Palladium Source : While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended.[7] These air-stable complexes rapidly generate the active Pd(0) species in solution, leading to more reliable and reproducible results with lower catalyst loadings.[9][10]

  • Ligands : For sterically demanding anilines, bulky, electron-rich biaryl monophosphine ligands are essential. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.

Ligand NameStructureKey Features & When to Use
BrettPhos Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphineExcellent for coupling primary amines and anilines, especially with sterically hindered partners. Often the first choice for challenging substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for a broad range of C-N couplings. Its high activity can be beneficial for less reactive aryl chlorides.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA versatile and highly effective ligand for a wide array of Buchwald-Hartwig reactions. A reliable starting point for optimization.
Buchwald-Hartwig Troubleshooting FAQs

Q4: My reaction is not starting or is extremely sluggish. What's the first thing to check?

A: The most common culprits are inefficient generation of the active Pd(0) catalyst or issues with the base.

  • Catalyst Activation : If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be failing.[7] Switch to a precatalyst (e.g., an XPhos Pd G3 precatalyst) to ensure reliable activation.[9]

  • Base Strength & Solubility : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if it's not fully soluble, the reaction can stall. Consider a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), though the latter may require higher temperatures.[11]

  • Reagent Purity : Ensure your this compound is fully neutralized and that the amine and aryl halide are pure. Amines, in particular, should be purified if they are old or discolored.[9]

Q5: I'm seeing significant amounts of hydrodehalogenation (aryl halide is reduced to an arene). How can I prevent this?

A: Hydrodehalogenation is often a sign that the catalytic cycle is being interrupted. This can happen when the amine coupling is slow.

  • Increase Ligand Bulk : This side reaction is often competitive with the desired C-N coupling. Using a bulkier ligand, such as BrettPhos, can accelerate the desired reaction pathway relative to the undesired one.[6]

  • Lower Temperature : Sometimes, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time can favor the desired product.

Q6: Can I use a milder base? Sodium tert-butoxide is destroying my functional groups.

A: Yes. While strong bases are standard, weaker carbonate or phosphate bases can be effective, especially with more reactive aryl bromides or iodides and a highly active catalyst system.[11] Another excellent option for base-sensitive substrates is the use of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can create a more homogeneous reaction environment and avoid issues with insoluble inorganic bases.[12]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the critical roles of the palladium catalyst and ligand.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Regen Catalyst Regeneration AmineComplex Amine Coordination Complex OxAdd->AmineComplex + R₂NH - HX ProductComplex Product Complex AmineComplex->ProductComplex Deprotonation ProductComplex->Pd0 Reductive Elimination Product Product Ar-NR₂ ArX Ar-X Amine R₂NH + Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Catalyst Selection for Suzuki-Miyaura Coupling

While 2-isopropoxyaniline itself is not a typical Suzuki coupling partner, it is a common building block. Often, it is first converted to an aryl halide or triflate (e.g., via diazotization followed by sandmeyer reaction) which then undergoes Suzuki coupling. The principles below apply to such a derivative.

Catalyst & Ligand Selection

The electron-rich nature of the aromatic ring derived from 2-isopropoxyaniline requires a catalyst system that can efficiently handle electron-rich aryl halides.

  • Palladium Source : Similar to C-N coupling, precatalysts are preferred. However, simple salts like Pd(OAc)₂ and Pd₂(dba)₃ are also commonly and effectively used in Suzuki reactions.[13]

  • Ligands : The choice of ligand is crucial for coupling electron-rich partners.

Ligand NameStructureKey Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAn excellent, versatile ligand for Suzuki couplings, especially for electron-rich and sterically hindered aryl chlorides.
P(t-Bu)₃ Tri(tert-butyl)phosphineA very electron-rich and bulky ligand. Highly effective but pyrophoric and requires careful handling (often used as HBF₄ salt).
PCy₃ TricyclohexylphosphineA robust ligand suitable for a diverse array of aryl halides and triflates.[13]
Suzuki Coupling Troubleshooting FAQs

Q7: My Suzuki reaction is giving low yields, and I see a lot of boronic acid homocoupling (biaryl formation). What is the cause?

A: Boronic acid homocoupling is often promoted by the presence of oxygen or an overly active catalyst system under suboptimal conditions.

  • Degassing : Ensure your reaction mixture is thoroughly degassed before heating. Oxygen can lead to oxidative homocoupling of the boronic acid.[14] Perform several cycles of vacuum/backfill with an inert gas like argon or nitrogen.

  • Base Choice : An inorganic aqueous base (e.g., K₂CO₃, Cs₂CO₃) is standard.[15] Ensure the base is of high quality and the concentration is appropriate.

  • Order of Addition : Try adding the boronic acid to the reaction mixture at room temperature after the other components have been mixed and degassed.

Q8: The reaction works, but I have trouble removing the palladium catalyst from my product. What are my options?

A: Palladium removal is a common challenge in pharmaceutical development.

  • Scavengers : After the reaction is complete, you can add a scavenger resin (e.g., silica functionalized with thiols) to bind the residual palladium, which can then be filtered off.

  • Recrystallization : Often, a carefully chosen recrystallization can leave the palladium impurities behind in the mother liquor.

  • Consider a Heterogeneous Catalyst : For large-scale synthesis, exploring a recyclable, heterogeneous catalyst (e.g., palladium on a support like silica or carbon) can simplify purification, though this often requires re-optimization of the reaction conditions.[5][16]

Part 4: Experimental Protocols & Data

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 2-Isopropoxyaniline

This protocol provides a robust starting point for experimentation.

Safety Note : This reaction should be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Isopropoxyaniline and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[17][18]

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene (Anhydrous, degassed)

  • Reaction vessel (e.g., oven-dried Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation : To the oven-dried Schlenk tube, add the this compound, aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Solvent Addition : Add the degassed toluene via syringe.

  • Degassing (Optional but Recommended) : If not working in a glovebox, seal the vessel and perform three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Catalyst Selection

This flowchart provides a logical path for selecting and optimizing your catalyst system.

Caption: A workflow for catalyst selection and troubleshooting.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Isopropoxyaniline. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]

  • University of the Western Cape. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 2-Isopropoxyaniline Hydrochloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Isopropoxyaniline hydrochloride. The information presented herein is curated to address specific challenges and provide actionable solutions, ensuring the integrity and efficiency of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material streaking on the TLC plate?

A1: Streaking of amine hydrochlorides on silica gel TLC plates is a common issue. This phenomenon is often due to the acidic nature of the silica gel surface interacting with the basic amine.[1][2] The hydrochloride salt can dissociate on the plate, leading to a mixture of the free amine and the salt, which have different polarities and interactions with the stationary phase. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[1] This addition helps to neutralize the acidic sites on the silica gel, resulting in more defined spots.[1][2]

Q2: I'm not seeing any spots under the UV lamp. Does this mean my reaction hasn't worked?

A2: Not necessarily. While 2-Isopropoxyaniline and many of its derivatives are aromatic and should be UV active, several factors could lead to a lack of visible spots.[3] The concentration of your sample might be too low.[4] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4] Alternatively, the product may not be UV active at the wavelength you are using (typically 254 nm). In such cases, alternative visualization techniques are necessary. Staining with a p-anisaldehyde solution, followed by gentle heating, is often effective for visualizing amines and other functional groups.[5][6] Another option is an iodine chamber, which is a general-purpose method for visualizing many organic compounds.[5]

Q3: My product and starting material have very similar Rf values. How can I improve their separation?

A3: Achieving good separation between structurally similar compounds can be challenging. The first step is to experiment with different solvent systems. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[5][7] Systematically varying the ratio of these solvents can significantly impact the separation. If single solvent systems are ineffective, consider using a multi-component mobile phase. For instance, a mixture of benzene and methanol has been shown to be effective for some aromatic amines. Additionally, employing a "co-spot" where you spot both the starting material and the reaction mixture in the same lane can help to confirm if the spots are truly overlapping or just very close.[8]

Q4: How can I be sure that my compound is not decomposing on the silica gel plate?

A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[8] A simple way to check for on-plate decomposition is to run a two-dimensional (2D) TLC.[8] Spot your sample in one corner of a square TLC plate and run it in one direction. Then, rotate the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If decomposition is occurring, you will observe additional spots off the diagonal.[8]

Troubleshooting Guide

This section addresses more complex issues that may arise during the TLC monitoring of this compound reactions.

Problem 1: Inconsistent Rf Values

Causality: Inconsistent Retention Factor (Rf) values can undermine the reproducibility of your experiments. Several factors can contribute to this issue:

  • Chamber Saturation: An unsaturated TLC chamber will lead to solvent evaporation from the plate surface as the eluent moves up, changing the mobile phase composition and resulting in higher Rf values.

  • Solvent System Changes: The composition of your eluent can change over time due to the differential evaporation of more volatile components.[5]

  • Plate Variability: Differences in the thickness or activity of the silica gel layer between plates can affect compound mobility.

Solutions:

  • Ensure Proper Chamber Saturation: Line the inside of your TLC chamber with filter paper soaked in the mobile phase. Allow the chamber to equilibrate for at least 15-20 minutes before placing the plate inside.

  • Use Fresh Solvent: Always prepare your mobile phase fresh for each experiment to ensure a consistent composition.[4]

  • Standardize Your Plates: Use plates from the same manufacturer and batch to minimize variability.

Problem 2: Tailing or Crescent-Shaped Spots

Causality: Tailing, where a spot appears as a streak rather than a tight circle, is a frequent problem with polar compounds like amines on silica gel.

  • Strong Analyte-Stationary Phase Interaction: The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven movement up the plate.[2]

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, causing the spot to spread and tail.[4][9]

  • Incorrect Spotting Solvent: If the sample is dissolved in a solvent that is too polar, it can pre-elute the sample in a ring shape before the development of the plate begins.[2]

Solutions:

  • Mobile Phase Modification: As mentioned in the FAQs, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly reduce tailing for amines by competing for the active sites on the silica gel.[1][2]

  • Optimize Sample Concentration: Dilute your sample before spotting it on the TLC plate. It is better to apply a small amount of a dilute solution multiple times than a large amount of a concentrated solution once.[9]

  • Choose an Appropriate Spotting Solvent: Dissolve your sample in a solvent of low to moderate polarity that will evaporate quickly from the plate.

Problem 3: Reaction Mixture Appears as a Smear from the Baseline

Causality: A continuous smear from the baseline often indicates the presence of highly polar or ionic species that are not mobile in the chosen eluent system.

  • Presence of Salts: If your reaction mixture contains inorganic salts, they will likely remain at the baseline.

  • High Boiling Point Solvents: Reaction solvents with high boiling points, such as DMF or DMSO, can interfere with the chromatography, causing streaking and smearing.[8]

  • Compound Degradation: In some cases, a smear can indicate significant decomposition of the starting material or product into a complex mixture of polar byproducts.[8]

Solutions:

  • Work-up the Sample: Before running the TLC, perform a simple aqueous work-up on a small aliquot of the reaction mixture to remove salts and other highly polar impurities.

  • Remove High-Boiling Solvents: If your reaction is in a high-boiling solvent, try to remove it under high vacuum before spotting the sample on the TLC plate.[8]

  • Investigate Stability: If you suspect decomposition, consider techniques like 2D TLC to confirm.[8]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a this compound Reaction
  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[5]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a suitable solvent (e.g., methanol or ethyl acetate).[5]

    • Reaction Mixture (RM): Take a small aliquot of your reaction mixture and dilute it with a suitable solvent.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the corresponding lane on the starting line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.[5]

  • Development: Prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[4] Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[3] If necessary, use a chemical stain (e.g., p-anisaldehyde or iodine) for better visualization.[5]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.

Data Presentation: Solvent System Optimization

The choice of solvent system is critical for effective TLC analysis. Below is a table illustrating how different solvent ratios can affect the separation of a hypothetical this compound reaction.

Solvent System (Hexanes:Ethyl Acetate)Rf of Starting Material (2-Isopropoxyaniline HCl)Rf of ProductSeparation (ΔRf)Observations
9:10.100.150.05Poor separation, spots are too close to the baseline.
7:30.350.500.15Good separation, spots are well-resolved.
1:10.600.750.15Good separation, but spots are high up on the plate.
3:70.850.900.05Poor separation, spots are near the solvent front.

Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Prepare SM, RM & Co-spot Samples prep_sample->spot_plate prep_chamber Prepare & Saturate Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate visualize Visualize under UV/Stain develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Reaction Progress calculate_rf->interpret

Caption: A streamlined workflow for monitoring chemical reactions using TLC.

Troubleshooting Logic for Streaking Spots

Streaking_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Streaking Spot Observed overloading Sample Overloaded? start->overloading polarity Compound too Polar/Basic? start->polarity solvent High-Boiling Solvent Present? start->solvent dilute Dilute Sample overloading->dilute Yes add_base Add Basic Modifier to Eluent polarity->add_base Yes remove_solvent Remove High-Boiling Solvent solvent->remove_solvent Yes

Caption: A decision tree for troubleshooting streaking spots in TLC analysis.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceMadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. Retrieved from [Link]

  • PubMed. (1997, June 1). Stability of propafenone hydrochloride in i.v. solutions. American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubMed. (n.d.). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019, June 23). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Pharmacompass. (n.d.). 3-isopropoxy aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • MDPI. (2022, January 18). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. Retrieved from [Link]

  • ScienceScholar. (2022, February 10). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International journal of health sciences. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • ResearchGate. (2017, July 14). Compatibility and Stability of Drug Products and Preparations. Retrieved from [Link]

  • American Elements. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Bartleby.com. (n.d.). Comparing Ansile And Rf Values. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Isopropoxyaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Isopropoxyaniline Hydrochloride. This guide is crafted for researchers, chemists, and process development professionals to provide in-depth, practical solutions to the challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. Our focus is on anticipating and mitigating common issues, ensuring a robust, safe, and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-isopropoxyaniline suitable for scale-up?

A1: The most industrially viable route is typically the Williamson ether synthesis, starting from 2-aminophenol and an isopropylating agent. An alternative, though often less direct for this specific isomer, involves the reduction of a corresponding nitroaromatic precursor, 1-isopropoxy-2-nitrobenzene. The Williamson ether synthesis is generally preferred due to the availability of starting materials and more straightforward reaction control.

Q2: Why is the final product isolated as a hydrochloride salt?

A2: Isolating 2-isopropoxyaniline as its hydrochloride salt serves several critical functions in a manufacturing setting.[1][2] Firstly, it significantly aids in purification. The salt form often has better crystallinity than the free base, allowing for effective removal of non-basic impurities and isomers through crystallization.[1] Secondly, the hydrochloride salt is generally more stable and less prone to aerial oxidation and discoloration compared to the free aniline base, which is crucial for storage and handling of the final product.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: The primary safety concerns involve the handling of corrosive and potentially toxic reagents. 2-aminophenol and its derivatives are classified as irritants and can be harmful if inhaled, swallowed, or in contact with skin.[3] The reaction may be exothermic, requiring careful temperature control to prevent runaways, especially in large reactors. The use of flammable organic solvents also necessitates appropriate engineering controls to mitigate fire and explosion risks. A thorough process safety assessment is crucial before any scale-up activities.

Troubleshooting Guide: From Lab Bench to Production Scale

This section addresses specific challenges that can arise during the scale-up of this compound synthesis.

Issue 1: Low Yield and Incomplete Conversion

Q: Our lab-scale Williamson ether synthesis of 2-isopropoxyaniline shows good conversion, but on a larger scale, the reaction stalls, leaving significant amounts of unreacted 2-aminophenol. What could be the cause?

A: This is a common scale-up challenge often linked to mass and heat transfer limitations.

  • Causality: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas where the base is not adequately dispersed. This can affect the deprotonation of the phenolic hydroxyl group of 2-aminophenol, which is a crucial step for the subsequent alkylation.[3] Poor heat transfer can also result in a lower overall reaction temperature, slowing down the reaction rate.[4]

  • Troubleshooting & Optimization:

    • Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry, especially if using a solid base like potassium carbonate.

    • Temperature Control: Monitor the internal reaction temperature closely and ensure the heating system can maintain the optimal temperature throughout the reactor. A typical temperature range for this type of reaction is 70-100°C.[5]

    • Solvent Choice: The use of a suitable non-protonic organic solvent such as N-dimethyl acetamide (DMAC) or dimethyl sulfoxide (DMSO) can improve the solubility of reactants and aid in achieving higher conversion and selectivity.[5]

Issue 2: Formation of N-Alkylated and Di-Alkylated Impurities

Q: We are observing significant amounts of N-isopropyl-2-isopropoxyaniline and N,O-diisopropylaniline by-products in our scaled-up batches. How can we improve the selectivity for O-alkylation?

A: The formation of N-alkylated impurities is a classic challenge in the alkylation of aminophenols, as both the hydroxyl and amino groups are nucleophilic.

  • Causality: While the phenoxide formed after deprotonation is a stronger nucleophile than the amine, competitive N-alkylation can occur, especially at higher temperatures or with a large excess of the alkylating agent.[6]

  • Troubleshooting & Optimization:

    • Controlled Addition of Alkylating Agent: Instead of adding the entire amount of the isopropyl halide at the beginning, a gradual, controlled addition can help to maintain a low concentration of the alkylating agent, favoring the more reactive phenoxide.

    • Choice of Base and Solvent: The selection of the base and solvent system is critical. A patent for a similar process suggests that using an alkali metal alcoholate or hydroxide in specific non-protonic organic solvents can significantly improve selectivity for O-alkylation and minimize the formation of N-alkylated by-products.[5]

    • Protecting Group Strategy: For processes where high purity is paramount and the above methods are insufficient, a protecting group strategy can be employed. The amino group of 2-aminophenol can be protected (e.g., as an imine) before the O-alkylation step, followed by deprotection.[6]

Workflow for Minimizing N-Alkylation By-products

start Start: High N-Alkylation controlled_addition Implement Controlled Addition of Isopropyl Halide start->controlled_addition Initial Step optimize_base_solvent Optimize Base and Solvent System controlled_addition->optimize_base_solvent If still suboptimal end End: Improved O-Alkylation Selectivity controlled_addition->end protecting_group Consider Amino Protecting Group optimize_base_solvent->protecting_group For highest purity optimize_base_solvent->end protecting_group->end

Caption: Decision workflow for troubleshooting N-alkylation.

Issue 3: Difficulties in Hydrochloride Salt Crystallization and Purification

Q: During the hydrochloride salt formation and crystallization, we are struggling with an oily product or poor crystal formation, leading to inconsistent purity. What are the key parameters to control?

A: The crystallization of hydrochloride salts can be sensitive to several factors, especially at a larger scale.

  • Causality: The solubility of the hydrochloride salt is highly dependent on the solvent system, temperature, and the presence of impurities. Rapid addition of hydrochloric acid or inadequate temperature control can lead to supersaturation and oiling out of the product instead of controlled crystallization.

  • Troubleshooting & Optimization:

    • Solvent Selection: The choice of solvent for salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt has limited solubility is ideal. Isopropanol or ethyl acetate are commonly used.[4][7]

    • Controlled HCl Addition: Add the hydrochloric acid solution (e.g., HCl in isopropanol) dropwise to the solution of the free base with vigorous stirring. This allows for controlled nucleation and crystal growth.[4][7]

    • Temperature Profile: A well-defined cooling profile is essential for obtaining good quality crystals. After HCl addition, a gradual cooling period followed by an aging period at a lower temperature can improve crystal size and purity.

    • pH Control: Careful control of the final pH is important. For a monohydrochloride salt of a basic amine, adjusting the pH to a weakly acidic range (e.g., pH 2.5-3.5) can be optimal for precipitation.[7]

Key Parameters for Successful Crystallization

center Successful Crystallization solvent Solvent System center->solvent hcl_addition Rate of HCl Addition center->hcl_addition temperature Cooling Profile center->temperature ph Final pH center->ph

Caption: Critical factors influencing hydrochloride salt crystallization.

Experimental Protocol: Scale-Up Synthesis and Purification

This protocol outlines a general procedure for the synthesis of this compound based on the Williamson ether synthesis, incorporating scale-up considerations.

Step 1: O-Alkylation of 2-Aminophenol

  • Reactor Setup: Charge a suitable glass-lined reactor with 2-aminophenol and a non-protonic solvent such as N-dimethyl acetamide (DMAC).

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of a suitable base, such as potassium carbonate or sodium hydroxide, to the stirred mixture.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80-90°C) under an inert nitrogen atmosphere.

  • Isopropyl Halide Addition: Gradually add 1.2-1.5 equivalents of an isopropyl halide (e.g., 2-bromopropane) to the reaction mixture over several hours, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of 2-aminophenol is complete.

  • Work-up: Cool the reaction mixture and quench with water. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

Step 2: Hydrochloride Salt Formation and Purification

  • Solvent Exchange: Concentrate the organic extract containing the crude 2-isopropoxyaniline free base under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent for crystallization, such as isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol to the mixture until the pH reaches the desired acidic range.

  • Crystallization: Cool the mixture gradually to induce crystallization. Hold the slurry at a low temperature (e.g., 0-5°C) for several hours to maximize the yield.

  • Isolation and Drying: Filter the precipitated this compound and wash the filter cake with cold solvent. Dry the product under vacuum at a moderate temperature.

Data Summary: Solvent Effects on Alkoxyaniline Synthesis

The choice of solvent can significantly impact the yield and selectivity of the O-alkylation reaction. The following table, adapted from a patent on alkoxyaniline production, illustrates this effect.[5]

SolventYield of O-alkoxyaniline (%)
N-dimethyl acetamide (DMAC)85.0 - 93.2
Dimethyl sulfoxide (DMSO)85.5
N-methyl-2-pyrrolidone (NMP)82.4
Water16.8
Acetonitrile15.0
Benzene10.9

Data is illustrative of the general trend and specific yields may vary based on other reaction conditions.

References

  • CN101492378A - Improvement for production process for isopropyl aniline - Google Patents.
  • EP0066325A1 - Process for the preparation of aniline derivatives - Google Patents.
  • US1555452A - Preparation of isopropyl-para-aminophenol - Google Patents.
  • Synthesis of isopropyl aniline (imine) - The Royal Society of Chemistry. Available at: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]

  • Selective alkylation of aminophenols - ResearchGate. Available at: [Link]

  • Preparation of Pharmaceutical Salts - KiloMentor. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • 2-Aminophenol - Wikipedia. Available at: [Link]

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment - Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6 - Kajay Remedies. Available at: [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf - Kent Academic Repository. Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the IL-20–IL-20R1–IL-20R2 complex - PMC - NIH. Available at: [Link]

  • US4124640A - Process for producing alkoxyanilines - Google Patents.
  • 2-Aminophenol | C6H7NO | CID 5801 - PubChem. Available at: [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

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removal of unreacted starting materials from 2-Isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Isopropoxyaniline Hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials and other process-related impurities. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most likely unreacted starting materials in my crude product?

A1: The identity of unreacted starting materials is dictated by your synthetic route. The most common method is the Williamson ether synthesis.[1][2] In this case, you should anticipate the presence of:

  • 2-Aminophenol: The nucleophile in the ether synthesis.

  • An Isopropylating Agent: Such as 2-bromopropane, 2-iodopropane, or isopropyl tosylate.

  • Base: A base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group.

If your synthesis involves the reduction of 1-isopropoxy-2-nitrobenzene, you may find residual nitro compound in your crude product.

Q2: My isolated this compound is pink/brown. What is the cause?

A2: Anilines, including 2-isopropoxyaniline, are susceptible to air oxidation. Trace impurities can catalyze this process, leading to the formation of highly colored polymeric byproducts.[3] The discoloration is a strong indicator that further purification is necessary. The presence of unreacted 2-aminophenol can also contribute to color, as phenols are themselves prone to oxidation.

Q3: What is a rapid method to qualitatively assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid technique for this purpose.[4] By spotting your crude material alongside standards of your starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. The product, being more polar than the isopropylating agent but potentially less polar than 2-aminophenol, should have a distinct Rf value.

Q4: Can I simply wash my crude solid with a solvent to remove the impurities?

A4: This technique, known as trituration, can be effective if there is a significant difference in solubility between your desired product (this compound) and the impurities in a particular solvent. For example, a non-polar solvent like hexanes or diethyl ether might wash away residual, non-polar isopropylating agents while leaving the polar hydrochloride salt behind. However, this is unlikely to remove more polar impurities like 2-aminophenol.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for addressing specific impurity profiles. The choice of method depends on the nature of the impurities you need to remove.

Decision Workflow for Purification

The following diagram outlines a logical approach to selecting a purification strategy based on the identified impurities.

PurificationWorkflow Start Crude 2-Isopropoxyaniline HCl TLC Analyze by TLC Start->TLC Impurity_Check Major Impurity Identified? TLC->Impurity_Check Aminophenol Unreacted 2-Aminophenol Impurity_Check->Aminophenol Yes NonPolar Non-Polar Impurities (e.g., Isopropylating Agent) Impurity_Check->NonPolar Yes Multiple Multiple Impurities or Poor TLC Separation Impurity_Check->Multiple Yes Extraction Perform Acid-Base Extraction Aminophenol->Extraction Recrystallization Perform Recrystallization NonPolar->Recrystallization Chromatography Perform Column Chromatography Multiple->Chromatography Final_Product Pure 2-Isopropoxyaniline HCl Extraction->Final_Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: Purification strategy decision tree.

Guide 1: Removal of Unreacted 2-Aminophenol via Acid-Base Extraction

Core Principle: This technique exploits the differences in acidity between the phenolic hydroxyl group of 2-aminophenol and the aniline functionality. While both the product and the starting material are basic (due to the amino group), 2-aminophenol is also weakly acidic (phenolic pKa ~10). The hydrochloride salt of your product is highly water-soluble, while the free base is soluble in organic solvents.

When to Use: When TLC or other analysis indicates a significant amount of residual 2-aminophenol.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Conversion to Free Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will neutralize the HCl salt, converting your product into its free-base form, which will remain in the organic layer.[5]

  • Removal of Phenolic Impurity: Wash the organic layer with a dilute (e.g., 1M) aqueous sodium hydroxide (NaOH) solution. The strong base will deprotonate the phenolic 2-aminophenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer.[5] Your product, being a weaker acid, remains in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the NaOH wash if necessary (monitor by TLC).

  • Water Wash: Wash the organic layer with water and then with brine to remove residual NaOH and dry the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.

  • Re-formation of Hydrochloride Salt: Bubble dry HCl gas through the organic solution, or add a stoichiometric amount of concentrated HCl or HCl in a solvent like ether. The pure this compound will precipitate.

  • Isolation: Collect the pure solid product by filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under vacuum.

Extraction start Crude Product in Organic Solvent step1 Add NaHCO₃ (aq) Product-HCl → Product (free base) 2-Aminophenol-HCl → 2-Aminophenol start->step1 step2 Separate Layers Organic Layer Contains: Product + 2-Aminophenol step1->step2 step3 Wash Organic with NaOH (aq) 2-Aminophenol → Sodium 2-Aminophenate (aq) Product remains in organic layer step2->step3 step4 Separate Layers Aqueous Layer contains impurity step3->step4 step5 Organic Layer Contains pure Product (free base) step4->step5 step6 Dry & Add HCl Product (free base) → Product-HCl (precipitate) step5->step6 end Pure 2-Isopropoxyaniline HCl step6->end

Caption: Acid-base extraction workflow.

Guide 2: Removal of Non-Polar Impurities via Recrystallization

Core Principle: Recrystallization purifies crystalline compounds based on differences in solubility.[6] The ideal solvent will dissolve the compound and impurities when hot but only the impurities when cold, allowing the pure compound to crystallize out.[6][7]

When to Use: When the product is contaminated with non-polar or less polar starting materials (e.g., 2-bromopropane) or side-products, and the product is a stable, crystalline solid.

Experimental Protocol:

  • Solvent Selection: The key is finding a suitable solvent or solvent system. For a hydrochloride salt, polar protic solvents or mixtures are often effective. Good candidates include isopropanol, ethanol, or ethanol/water mixtures. Test small quantities first. You are looking for a solvent that poorly dissolves your product at room temperature but dissolves it completely at reflux.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).[7]

  • Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your final yield.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

CompoundBoiling Point (°C)SolubilityNotes
2-Isopropoxyaniline HCl N/A (salt)Soluble in water, alcohols. Insoluble in hexanes, ether.The target compound.
2-Aminophenol 284Soluble in hot water, ethanol, ether.A likely polar impurity.
2-Bromopropane 59-60Miscible with organic solvents. Slightly soluble in water.A likely non-polar impurity.

Data compiled from publicly available safety data sheets and chemical encyclopedias.

Guide 3: Purification by Column Chromatography

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (the eluent).[2] Less polar compounds typically travel faster down the column.

When to Use: When simpler methods like extraction or recrystallization fail, or when multiple impurities with similar properties are present. Note: It is often easier to chromatograph the neutral free base of 2-isopropoxyaniline rather than the hydrochloride salt.

Experimental Protocol:

  • Prepare the Free Base: If not already done, convert your crude hydrochloride salt to the free base using the procedure in Guide 1 (steps 1 & 2).

  • Choose Stationary Phase: Standard silica gel is the most common choice. Crucial Insight: Silica gel is acidic and can cause basic compounds like anilines to streak, leading to poor separation. To mitigate this, the mobile phase should be treated with a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N).[1][4]

  • Choose Mobile Phase (Eluent): Use TLC to determine an optimal eluent system. A good starting point for anilines is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude free base in a minimum amount of the mobile phase (or a stronger solvent like DCM, then adsorb onto a small amount of silica). Carefully apply the sample to the top of the column.

  • Elute and Collect: Begin passing the mobile phase through the column, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Convert to HCl Salt: Convert the purified free base back to the hydrochloride salt as described in Guide 1 (step 7).

Purity Assessment Post-Purification

After purification, it is essential to confirm the purity of your this compound. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying trace impurities.[9][10]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The free base is more amenable to GC than the salt.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Spectrophotometric Analysis: Can be used for quantitative analysis and to check for the absence of colored impurities.[13]

The choice of method depends on the required level of purity and the available instrumentation. For drug development applications, validated HPLC methods are standard.[14][15]

References

  • Chaudhari, P. D., et al. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International Journal of Health Sciences. Retrieved from [Link]

  • IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • Cranfield University. (n.d.). Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production. Retrieved from [Link]

  • Sirivedhin, T., & McCutcheon, J. R. (2004). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Journal of Membrane Science, 241(2), 239-250.
  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]

  • ACS Publications. (2011). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Fakhraie, S., et al. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Advanced Materials and New Coatings Journal. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A Review on Synthesis, Characterization and Validation of Pharmaceutical Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. 2-Isopropoxyaniline hydrochloride, a key building block in various synthetic pathways, is no exception. Impurities can have a significant impact on the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

This guide provides an in-depth, scientifically grounded protocol for the purity analysis of this compound using a stability-indicating HPLC method. We will explore the rationale behind the methodological choices, compare it with alternative analytical strategies, and provide a detailed experimental workflow to ensure trustworthy and reproducible results.

The Imperative of a Stability-Indicating Method

A critical aspect of purity analysis is the ability of the method to distinguish the active pharmaceutical ingredient (API) or key intermediate from any potential degradation products.[4] A stability-indicating method provides this assurance, offering a clear picture of the compound's stability under various stress conditions and ensuring that the calculated purity is not inflated by co-eluting impurities.[5][6][7] For this compound, potential degradation pathways could involve oxidation of the amine group or hydrolysis of the ether linkage, especially under challenging environmental conditions.

Recommended Method: Reversed-Phase HPLC with UV Detection

For the purity analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach. This is based on the physicochemical properties of the analyte—a polar aromatic amine—and established practices for similar compounds.[2][8]

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[8] The non-polar nature of the C18 stationary phase provides effective retention for the aromatic ring of 2-isopropoxyaniline, while the polar isopropoxy and amine groups ensure it does not retain too strongly, allowing for reasonable elution times. A standard column dimension of 4.6 x 250 mm with 5 µm particles offers a good balance between resolution and backpressure.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal for separating the main compound from a range of potential impurities with varying polarities.

    • Aqueous Component: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is recommended. The acidic pH serves to protonate the aniline group, ensuring its consistent ionization state and leading to sharper, more symmetrical peaks.

    • Organic Modifier: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. A gradient from a lower to a higher concentration of acetonitrile will allow for the elution of both polar and non-polar impurities.

  • Detection: 2-Isopropoxyaniline contains a chromophore (the substituted benzene ring) that absorbs UV light. A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can provide information about peak purity.[9] Based on the structure, a detection wavelength in the range of 230-280 nm would be appropriate, with the optimal wavelength determined by analyzing the UV spectrum of the main peak.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Inject Standard & Sample C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation (% Area) F->G H Generate Report G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: HPLC Purity Method

1. Materials and Reagents:

  • This compound reference standard

  • This compound sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 20 mM KH2PO4 in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the initial gradient ratio (80:20 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Run:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

5. Data Analysis:

  • Integrate all peaks in the chromatogram of the sample solution, excluding any peaks present in the blank.

  • Calculate the purity of the sample by the area percentage method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the recommended method, other techniques can also be employed for the purity analysis of aromatic amines, each with its own set of advantages and disadvantages.

FeatureHPLC-UV (Recommended)Gas Chromatography (GC-FID/NPD)Capillary Electrophoresis (CE-UV)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of ions in an electric field.
Applicability Broadly applicable to a wide range of polar and non-polar compounds.[2][3]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines to improve volatility and peak shape.[2][10]Excellent for charged species, offering high separation efficiency.[11]
Advantages High resolution, sensitivity, and reproducibility.[1] Non-destructive. Well-established for pharmaceutical analysis.[6][12]High sensitivity, especially with a Nitrogen-Phosphorus Detector (NPD).[10]High separation efficiency, low sample and solvent consumption.[11]
Disadvantages Higher solvent consumption compared to GC and CE.The hydrochloride salt is non-volatile and requires conversion to the free base. The analyte may be thermally labile.[2]Lower concentration sensitivity compared to HPLC and GC. Reproducibility can be a challenge.
Rationale for Choice HPLC is preferred for this compound as it can be analyzed directly without derivatization, and the method can be readily adapted to be stability-indicating.[3]

Trustworthiness Through Self-Validating Systems

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[4][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The recommended RP-HPLC method provides a robust, reliable, and scientifically sound approach for the purity analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. By adhering to the principles of method validation and understanding the comparative advantages of different analytical techniques, one can ensure the generation of high-quality, trustworthy data that is crucial for advancing chemical synthesis and pharmaceutical development.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. Retrieved from [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved from [Link]

  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). ScienceScholar. Retrieved from [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1867. Retrieved from [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Retrieved from [Link]

  • Wankhede, S. B., Lad, K. A., & Chitlange, S. S. (2012). Development and Validation of a Stability-Indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(4), 363–368. Retrieved from [Link]

  • Methods for Determination of Drugs, Drug release and its Impurities. (2020). YCMOU. Retrieved from [Link]

  • Sun, P., Wang, T., & Liu, J. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 8(11), 4256–4266. Retrieved from [Link]

  • Dimitrovska, A., Stojanovska, E., & Geskovski, N. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 331-338. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda - University of Helsinki. Retrieved from [Link]

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. (2021). Sci Forschen. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are foundational chemical structures, pivotal in the synthesis of a vast range of pharmaceuticals, dyes, and polymers.[1][2] Given their widespread use and potential toxicity, the development and validation of robust analytical methods to quantify these compounds are of paramount importance for quality control, environmental monitoring, and ensuring drug safety and efficacy.[1][3] This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4]

Part 1: Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For aniline derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices.[1]

High-Performance Liquid Chromatography (HPLC) is often the preferred method due to the polar and often thermolabile nature of many aniline derivatives.[2] HPLC analysis avoids the need for derivatization, which can be a time-consuming and complex step often required for GC analysis.[1]

Gas Chromatography (GC) is a powerful technique, particularly when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[6] However, it is generally more suitable for volatile and thermally stable aniline derivatives. For many polar derivatives, a derivatization step is necessary to improve volatility and chromatographic performance.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for polar, non-volatile, and thermolabile aniline derivatives.[1][2]Best for volatile and thermally stable aniline derivatives. May require derivatization for polar compounds.[2][6]
Common Detectors Photodiode Array (PDA), UV-Vis, Fluorescence, Mass Spectrometry (MS).Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).[6]
Sample Preparation Often involves simple dilution, filtration, or solid-phase extraction (SPE).[1]May require derivatization, liquid-liquid extraction (LLE), or solid-phase microextraction (SPME).[7]
Advantages Wide applicability, no derivatization needed for most aniline derivatives, robust and reproducible.[1]High resolution, excellent sensitivity with specific detectors (NPD, MS).
Disadvantages Higher consumption of organic solvents.Limited by analyte volatility and thermal stability, derivatization adds complexity.[2]

Part 2: The Pillars of Method Validation: A Deep Dive

Once a method is developed, it must be validated to ensure its performance is reliable and fit for purpose. The validation process adheres to the guidelines set forth by the ICH Q2(R1).[4][8]

Below is a diagram illustrating the typical workflow for analytical method validation.

Validation_Workflow cluster_dev Phase 1: Development & Suitability cluster_val Phase 2: Core Validation Parameters cluster_final Phase 3: Final Assessment Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Initial Check Specificity Specificity & Forced Degradation SST->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Verification Report Validation Report & Documentation Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[9] For stability-indicating methods, this is arguably the most critical validation parameter.

Causality Behind Experimental Choice: Forced degradation studies are the cornerstone of establishing specificity.[10] By intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[11][12] A specific method must be able to separate the main analyte peak from all degradant peaks, ensuring that the reported quantity is solely that of the intact analyte.[10][13] The goal is to achieve 5% to 20% degradation to ensure that the degradation products are present at a sufficient level to be detected.[11]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of the aniline derivative in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.[12]

  • Sample Analysis: Neutralize the acid and base-stressed samples. Dilute all stressed samples to the target concentration and analyze by HPLC.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the aniline derivative in both unstressed and stressed samples. The peak purity angle should be less than the purity threshold, confirming no co-eluting peaks.[14]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Causality Behind Experimental Choice: Establishing linearity is fundamental for quantification. It validates that a calibration curve can be used to accurately calculate the concentration of an unknown sample based on its response. A minimum of five concentration levels is typically used to provide sufficient data for statistical evaluation.[15]

Experimental Protocol: Linearity Study

  • Prepare Standards: From a primary stock solution, prepare at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[15]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (R²): ≥ 0.998

Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
80798500801000799500799667
90901000899500900500900333
1001002000100100010030001002000
1101103500110150011025001102500
1201204000120500012030001204000
Linear Regression Slope: 10015Intercept: 500R²: 0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

Causality Behind Experimental Choice: Accuracy studies validate that the method can correctly quantify the analyte in a real sample matrix, accounting for any potential interferences or sample preparation losses. Spiking a placebo or blank matrix with a known amount of the analyte and measuring the recovery is the most direct way to assess this.

Experimental Protocol: Accuracy (Recovery) Study

  • Prepare Spiked Samples: Prepare samples by spiking a blank matrix (placebo) with the aniline derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples according to the method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • Recovery: Typically 98.0% to 102.0% for drug substance assays.

  • Relative Standard Deviation (RSD): ≤ 2.0% for the replicates at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Causality Behind Experimental Choice:

  • Repeatability (Intra-assay precision): Assesses the precision of the method over a short interval of time under the same conditions (same analyst, same instrument). This measures the inherent variability of the method itself.

  • Intermediate Precision: Evaluates the method's ruggedness by assessing the effect of random events within a laboratory, such as different days, different analysts, or different equipment. This ensures the method is reliable for routine use.

Experimental Protocol: Precision Study

  • Repeatability:

    • Prepare six independent samples of the aniline derivative at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets to check for significant differences.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

Causality Behind Experimental Choice: These parameters define the sensitivity of the method. They are crucial for impurity analysis or trace-level quantification. The signal-to-noise ratio approach is a common and practical way to estimate these limits.

Experimental Protocol: LOD and LOQ Estimation

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

  • Signal-to-Noise (S/N) Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (often from the y-intercept of the regression line) and S = the slope of the calibration curve.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Causality Behind Experimental Choice: This study simulates the minor variations that can occur during routine lab work (e.g., slight changes in mobile phase pH or column temperature). A robust method will not show significant changes in results from these small variations, ensuring its transferability and long-term performance.

Experimental Protocol: Robustness Study

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and analyte quantification.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits.

  • The quantitative results should not be significantly affected.

Part 3: The Importance of System Suitability Testing (SST)

While method validation is a one-time, comprehensive evaluation, System Suitability Testing (SST) is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.[17][18] It is an integral part of the overall method and serves as a daily health check.[19][20]

System_Suitability cluster_inputs Inputs cluster_params Key Parameters Monitored cluster_outputs Decision center_node System Suitability Test (SST) (Pre-Analysis Check) Repeatability Repeatability (%RSD) center_node->Repeatability Tailing Tailing Factor center_node->Tailing Resolution Resolution (Rs) center_node->Resolution PlateCount Theoretical Plates (N) center_node->PlateCount Instrument HPLC/GC System Instrument->center_node Column Column Performance Column->center_node MobilePhase Mobile Phase MobilePhase->center_node Standard Reference Standard Standard->center_node Proceed Proceed with Analysis Repeatability->Proceed Pass Fail Troubleshoot System Repeatability->Fail Fail Tailing->Proceed Pass Tailing->Fail Fail Resolution->Proceed Pass Resolution->Fail Fail PlateCount->Proceed Pass PlateCount->Fail Fail

Caption: The role of System Suitability Testing (SST).

Typical SST Parameters and Acceptance Criteria:

  • Repeatability: The RSD of peak areas from at least five replicate injections of a standard should be ≤ 2.0%.

  • Tailing Factor (T): Should be ≤ 2.0 to ensure peak symmetry.

  • Resolution (Rs): The resolution between the analyte peak and the closest eluting peak (e.g., an impurity) should be ≥ 2.0.

  • Theoretical Plates (N): A measure of column efficiency, which should meet a minimum value specified in the method (e.g., >2000).

Conclusion

The validation of an analytical method for aniline derivatives is a systematic and scientifically rigorous process that is essential for ensuring data quality and regulatory compliance. By carefully selecting the appropriate analytical technique and thoroughly evaluating all key validation parameters—from specificity and accuracy to robustness—researchers can develop reliable methods fit for their intended purpose. The principles and protocols outlined in this guide, which are aligned with global regulatory standards, provide a comprehensive framework for achieving this critical objective.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • TechnoPharm. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hussain, S. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • D'Avila, F. et al. (2020). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. [Link]

  • Dorgerloh, U. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

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A Comparative Spectroscopic Guide to Aniline and 2-Isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, a profound understanding of molecular structure is paramount. Spectroscopic techniques serve as our primary window into this molecular world, allowing for detailed structural elucidation and quality control. This guide provides an in-depth spectroscopic comparison of aniline, a foundational aromatic amine, and its ortho-substituted derivative, 2-isopropoxyaniline. By examining their spectral data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can illuminate the structural and electronic influence of the isopropoxy substituent. This comparison is not merely academic; it provides crucial insights for researchers working with substituted anilines, a common motif in pharmacologically active compounds.[1]

The Structural and Electronic Landscape

Aniline (C₆H₅NH₂) is a simple aromatic amine where an amino group is directly attached to a benzene ring.[2] This direct attachment allows for the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, a key factor influencing its chemical and spectroscopic properties. 2-Isopropoxyaniline introduces a bulky isopropoxy group [-OCH(CH₃)₂] at the ortho position to the amino group. This substituent introduces two significant effects:

  • Electronic Effect: The oxygen atom of the isopropoxy group also has lone pairs that can be donated to the aromatic ring through resonance, acting as an electron-donating group. This enhances the electron density of the ring.

  • Steric Effect: The bulky isopropoxy group can sterically hinder the amino group, potentially affecting its interaction with the solvent and its rotational freedom.[3][4] This is often referred to as the "ortho effect."

These combined effects lead to distinct differences in their spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like anilines, the key transitions are the π → π* transitions of the benzene ring.

Aniline: The UV-Vis spectrum of aniline typically shows two main absorption bands.[2] The first, a strong absorption around 230 nm, is attributed to the π → π* transition of the benzene ring. A second, weaker band, known as the "B-band" (benzenoid band), appears around 280 nm.[5] This B-band is sensitive to substitution on the aromatic ring.

2-Isopropoxyaniline: The introduction of the electron-donating isopropoxy group causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is because the increased electron density in the aromatic ring lowers the energy gap between the π and π* orbitals. The λmax for 2-isopropoxyaniline would be expected to be higher than that of aniline. For instance, a similar compound, o-anisidine (2-methoxyaniline), shows a shift in its absorption peaks compared to aniline.[6]

Comparative UV-Vis Data:

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Aniline~230~280Ethanol
2-Isopropoxyaniline>230 (Expected)>280 (Expected)Ethanol
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ M) of both aniline and 2-isopropoxyaniline in a UV-grade solvent such as ethanol or cyclohexane.[5][7]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectra of the aniline and 2-isopropoxyaniline solutions over a wavelength range of 200-400 nm.[8]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for each compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" and identifying functional groups.[9][10]

Aniline: The IR spectrum of aniline is characterized by several key absorptions:[11][12]

  • N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[13][14]

  • C-N Stretching: A peak around 1250-1340 cm⁻¹ for the aromatic C-N stretch.[12]

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

2-Isopropoxyaniline: The IR spectrum of 2-isopropoxyaniline will share some similarities with aniline but with notable additions and shifts:

  • N-H Stretching: The position of the N-H stretches may be slightly shifted due to potential intramolecular hydrogen bonding between the N-H and the ortho-isopropoxy group.

  • C-O Stretching: A strong absorption band will be present in the 1200-1260 cm⁻¹ region, characteristic of an aryl alkyl ether.

  • Aliphatic C-H Stretching: Additional peaks will appear just below 3000 cm⁻¹ due to the C-H bonds of the isopropyl group.[15]

  • Isopropyl Group Bending: A characteristic doublet may be observed around 1370-1385 cm⁻¹ for the isopropyl group.[13]

Comparative IR Data (Key Absorptions in cm⁻¹):

VibrationAniline2-Isopropoxyaniline
N-H Stretch (asymmetric)~3440~3450
N-H Stretch (symmetric)~3360~3370
Aromatic C-H Stretch>3000>3000
Aliphatic C-H StretchN/A<3000
Aromatic C=C Bending1620, 15001610, 1510
C-N Stretch~1280~1270
C-O Stretch (Ether)N/A~1250
Isopropyl BendN/A~1380, 1370
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, solutions in a suitable solvent like carbon tetrachloride can be used in an IR cell.[7]

  • Background Spectrum: Record a background spectrum of the empty spectrometer or the solvent-filled cell.

  • Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.[16]

  • Data Analysis: Identify and label the characteristic absorption peaks for each functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.[17][18]

¹H NMR Spectroscopy

Aniline:

  • -NH₂ Protons: A broad singlet typically between 3.5-4.5 ppm, the chemical shift of which is concentration and solvent-dependent.

  • Aromatic Protons: A complex multiplet pattern between 6.5-7.5 ppm. The ortho protons (adjacent to -NH₂) are shifted upfield due to the electron-donating nature of the amino group, while the meta and para protons are further downfield.[18]

2-Isopropoxyaniline:

  • -NH₂ Protons: A broad singlet, potentially shifted compared to aniline due to the ortho substituent.

  • Aromatic Protons: The aromatic region (typically 6.7-7.0 ppm) will show a more complex splitting pattern due to the reduced symmetry. The electron-donating isopropoxy group will generally shift the aromatic protons upfield compared to unsubstituted benzene.

  • Isopropoxy Protons:

    • A septet (a peak split into seven lines) around 4.5 ppm for the single methine proton (-OCH).

    • A doublet (a peak split into two lines) around 1.3 ppm for the six equivalent methyl protons (-CH₃).

¹³C NMR Spectroscopy

Aniline:

  • C-N Carbon (C1): Around 147 ppm.

  • Ortho Carbons (C2, C6): Around 115 ppm.

  • Meta Carbons (C3, C5): Around 129 ppm.

  • Para Carbon (C4): Around 118 ppm.

2-Isopropoxyaniline: The ¹³C spectrum will be more complex due to the lack of symmetry.

  • C-N Carbon (C1): Shifted from aniline's C1.

  • C-O Carbon (C2): Significantly downfield due to the attached oxygen.

  • Other Aromatic Carbons: Six distinct signals are expected, with their chemical shifts influenced by both the amino and isopropoxy groups. For instance, in the similar 2-methoxyaniline, the aromatic carbons appear in the range of 110-150 ppm.[19]

  • Isopropoxy Carbons:

    • Methine Carbon (-OCH): Around 70 ppm.

    • Methyl Carbons (-CH₃): Around 22 ppm.

Comparative NMR Data (Chemical Shifts in ppm, in CDCl₃):

GroupAniline ¹H2-Isopropoxyaniline ¹HAniline ¹³C2-Isopropoxyaniline ¹³C
-NH₂~3.7 (s, 2H)~3.8 (s, 2H)--
Aromatic6.7-7.2 (m, 5H)6.7-6.9 (m, 4H)115.1, 118.5, 129.2, 146.6111.4, 114.7, 119.5, 121.3, 138.0, 147.2
-OCHN/A~4.5 (sept, 1H)N/A~70.5
-CH₃N/A~1.3 (d, 6H)N/A~22.1
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[20]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.[21]

  • Data Analysis: Integrate the ¹H signals, determine the multiplicities, and assign the peaks based on their chemical shifts and coupling patterns.[22] For ¹³C, assign peaks based on chemical shifts. 2D NMR techniques like HSQC can be used for unambiguous assignments.[23]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Aniline:

  • Molecular Ion (M⁺•): A strong peak at m/z 93, corresponding to the molecular weight of aniline.[24][25]

  • Key Fragments: The most prominent fragment is often at m/z 66, resulting from the loss of HCN. Another significant fragment is the phenyl cation at m/z 77.[26][27][28]

2-Isopropoxyaniline:

  • Molecular Ion (M⁺•): A peak at m/z 151, corresponding to its molecular weight.

  • Key Fragments: The fragmentation will be more complex.

    • Loss of a methyl group (-CH₃): A peak at m/z 136.

    • Loss of a propylene molecule (CH₂=CHCH₃): A peak at m/z 109 (M-42), which corresponds to 2-aminophenol. This is a common fragmentation pathway for isopropyl ethers.

    • Alpha-cleavage: Cleavage of the C-C bond next to the nitrogen can also occur.[29]

Comparative Mass Spectrometry Data (Key m/z values):

IonAniline2-Isopropoxyaniline
Molecular Ion [M]⁺•93151
[M-CH₃]⁺N/A136
[M-C₃H₆]⁺•N/A109
[M-HCN]⁺•66-
[C₆H₅]⁺77-
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which provides detailed fragmentation patterns.[30]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.[31]

Conclusion: A Synthesis of Spectroscopic Insights

The spectroscopic comparison of aniline and 2-isopropoxyaniline provides a clear illustration of how the addition of a substituent alters the electronic and structural properties of a molecule. The electron-donating and sterically bulky isopropoxy group in the ortho position leads to predictable yet distinct changes across all major spectroscopic techniques.

  • UV-Vis: A bathochromic shift due to increased electron density.

  • IR: The appearance of characteristic C-O and aliphatic C-H stretching bands.

  • NMR: Upfield shifts in the aromatic region and the appearance of distinct signals for the isopropoxy group.

  • MS: A different molecular ion and characteristic fragmentation patterns involving the loss of alkyl fragments from the ether group.

For researchers and drug development professionals, this guide underscores the importance of a multi-technique spectroscopic approach for unambiguous structure elucidation. The principles demonstrated here are broadly applicable to the analysis of other substituted aromatic compounds, providing a foundational framework for interpreting complex spectral data.

Visualizations

Molecular Structures

Caption: Molecular structures of Aniline and 2-Isopropoxyaniline.

Spectroscopic Analysis Workflow

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Aniline Aniline UVVis UV-Vis (Electronic Transitions) Aniline->UVVis IR IR (Vibrational Modes) Aniline->IR NMR NMR (¹H & ¹³C Nuclei) Aniline->NMR MS MS (Molecular Ion & Fragments) Aniline->MS Isoaniline 2-Isopropoxyaniline Isoaniline->UVVis Isoaniline->IR Isoaniline->NMR Isoaniline->MS Structure Structural Elucidation UVVis->Structure IR->Structure NMR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for comparative spectroscopic analysis.

References

  • Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Design and performance of an atmospheric pressure sampling interface for ion-trap/time-of-flight mass spectrometry. Review of Scientific Instruments, 77(2), 024102. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Available at: [Link]

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comparative toxicological evaluation of aniline and o-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Comparative Toxicology of Aniline and o-Isopropoxyaniline

A Resource for Researchers and Drug Development Professionals

Introduction to the Compounds

Aniline (aminobenzene) is a foundational aromatic amine used extensively as an intermediate in the production of dyes, polymers, rubber additives, and pharmaceuticals.[1] Its widespread use, however, is paralleled by significant health concerns. Aniline is a potent systemic poison, well-absorbed through inhalation and skin contact, with its primary toxic effects including methemoglobinemia, genotoxicity, and carcinogenicity.[1][2][3]

o-Isopropoxyaniline (2-isopropoxyaniline) is a derivative being explored in various synthetic applications. Understanding how the addition of an isopropoxy group at the ortho position modifies the toxicological profile of the parent aniline molecule is essential for evaluating its potential as a safer alternative. This guide provides a direct comparison based on key toxicological endpoints.

Part 1: Comparative Acute Toxicity

Acute toxicity data provides the initial benchmark for a substance's potential hazard. The median lethal dose (LD50) is the standard measure for this endpoint.

A direct comparative study in rats reveals that o-isopropoxyaniline is substantially less acutely toxic than aniline via both oral and dermal routes.[4]

Table 1: Comparative Acute Lethality Data (LD50) in Rats

CompoundRoute of AdministrationLD50 Value
AnilineOral450 mg/kg
o-IsopropoxyanilineOral840 mg/kg
AnilineDermal670 mg/kg
o-IsopropoxyanilineDermal2,200 mg/kg
Source: Data derived from a comparative study.[4]

The higher LD50 values for o-isopropoxyaniline strongly suggest that the ortho-isopropoxy group mitigates the acute lethality of the parent molecule. This is likely due to altered metabolic pathways or rates of absorption.

Experimental Protocol: Acute Oral Toxicity (OECD 425)

The Up-and-Down Procedure (UDP) is a preferred method for LD50 determination as it minimizes the number of animals required while maintaining statistical confidence.

  • Animal Model: Healthy, young adult (8-12 weeks old) nulliparous, non-pregnant female rats are used, as they are often slightly more sensitive.

  • Acclimatization: Animals are housed individually for at least 5 days prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.

  • Dosing:

    • A starting dose is chosen based on available data, typically near the expected LD50.

    • The test substance is administered via oral gavage in a suitable vehicle (e.g., corn oil).

    • A single animal is dosed.

  • Observation & Progression:

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The test concludes when a stopping criterion is met (e.g., a specific number of reversals in outcome). The LD50 is then calculated using maximum likelihood estimation.

Causality Behind Experimental Choice: The UDP is selected over traditional fixed-dose methods to adhere to the 3Rs principle (Replacement, Reduction, Refinement) of animal welfare in research. It provides a statistically robust LD50 estimate with fewer animals.

Part 2: Genotoxicity and Carcinogenicity

A critical differentiator for aromatic amines is their potential to damage genetic material, which can lead to cancer.

Aniline: Aniline's genotoxic and carcinogenic properties are well-documented. It has been shown to induce DNA damage, chromosomal aberrations, and sister chromatid exchange in various in vitro and in vivo studies. The International Agency for Research on Cancer (IARC) has recently upgraded aniline to Group 2A, probably carcinogenic to humans , based on sufficient evidence in animals and strong mechanistic evidence.[5] The primary carcinogenic target in rats is the spleen, where it induces rare sarcomas.[6][7] This is thought to be a secondary effect of chronic red blood cell damage and the resulting overload of the spleen with iron, which causes oxidative stress.[7]

o-Isopropoxyaniline: Publicly available data on the genotoxicity and carcinogenicity of o-isopropoxyaniline is limited. However, comparative studies on substituted anilines suggest that genotoxicity is a general property of this chemical class, and substitution at the ortho position does not always prevent it.[8] A definitive conclusion requires specific long-term bioassays for o-isopropoxyaniline.

Mechanism: Aniline's Metabolic Activation

Aniline itself is not the ultimate carcinogen. It requires metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (like CYP2E1), to form N-phenylhydroxylamine. This metabolite can be further converted to a highly reactive nitrenium ion, which can bind to DNA and form adducts, initiating the carcinogenic process.

Diagram 1: Aniline Metabolic Activation Pathway

Aniline_Metabolism Aniline Aniline Metabolism Metabolic Activation (N-Hydroxylation via CYP450) Aniline->Metabolism N_Phenylhydroxylamine N-Phenylhydroxylamine Metabolism->N_Phenylhydroxylamine Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) N_Phenylhydroxylamine->Nitrenium_Ion DNA_Binding Covalent Binding to DNA Nitrenium_Ion->DNA_Binding Genotoxicity DNA Adducts & Genotoxicity DNA_Binding->Genotoxicity

Caption: Metabolic pathway of aniline leading to the formation of a genotoxic intermediate.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a universally accepted initial screen for the mutagenic potential of a chemical.[9] A positive result indicates a substance may act as a carcinogen.[10]

Diagram 2: Ames Test Standard Workflow

Ames_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_detect Phase 3: Detection & Analysis A Select bacterial strains (e.g., S. typhimurium TA98, TA100) D Combine bacteria, test compound, and buffer (+/- S9 mix) A->D B Prepare test compound dilutions B->D C Prepare S9 liver fraction (for metabolic activation) C->D E Incubate mixture D->E F Plate mixture onto minimal glucose agar E->F G Incubate plates for 48-72h F->G H Count revertant colonies G->H I Analyze data vs. controls (Dose-response relationship?) H->I

Caption: A streamlined workflow for the OECD 471 Bacterial Reverse Mutation Test.

Part 3: Organ-Specific Toxicity

Hematotoxicity (Methemoglobinemia): The defining characteristic of acute aniline poisoning is methemoglobinemia.[2][6] Aniline metabolites oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of carrying oxygen and leading to functional anemia and cyanosis.[11][12]

The comparative study confirms that o-isopropoxyaniline also induces methemoglobinemia, indicating it shares this hazardous property with aniline.[4] However, the study suggests the changes provoked by o-isopropoxyaniline are generally less intensive.[4]

Hepatotoxicity and Nephrotoxicity: Chronic exposure to aniline is known to cause damage to the liver and kidneys.[13][14] The same comparative study found that both compounds damage the liver and kidney parenchyma.[4] Notably, aniline appeared to cause a greater degree of liver injury, while o-isopropoxyaniline had a stronger effect on the excretion of the renal cortex epithelium.[4]

Splenotoxicity: As mentioned, the spleen is a primary target of aniline toxicity in rats, secondary to its hemolytic effects.[7] The comparative study observed a greater deposition of hemosiderin (an iron-storage complex) in the spleen after aniline administration compared to o-isopropoxyaniline, which aligns with aniline's more potent hemolytic activity.[4]

Overall Conclusion and Scientific Insight

The available evidence paints a clear picture: the addition of an o-isopropoxy group significantly reduces the acute oral and dermal toxicity of aniline. While o-isopropoxyaniline retains the hazardous properties of its parent compound—namely the ability to induce methemoglobinemia and cause liver and kidney damage—these effects appear to be less severe.[4]

The key mechanistic explanation likely lies in steric hindrance. The bulky isopropoxy group at the ortho position may physically impede the N-hydroxylation of the amino group by cytochrome P450 enzymes. This crucial first step in metabolic activation is responsible for forming the highly toxic and genotoxic intermediates of aniline. By slowing this process, the overall toxicity is reduced.

For researchers and drug development professionals, o-isopropoxyaniline may represent a less hazardous alternative to aniline in certain synthetic contexts. However, this guide must conclude with a note of caution. The data on its long-term toxicity, particularly its carcinogenic potential, is insufficient. Given that it shares several toxic mechanisms with a probable human carcinogen, a full toxicological assessment is imperative before its widespread adoption.

References

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A Senior Application Scientist's Guide to GC-MS for Byproduct Identification in 2-Isopropoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2-Isopropoxyaniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring both a reactive amine group and a bulky isopropoxy ether, makes it a versatile building block. However, the very features that make it useful also create pathways for multiple side reactions during its synthesis. For researchers and drug development professionals, ensuring the purity of such intermediates is not merely a matter of yield optimization; it is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace-level impurities can have unintended pharmacological effects or alter the stability of the final product.[1][2][3]

This guide provides an in-depth comparison of analytical methodologies for identifying byproducts in the synthesis of 2-isopropoxyaniline, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and compare GC-MS to alternative techniques, providing the necessary data for informed decision-making in a research and development setting.

The Synthetic Landscape: Williamson Ether Synthesis and Its Potential Pitfalls

A common and efficient method for synthesizing 2-isopropoxyaniline is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of 2-aminophenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an SN2 reaction.[6][7]

While elegant in theory, this reaction is a classic example of competing pathways. The 2-aminophenol molecule possesses two nucleophilic sites: the hydroxyl group (phenoxide after deprotonation) and the amino group. This duality is the primary source of process-related impurities.

Key Potential Byproducts:

  • Unreacted Starting Materials: Residual 2-aminophenol and isopropyl halide.

  • N-Alkylation Product: The amino group can compete with the phenoxide and attack the isopropyl halide, leading to the formation of N-isopropyl-2-aminophenol.

  • Di-Alkylation Products: Subsequent alkylation of either the desired product or the N-alkylated byproduct can occur, yielding N-isopropyl-2-isopropoxyaniline.

  • Elimination Product: The base can induce an E2 elimination reaction with the secondary isopropyl halide, producing propene gas.[5][7] This reduces yield but is less of an impurity concern unless it participates in other reactions.

  • Isomeric Impurities: If the starting 2-aminophenol contains isomers (e.g., 3- or 4-aminophenol), corresponding isomeric products like 3-isopropoxyaniline and 4-isopropoxyaniline will be formed.[8]

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities, especially if not handled under an inert atmosphere.[8]

G Reactants 2-Aminophenol + Isopropyl Halide (in presence of base) Desired 2-Isopropoxyaniline (Desired O-Alkylation) Reactants->Desired SN2 on Oxygen N_Alk N-isopropyl-2-aminophenol (N-Alkylation Byproduct) Reactants->N_Alk SN2 on Nitrogen Elim Propene (Elimination Byproduct) Reactants->Elim E2 Elimination Di_Alk N-isopropyl-2-isopropoxyaniline (Di-Alkylation Byproduct) N_Alk->Di_Alk + Isopropyl Halide

Caption: Potential reaction pathways in the synthesis of 2-isopropoxyaniline.

GC-MS Analysis: The Gold Standard for Volatile Impurity Profiling

For analyzing the complex mixture resulting from 2-isopropoxyaniline synthesis, GC-MS is the superior technique. The analytes are sufficiently volatile and thermally stable for gas chromatography, which provides excellent separation. Mass spectrometry then offers definitive structural information, allowing for unambiguous identification of byproducts.[1][9]

Expertise in Method Development: A Self-Validating GC-MS Protocol

The following protocol is designed not just to be followed, but to be understood. Each parameter is chosen to create a self-validating system where the results are robust and interpretable.

1. Sample Preparation

  • Objective: To prepare a sample that is representative of the reaction mixture, sufficiently dilute to avoid column overloading, and in a solvent that is compatible with the GC system.

  • Protocol:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve all potential analytes without reacting with them and should produce a sharp, early-eluting solvent peak that does not interfere with the analytes of interest.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Parameters

ParameterSettingRationale (The "Why")
Gas Chromatograph (GC)
Injector TypeSplit/SplitlessUse in split mode (e.g., 50:1 split ratio) to prevent column overload and ensure sharp peaks for major components. For trace analysis, splitless mode can be used.
Injector Temperature250 °CThis temperature ensures rapid volatilization of all analytes, including the higher-boiling di-alkylated product, without causing thermal degradation.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency. A constant flow rate is used to maintain reproducible retention times.
Flow Rate1.0 mL/minThis is a standard flow rate for a 0.25 mm i.d. column, balancing analysis speed and separation efficiency.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column is an excellent choice. It separates compounds primarily by their boiling points, which is ideal for this range of analytes. The "ms" designation indicates low bleed, which is crucial for sensitive mass spectrometry.[8]
Oven ProgramInitial: 80°C, hold 2 min. Ramp 1: 15°C/min to 200°C. Ramp 2: 25°C/min to 280°C, hold 5 min.The initial hold allows for the separation of any very volatile components. The first ramp is designed to separate the main components (starting material, product, N-alkylated byproduct). The second, faster ramp and final hold quickly elute any high-boiling point compounds like the di-alkylated byproduct, cleaning the column for the next run.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard EI at 70 eV creates reproducible, information-rich fragmentation patterns that can be compared to established mass spectral libraries (e.g., NIST) for confident identification.
Ion Source Temp.230 °CA standard temperature that minimizes analyte condensation in the source while preventing thermal degradation.
MS Transfer Line Temp.280 °CMust be hot enough to prevent condensation of analytes as they elute from the GC column into the MS, ensuring good peak shape and sensitivity.
Mass Rangem/z 40 - 350This range covers the molecular weights of all expected products and byproducts while excluding low-mass noise from the carrier gas and air.
Trustworthiness: Interpreting the Mass Spectra

The trustworthiness of the identification comes from a logical interpretation of the fragmentation patterns. An understanding of how molecules like anilines and aromatic ethers fragment is key.[10][11][12]

Expected Fragmentation Patterns:

  • 2-Isopropoxyaniline (MW: 151.21 g/mol ):

    • Molecular Ion (M⁺˙): A peak at m/z 151 is expected, confirming the molecular weight.[13] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.[14]

    • Base Peak: The most likely base peak is at m/z 109 . This corresponds to the loss of propene (42 Da) via a rearrangement, resulting in the stable 2-aminophenol radical cation.

    • Other Key Fragments: A fragment at m/z 136 (loss of a methyl group, CH₃, 15 Da) and m/z 108 (loss of an isopropyl radical, C₃H₇, 43 Da) are also indicative.

  • N-isopropyl-2-aminophenol (MW: 151.21 g/mol ):

    • Molecular Ion (M⁺˙): Also at m/z 151. This highlights the need for chromatographic separation, as it is an isomer of the desired product.

    • Base Peak: Alpha-cleavage next to the nitrogen is highly favorable. The loss of a methyl group (15 Da) from the N-isopropyl group would yield a very stable, prominent fragment at m/z 136 . This difference in the base peak is a key differentiator from the O-alkylated isomer.

  • N-isopropyl-2-isopropoxyaniline (MW: 193.29 g/mol ):

    • Molecular Ion (M⁺˙): A peak at m/z 193.

    • Key Fragments: Will show losses characteristic of both functional groups, such as loss of a methyl group (m/z 178) and loss of propene (m/z 151).

G cluster_workflow GC-MS Workflow cluster_analysis Data Analysis & Identification A Crude Reaction Mixture B Sample Preparation (Dilution in DCM) A->B C GC Injection B->C D Separation on DB-5ms Column C->D E EI Ionization & Mass Analysis D->E F Data Processing E->F G Total Ion Chromatogram (Retention Time) F->G H Mass Spectrum (Fragmentation Pattern) G->H I NIST Library Comparison H->I J Final Byproduct Identification H->J I->J

Caption: Experimental workflow for GC-MS analysis and byproduct identification.

Comparative Analysis of Analytical Techniques

While GC-MS is the optimal tool for this specific task, a senior scientist must be aware of the capabilities of other techniques. The choice of analytical method is always context-dependent.[2][15]

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
GC-MS Separates volatile compounds based on boiling point/polarity, followed by mass-based detection and fragmentation.High-Resolution Separation: Easily separates isomers. Definitive Identification: Mass spectra provide a structural fingerprint. High Sensitivity: Can detect trace-level impurities.[9][16]Not suitable for non-volatile or thermally labile compounds (not an issue here).
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection by UV absorbance.Good for quantification. Can analyze less volatile compounds.Co-elution Risk: Isomers may not separate easily without extensive method development. Limited Identification: UV detection gives no structural information beyond the presence of a chromophore.
LC-MS Combines HPLC separation with mass spectrometry.Can analyze a wider range of compounds than GC-MS. Provides molecular weight and structural data.More complex and costly than GC-MS. Ionization can be less straightforward than EI, potentially yielding less fragmentation for structural elucidation.
NMR Spectroscopy Uses magnetic fields to probe the chemical environment of atomic nuclei (¹H, ¹³C).Unambiguous Structure Elucidation: The most powerful tool for determining the exact structure of an unknown compound.Poor for Mixtures: Cannot separate components; requires pure, isolated samples. Low Sensitivity: Requires significantly more material than MS.[1][17]
FTIR Spectroscopy Measures the absorption of infrared radiation to identify functional groups.Quick and simple for confirming the presence/absence of key functional groups (e.g., -OH, -NH₂, C-O-C).Provides no information about individual components in a mixture. Cannot distinguish between isomers.

Conclusion

For the comprehensive identification of byproducts in 2-isopropoxyaniline synthesis, GC-MS stands out as the most effective and efficient analytical technique. Its ability to chromatographically separate structurally similar isomers, combined with the definitive structural insights from mass spectrometry, provides a robust and trustworthy method for impurity profiling. By understanding the underlying synthetic pathways and the principles of mass spectral fragmentation, a researcher can move beyond simple library matching to confidently identify both expected and unexpected byproducts. This analytical rigor is fundamental to the development of safe, pure, and effective pharmaceutical products.

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  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Properties of Aniline Tetramer

Author: BenchChem Technical Support Team. Date: February 2026

Aniline tetramer, a well-defined oligomer of aniline, serves as a crucial model compound for understanding the intricate properties of its polymeric counterpart, polyaniline. Its discrete molecular structure allows for precise structure-property relationship studies, making it an invaluable material for researchers in fields ranging from materials science to drug development. This guide provides an in-depth comparative analysis of the primary synthesis methodologies for aniline tetramer, detailing the underlying chemical principles and their profound impact on the final product's characteristics. We will explore the nuances of oxidative, interfacial, and electrochemical polymerization techniques, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Aniline Tetramer: Bridging Monomer to Polymer

Aniline tetramer exists in three distinct, reversible oxidation states: the fully reduced leucoemeraldine base (LEB), the half-oxidized emeraldine base (EB), and the fully oxidized pernigraniline base (PNB).[1] These states, and their protonated salt forms, are responsible for the unique electronic, optical, and electrochemical properties of the material.[1] Unlike the often intractable polyaniline, the tetramer's well-defined structure and improved solubility in common organic solvents facilitate detailed characterization and processing, offering a clearer window into the fundamental mechanisms of charge transport and electrochromism in oligoanilines.[2]

A Comparative Overview of Synthesis Methodologies

The choice of synthetic route is a critical determinant of the final properties of the aniline tetramer, influencing its purity, yield, solubility, and electrochemical performance. This section will dissect three prominent synthesis techniques: oxidative polymerization, interfacial polymerization, and electrochemical synthesis, highlighting their respective advantages and disadvantages.

Oxidative Polymerization: The Workhorse Method

Oxidative polymerization is the most conventional and straightforward approach to synthesizing aniline tetramer.[3] This method typically involves the oxidation of aniline or its dimer, N-phenyl-p-phenylenediamine, in an acidic medium using a chemical oxidant, most commonly ammonium persulfate (APS).[4]

Mechanism and Experimental Rationale:

The reaction proceeds via the formation of aniline radical cations, which then couple to form dimers, trimers, and ultimately the desired tetramer.[5] The acidic environment is crucial as it protonates the aniline nitrogen, preventing over-oxidation and promoting the formation of the desired head-to-tail linkages.[5] The reaction temperature is typically kept low (around 0-5 °C) to control the reaction rate and minimize the formation of undesirable side products and higher oligomers. The choice of starting material, either aniline or N-phenyl-p-phenylenediamine, can influence the reaction pathway and the purity of the final product. Starting with the dimer can offer a more controlled route to the tetramer.

Workflow for Oxidative Polymerization:

cluster_0 Oxidative Polymerization Workflow start Dissolve Aniline or Dimer in Acidic Solution (e.g., HCl) cool Cool Reaction Mixture to 0-5 °C start->cool add Add Oxidant Dropwise with Stirring cool->add oxidant Prepare Oxidant Solution (e.g., Ammonium Persulfate in HCl) oxidant->add react Allow Reaction to Proceed (e.g., 2-4 hours) add->react isolate Isolate Product by Filtration react->isolate wash Wash with HCl and Water isolate->wash dry Dry the Final Product (Aniline Tetramer Salt) wash->dry

Caption: A typical workflow for the synthesis of aniline tetramer via oxidative polymerization.

Interfacial Polymerization: Engineering Morphology

Interfacial polymerization offers a unique approach to control the morphology of the resulting aniline oligomers, often leading to the formation of nanofibers or other structured materials.[6] This technique involves a reaction at the interface of two immiscible liquids.

Mechanism and Experimental Rationale:

In a typical setup, aniline is dissolved in an organic solvent (e.g., chloroform or toluene), while the oxidant (APS) and a dopant acid (e.g., HCl) are dissolved in an aqueous phase.[7] The polymerization is initiated at the liquid-liquid interface where the reactants meet. The growth of the polymer chain is confined to this interface, which can suppress the secondary growth that leads to irregular granular particles in conventional bulk polymerization, thereby favoring the formation of nanofibrous structures.[6] The choice of organic solvent is critical as it influences the diffusion of the aniline monomer to the interface and the morphology of the final product.

Workflow for Interfacial Polymerization:

cluster_1 Interfacial Polymerization Workflow phase1 Prepare Aqueous Phase: Oxidant (APS) + Acid (HCl) layer Carefully Layer the Organic Phase over the Aqueous Phase phase1->layer phase2 Prepare Organic Phase: Aniline in an Immiscible Solvent (e.g., Chloroform) phase2->layer reaction Allow Polymerization at the Interface (Unstirred) layer->reaction collect Collect the Polymer Film/Fibers from the Interface reaction->collect wash Wash with Acid, Water, and Organic Solvent collect->wash dry Dry the Aniline Tetramer Product wash->dry

Caption: A generalized workflow for the interfacial polymerization of aniline.

Electrochemical Synthesis: Precision Control

Electrochemical synthesis provides a high degree of control over the polymerization process, allowing for the direct deposition of aniline tetramer films onto conductive substrates.[8] This method is particularly advantageous for applications requiring thin, uniform films with controlled thickness and morphology.

Mechanism and Experimental Rationale:

In this method, a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass) is immersed in an electrolyte solution containing the aniline monomer and a supporting electrolyte (e.g., H₂SO₄).[9] By applying a specific potential or cycling the potential, the aniline monomers are oxidized at the electrode surface, initiating polymerization. The growth of the oligomer chain occurs directly on the electrode. The applied potential, scan rate (in cyclic voltammetry), and monomer concentration are critical parameters that dictate the rate of polymerization, the length of the oligomer, and the properties of the resulting film.[9] This method allows for in-situ characterization of the growing film using techniques like cyclic voltammetry.

Workflow for Electrochemical Synthesis:

cluster_2 Electrochemical Synthesis Workflow setup Set up a Three-Electrode Electrochemical Cell electrolyte Prepare Electrolyte: Aniline + Supporting Acid (e.g., H₂SO₄) setup->electrolyte polymerize Apply Potential (Potentiostatic) or Cycle Potential (Cyclic Voltammetry) electrolyte->polymerize film Aniline Tetramer Film Deposits on the Working Electrode polymerize->film rinse Rinse the Electrode with Solvent film->rinse characterize Characterize the Film In-situ or Ex-situ rinse->characterize

Caption: A schematic of the electrochemical synthesis of aniline tetramer.

Comparative Analysis of Aniline Tetramer Properties

The synthetic methodology employed has a direct and measurable impact on the key properties of the resulting aniline tetramer. The following table summarizes a comparison of these properties based on data reported in the literature.

PropertyOxidative PolymerizationInterfacial PolymerizationElectrochemical Synthesis
Typical Yield High (can be >80%)[10]Moderate to HighDependent on deposition time and current
Purity Good, but can contain higher oligomers and side products[3]Generally good, with more defined morphology[6]High purity films, but can have adhesion issues
Morphology Typically granular powder[6]Often nanofibrous or other controlled morphologies[6]Uniform thin films[8]
Solubility Good in solvents like DMSO and DMF[11]Can be influenced by morphology, generally similar to oxidatively synthesized tetramerNot applicable for films, but can be stripped and dissolved
Conductivity (doped) 0.00625 - 0.025 S/m (as a composite)[10]Dependent on morphology and doping levelFilm conductivity can be directly measured, typically in the range of 10⁻³ to 10⁻¹ S/cm
Electrochemical Activity Well-defined redox peaks in cyclic voltammetry[11]Good electrochemical activityExcellent, with well-defined and stable cyclic voltammograms[8]

Detailed Experimental Protocols

To ensure the reproducibility of the synthesis, the following detailed protocols for each method are provided.

Protocol for Oxidative Polymerization of Aniline Tetramer

Materials:

  • N-phenyl-p-phenylenediamine

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve N-phenyl-p-phenylenediamine (0.01 mol) in 200 mL of 1 M HCl in a flask with constant stirring until fully dissolved.[12]

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve ammonium persulfate (0.01 mol) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the APS solution dropwise to the N-phenyl-p-phenylenediamine solution with vigorous stirring.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 2-4 hours. A dark green precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with 1 M HCl, followed by deionized water, and finally with methanol to remove any unreacted monomers and oligomers.

  • Dry the product in a vacuum oven at 60 °C for 24 hours. The final product is the emeraldine salt of aniline tetramer.

Protocol for Interfacial Polymerization of Aniline Tetramer

Materials:

  • Aniline

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Chloroform

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving ammonium persulfate (0.01 mol) and HCl (to make a 1 M solution) in 100 mL of deionized water.

  • Prepare the organic phase by dissolving aniline (0.04 mol) in 100 mL of chloroform.

  • Carefully layer the organic phase on top of the aqueous phase in a beaker, creating a distinct interface.

  • Allow the reaction to proceed undisturbed at room temperature for 2-6 hours. A film of polyaniline will form at the interface.

  • Carefully collect the film from the interface using forceps or a glass rod.

  • Wash the collected film sequentially with 1 M HCl, deionized water, and chloroform.

  • Dry the product under vacuum at 60 °C.

Protocol for Electrochemical Synthesis of Aniline Tetramer Film

Materials:

  • Aniline

  • Sulfuric acid (H₂SO₄, 1 M)

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Deionized water

Procedure:

  • Set up a standard three-electrode electrochemical cell.

  • Prepare the electrolyte solution by dissolving aniline (0.1 M) in 1 M H₂SO₄.

  • Immerse the three electrodes in the electrolyte solution.

  • Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles. A film will progressively grow on the ITO electrode.[9]

  • Alternatively, for a potentiostatic deposition, apply a constant potential of around +0.8 V (vs. Ag/AgCl) for a specific duration.

  • After deposition, remove the working electrode from the cell and rinse it thoroughly with deionized water.

  • The aniline tetramer film on the ITO substrate is now ready for characterization.

Characterization and Property Analysis

The synthesized aniline tetramers can be characterized by a suite of analytical techniques to confirm their structure and evaluate their properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures. Key peaks for the emeraldine base of aniline tetramer include N-H stretching (~3300-3400 cm⁻¹), C=C stretching of quinoid rings (~1590 cm⁻¹), C=C stretching of benzenoid rings (~1500 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-H out-of-plane bending for 1,4-disubstituted rings (~820 cm⁻¹).[13][14]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions and determine the oxidation state of the aniline tetramer. In its emeraldine base form dissolved in a solvent like DMSO, two characteristic absorption bands are observed: one around 320 nm corresponding to the π-π* transition of the benzenoid rings, and another around 600 nm attributed to the exciton transition from the benzenoid to the quinoid rings.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the aniline tetramer, confirming the head-to-tail linkages and the nature of the end groups.[3][10]

  • Cyclic Voltammetry (CV): CV is employed to investigate the electrochemical redox behavior of the aniline tetramer. The voltammograms typically show two pairs of redox peaks corresponding to the interconversion between the leucoemeraldine, emeraldine, and pernigraniline states.[16]

  • Conductivity Measurements: The electrical conductivity of the doped aniline tetramer is a key parameter for its electronic applications. It is typically measured using a four-point probe method on pressed pellets or films.

Conclusion and Future Outlook

This guide has provided a comprehensive comparative study of the synthesis and properties of aniline tetramer. Oxidative polymerization remains a simple and high-yielding method for producing bulk quantities of the material. Interfacial polymerization offers an elegant route to control morphology, which is crucial for applications in nanoscience and sensor technology. Electrochemical synthesis provides unparalleled control for the fabrication of thin films for electronic and electrochromic devices.

The choice of synthesis method should be guided by the desired application and the required properties of the aniline tetramer. For fundamental studies requiring high purity and well-defined structures, electrochemical and advanced chemical methods are preferable. For applications where bulk quantities are needed and some level of polydispersity is acceptable, oxidative polymerization is a viable option. Future research will likely focus on developing even more controlled and environmentally friendly synthesis methods, as well as exploring the potential of aniline tetramer in emerging applications such as flexible electronics, energy storage, and biomedical sensors.

References

  • Kulszewicz-Bajer, I., Różalska, I., & Kuryłek, M. (2004). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry, 28(5), 669-675. [Link]

  • Han, J., & Wang, L. (2005). Synthesis of parent aniline tetramer and pentamer and redox properties. Synthetic Metals, 152(1-3), 25-28. [Link]

  • Hsiao, Y. S., et al. (2022). Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality. Journal of Materials Chemistry C, 10(33), 11953-11963. [Link]

  • Stejskal, J., & Sapurina, I. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramorlecular Structures. In New Polymers for Special Applications (pp. 249-286). IntechOpen. [Link]

  • Can, A., & Ozyilmaz, G. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6025-6031. [Link]

  • ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the different redox transitions of aniline tetramer that occur on each electrode during device charging and discharging. [Image]. Retrieved from [Link]

  • Lin, C. W., & Kaner, R. B. (2022, March). Aniline tetramer: Chemistry and materials. In ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY (Vol. 263). AMER CHEMICAL SOC. [Link]

  • Ayad, M. M., et al. (2014). Synthesis of Uniform Polyaniline Nanofibers through Interfacial Polymerization. Materials, 7(5), 3874-3883. [Link]

  • Gholivand, M. B., & Khodadadian, M. (2017). Electrochemical Synthesis and Reduction of Aniline-Tetramer: Application Prospect as MOR Electrocatalyst. Journal of The Electrochemical Society, 164(12), F1090-F1099. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). [Image]. Retrieved from [Link]

  • Wang, L., et al. (2019). Preparation and Anticorrosive Property of Soluble Aniline Tetramer. Coatings, 9(6), 399. [Link]

  • Toman, P., et al. (2008). Theoretical study of the oxidative polymerization of aniline with peroxydisulfate: Tetramer formation. International Journal of Quantum Chemistry, 108(3), 487-502. [Link]

  • ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and... [Image]. Retrieved from [Link]

  • Lin, C. W., et al. (2021). Application of electroactive Au/aniline tetramer–graphene oxide composites as a highly efficient reusable catalyst. RSC advances, 11(1), 33-41. [Link]

  • Gaina, L. G., & Gaina, C. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756. [Link]

  • ResearchGate. (n.d.). (a) Molecular structures of aniline tetramer with different redox... [Image]. Retrieved from [Link]

  • Konyushenko, E. N., et al. (2006). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. The Journal of Physical Chemistry B, 110(30), 14681-14689. [Link]

  • ResearchGate. (n.d.). Scheme 5. Reaction steps during interfacial polymerization of aniline to produce PANI nanofibers. [Image]. Retrieved from [Link]

  • Wang, L., et al. (2019). Preparation and Anticorrosive Property of Soluble Aniline Tetramer. Coatings, 9(6), 399. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Isopropoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial procurement to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Isopropoxyaniline hydrochloride. As a substituted aromatic amine, this compound necessitates a rigorous disposal protocol rooted in a thorough understanding of its chemical properties and associated hazards. This document moves beyond a simple checklist, offering causal explanations for each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.

Foundational Principles: Hazard Identification and Risk Assessment

Before any disposal activities commence, a comprehensive risk assessment is mandatory. This compound, as a member of the aniline family, presents a significant hazard profile that must be fully appreciated to justify the stringent disposal protocols outlined herein.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 3 or 4H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled or H302/H312/H332: Harmful if swallowed, in contact with skin or if inhaled[1][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[1][3]
Germ Cell MutagenicityLikely Category 2H341: Suspected of causing genetic defects[1]
CarcinogenicityLikely Category 2H351: Suspected of causing cancer[1]
Specific Target Organ ToxicityCategory 1 or 2H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic EnvironmentAcute Category 1H400: Very toxic to aquatic life[4]

This hazard profile dictates that this compound be managed as a hazardous waste, necessitating disposal through a licensed and approved waste management facility.

Operational Protocol: Personal Protective Equipment (PPE)

Given the high acute toxicity and potential for long-term health effects, the selection and use of appropriate PPE is the first line of defense for laboratory personnel.

Table 2: Mandatory PPE for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.Prevents dermal absorption, which is a primary route of exposure for aniline compounds[1].
Eye/Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.Protects against splashes and airborne particles, preventing severe eye irritation or damage[1][3].
Skin and Body Protection A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are required.Minimizes skin contact and contamination of personal clothing[1].
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If airborne dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.Prevents inhalation of the toxic compound[1][3].
Step-by-Step Disposal Workflow

The guiding principle for the disposal of this compound is waste segregation and containment at the source. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .

Diagram 1: Disposal Decision Workflow

G cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage & Documentation cluster_2 Phase 3: Professional Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Debris) B Select Appropriate, Labeled Hazardous Waste Container A->B C Transfer Waste into Container (Inside a Fume Hood) B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Transition to Storage F Complete Hazardous Waste Label (Full Chemical Name, Hazards) E->F G Maintain SAA Log F->G H Arrange for Pickup by EHS or Licensed Waste Contractor G->H Transition to Pickup I Waste Transported to an Approved Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposition (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.):

    • Carefully transfer solid this compound waste into a designated, robust, and sealable solid hazardous waste container.

    • This container must be clearly labeled "Hazardous Waste" and list the full chemical name: "this compound."

    • Perform all transfers within a chemical fume hood to minimize inhalation exposure.

  • Liquid Waste (Solutions containing this compound):

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

    • The container must be clearly labeled "Hazardous Waste" with the full chemical name and an approximate concentration.

  • Contaminated Labware and Debris (Gloves, Bench Liners, etc.):

    • All disposable items that have come into direct contact with this compound are considered hazardous waste.

    • Collect these items in a separate, sealed plastic bag or a designated container for solid hazardous waste.

    • This prevents cross-contamination and ensures that all contaminated materials are disposed of correctly.

Rationale for Segregation: The U.S. Environmental Protection Agency (EPA) has specific waste codes for wastes generated from aniline production, such as K083 (distillation bottoms from aniline production) and K103 (process residues from aniline extraction)[6][7][8][9]. While a laboratory is not a production facility, these codes highlight the regulatory scrutiny of aniline-related waste streams. Proper segregation ensures that the waste can be correctly profiled by waste management professionals for compliant disposal, which is typically high-temperature incineration[4].

Emergency Procedures During Disposal

Accidents during the handling of waste are a significant risk. A clear and practiced emergency plan is essential.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention[1][2].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

  • Spill Management:

    • Small Spills (in a fume hood): Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed, labeled hazardous waste container[10].

    • Large Spills (outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

The Rationale Against In-Lab Neutralization

While the neutralization of simple acidic or basic waste is a common laboratory practice, it is not recommended for this compound without a specific, validated protocol. The addition of a strong base to the hydrochloride salt would generate the free-base 2-isopropoxyaniline. While this might neutralize the acidic nature of the salt, the toxicity and hazards of the aromatic amine remain, and the reaction could generate heat or aerosols, increasing exposure risk. Furthermore, incomplete reactions or the formation of unknown byproducts can complicate the final disposal process. The most trustworthy and authoritative approach is to transfer the chemical waste, in its known form, to a professional waste management facility equipped to handle such materials[4][11].

Final Disposition: The Role of Professional Waste Management

All collected waste streams containing this compound must be disposed of through your institution's EHS-approved hazardous waste contractor[1][4]. These contractors will transport the sealed and properly labeled containers to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The preferred method for the final destruction of this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers[4]. This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, with scrubbers in place to manage acidic gases (such as hydrogen chloride from the hydrochloride salt). This method is environmentally superior to landfilling, which poses a risk of soil and groundwater contamination.

By adhering to this comprehensive guide, you not only ensure compliance with federal and local regulations but also foster a laboratory environment where safety and scientific integrity are upheld from the start of an experiment to the final, responsible disposal of its byproducts.

References

  • Carl ROTH. Safety Data Sheet: Aniline hydrochloride. [Link]

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  • SKC Inc. Safety Data Sheet: Aromatic Amine DECONtamination Solution. (2023). [Link]

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  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

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  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

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Personal protective equipment for handling 2-Isopropoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Isopropoxyaniline Hydrochloride

Hazard Identification and Risk Assessment

This compound is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, and some are considered carcinogenic.[1][2] Based on data from isomeric compounds like 3-Isopropoxyaniline, this chemical should be considered hazardous.[3][4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Potential for Systemic Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to minimize all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile, neoprene, or butyl rubber gloves.[1]Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.[6]Fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat.[1][3]Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][7]
Dissolution and Solution Handling Double-gloving with nitrile, neoprene, or butyl rubber gloves.[1]Chemical splash goggles and a face shield are required to protect against splashes.[6][8]Chemical-resistant apron over a fully buttoned laboratory coat.[1][3]All operations should be conducted in a certified chemical fume hood.[9]
Reaction Quenching and Workup Double-gloving with nitrile, neoprene, or butyl rubber gloves.[1]Chemical splash goggles and a face shield are mandatory.[6][8]Chemical-resistant apron over a fully buttoned laboratory coat.[1][3]Operations must be performed within a certified chemical fume hood.[9]
Waste Disposal Double-gloving with nitrile, neoprene, or butyl rubber gloves.[1]Chemical splash goggles.[6]Fully buttoned laboratory coat.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][9]

  • Ventilation: Ensure adequate ventilation. Local exhaust ventilation is crucial to control airborne concentrations.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible and have been recently tested.[10]

  • Spill Kit: Have a spill kit readily available that contains appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags.[10]

Weighing and Transfer
  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Fume Hood: Perform all weighing and transfer operations inside a chemical fume hood.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Clean Up: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood.

Dissolution
  • Add Slowly: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Closed System: If possible, use a closed system for dissolution to minimize vapor release.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent and wipe clean.

  • Equipment: Clean all glassware and equipment that came into contact with the chemical. If necessary, rinse with a small amount of an appropriate solvent, which should then be collected as hazardous waste.

  • PPE: Remove and dispose of gloves properly. Lab coats should be professionally laundered if contamination is suspected.

Waste Disposal
  • Waste Streams: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling This compound task Identify Task: Weighing, Dissolution, Workup, or Disposal start->task risk Assess Risk: Splash, Dust, or Vapor Exposure? task->risk hand Hand Protection: Double Nitrile/Neoprene Gloves risk->hand All Tasks eye Eye/Face Protection: Goggles +/- Face Shield risk->eye Splash Potential body Body Protection: Lab Coat + Apron risk->body All Tasks respiratory Respiratory Protection: Chemical Fume Hood risk->respiratory All Tasks check Verify Proper Fit and Function of PPE hand->check eye->check body->check respiratory->check end Proceed with Task check->end

Caption: PPE selection workflow for handling this compound.

References

  • Spectrum Chemical. (2016, September 9). SAFETY DATA SHEET: 3-Isopropoxyaniline.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: QE-4620.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Isopropylaniline.
  • Angene Chemical. (2025, March 25). Safety Data Sheet: 3-Isopropoxyaniline.
  • TCI Chemicals. (2019, October 24). SAFETY DATA SHEET: 4-Isopropoxyaniline.
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Retrieved from [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • KIET Group of Institutions. Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • SIA Toolbox. Safety Data Sheet: Aniline. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]

  • Lanxess. Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • University of Southern California. Aniline. Retrieved from [Link]

Sources

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